molecular formula C11H14O3 B15600926 Antifungal agent 21

Antifungal agent 21

Numéro de catalogue: B15600926
Poids moléculaire: 194.23 g/mol
Clé InChI: SQMQAIZXIZXLRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C11H14O3

Poids moléculaire

194.23 g/mol

Nom IUPAC

1-(2,4-dihydroxy-5-methylphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C11H14O3/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,12-13H,1-3H3

Clé InChI

SQMQAIZXIZXLRG-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

"Antifungal agent 21" chemical structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the discovery and characterization of novel antifungal agents are paramount in the ongoing battle against resistant and emerging fungal pathogens. The elucidation of a new compound's chemical structure is a critical early step in this process, providing the foundation for understanding its mechanism of action, structure-activity relationships, and potential for therapeutic development. This technical guide outlines the comprehensive process for the chemical structure elucidation of a hypothetical novel compound, designated "Antifungal Agent 21."

Part 1: Isolation and Preliminary Characterization

The journey of structure elucidation begins with the isolation of "this compound" from its source, which could be a natural product extract (e.g., from a plant or microorganism) or a synthetic reaction mixture. The goal is to obtain a pure sample for analysis.

Experimental Protocol: Isolation and Purification
  • Extraction: The source material is subjected to solvent extraction to isolate a crude mixture of compounds. For instance, a plant material might be extracted with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography (e.g., silica (B1680970) gel chromatography) to separate compounds based on their polarity.

  • Purification: Fractions showing antifungal activity in preliminary screens are further purified using high-performance liquid chromatography (HPLC) to yield the pure "this compound." The purity is typically assessed by analytical HPLC, aiming for >95% purity.

Isolation_Workflow Source Source Material (e.g., Plant, Microorganism, Synthesis) Extraction Solvent Extraction Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography Crude_Extract->Fractionation Active_Fractions Active Fractions Fractionation->Active_Fractions HPLC HPLC Purification Active_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Figure 1: General workflow for the isolation of a novel compound.

Part 2: Spectroscopic Data Acquisition for Structure Elucidation

Once a pure sample of "this compound" is obtained, a suite of spectroscopic techniques is employed to determine its chemical structure.

Experimental Protocols: Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A 5-10 mg sample of "this compound" is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). These experiments help identify the carbon skeleton and the connectivity of protons and carbons.[1][2]

  • Mass Spectrometry (MS):

    • A dilute solution of "this compound" is analyzed by high-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), to determine the precise molecular weight and elemental formula.[1][2]

Data Presentation: Hypothetical Spectroscopic Data for this compound
Technique Data Obtained Interpretation
HRMS (ESI) m/z = 354.1368 [M+H]⁺Suggests a molecular formula of C₁₈H₂₀N₃O₄Cl
¹H NMR Chemical shifts (δ), integration, multiplicityReveals the number and types of protons and their neighboring protons.
¹³C NMR Chemical shifts (δ)Indicates the number and types of carbon atoms (e.g., C=O, C=C, C-N).
COSY Correlation between coupled protonsShows which protons are adjacent to each other in the molecule.
HSQC Correlation between protons and directly attached carbonsMaps each proton to its corresponding carbon atom.
HMBC Correlation between protons and carbons over 2-3 bondsEstablishes longer-range connectivity, linking molecular fragments.

Part 3: Antifungal Activity Assessment

To quantify the antifungal potency of "this compound," its Minimum Inhibitory Concentration (MIC) is determined against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[3]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the standards from the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Preparation of this compound: A stock solution of "this compound" is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.[3]

  • Inoculum Preparation: Fungal isolates are grown on agar (B569324) plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.[3]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[3]

  • MIC Determination: The MIC is read as the lowest concentration of "this compound" that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free control well.[3]

Data Presentation: MIC of this compound
Fungal Isolate Antifungal Agent MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL)
Candida albicans SC5314This compound0.250.50.125 - 1
Candida glabrata BG2This compound120.5 - 4
Aspergillus fumigatus Af293This compound0.510.25 - 2
Cryptococcus neoformans H99This compound0.1250.250.06 - 0.5

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Part 4: Structure Elucidation Workflow

The data from all spectroscopic analyses are pieced together like a puzzle to propose the final chemical structure.

Structure_Elucidation_Workflow cluster_data Spectroscopic Data HRMS HRMS (Molecular Formula) Integration Data Integration and Analysis HRMS->Integration NMR_1D 1D NMR (¹H, ¹³C) (Functional Groups) NMR_1D->Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_2D->Integration Structure_Proposal Proposed Structure of This compound Integration->Structure_Proposal

Figure 2: Logical workflow for integrating spectroscopic data.

Part 5: Hypothetical Mechanism of Action Pathway

Understanding the mechanism of action is a crucial next step after structure elucidation. Many antifungal agents, particularly azoles, target the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal cell membrane integrity.[4][5]

Ergosterol_Pathway Squalene Squalene Lanosterol (B1674476) Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol Inhibition Agent21 This compound Agent21->Enzyme

Figure 3: Inhibition of the ergosterol biosynthesis pathway.

This diagram illustrates a common antifungal mechanism where an agent like "this compound" inhibits the enzyme lanosterol 14α-demethylase (CYP51), preventing the synthesis of ergosterol and disrupting the fungal cell membrane.[1][6]

Conclusion

The chemical structure elucidation of a novel compound, "this compound," is a systematic process that integrates isolation, purification, spectroscopic analysis, and bioactivity assessment. Through the detailed protocols and data presentation outlined in this guide, researchers can confidently characterize new chemical entities, paving the way for the development of the next generation of antifungal therapies.

References

Unraveling the Potent Mechanism of Antifungal Agent 21: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

[City, State] – [Date] – In the persistent battle against drug-resistant fungal pathogens, a novel membrane-disrupting antimicrobial compound, Antifungal Agent 21 (K21), has emerged as a significant contender. This technical guide offers an in-depth analysis of the core mechanism of action of K21, tailored for researchers, scientists, and drug development professionals. K21, a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC), demonstrates potent and rapid fungicidal activity against a broad spectrum of fungal pathogens, including clinically relevant fluconazole-resistant strains.[1][2][3][4]

Core Mechanism of Action: Rapid Membrane Disruption

This compound (K21) exerts its fungicidal effect through a direct and rapid physical disruption of the fungal cell membrane. This mechanism is fundamentally different from that of fungistatic agents like fluconazole (B54011), which inhibit metabolic pathways.[2][4] The primary mechanism of K21 can be delineated into two key stages:

  • Electrostatic Attraction: K21 is a positively charged macromolecule. This positive charge facilitates a strong electrostatic attraction to the negatively charged phospholipids (B1166683) in the fungal cell membrane.[1][2][3] This initial binding is a critical step that concentrates the agent at the cell surface.

  • Membrane Penetration and Lysis: Following the electrostatic binding, the long 18-carbon chain tails of the K21 molecule penetrate and disrupt the integrity of the fungal cell membrane. This physical piercing of the membrane leads to the leakage of essential intracellular components, ultimately resulting in rapid cell lysis and death.[1][2][3]

This direct lytic mechanism contributes to the rapid fungicidal activity of K21, with studies showing a 99.9% reduction in fungal growth within just two hours of exposure.[1] Furthermore, this physical mode of action is less likely to be compromised by the resistance mechanisms that affect traditional antifungal drugs targeting specific enzymes.

Quantitative Efficacy of this compound

The in vitro efficacy of K21 has been demonstrated against a range of Candida species, including those resistant to fluconazole. The following tables summarize the key quantitative data from these studies.

Table 1: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Fluconazole-Susceptible Candida albicans

Antifungal AgentStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)
K21 Clinical Isolates31.24 - 62.4862.48
Fluconazole Clinical Isolates0.12 - 10.5

Data sourced from a study on HIV-associated Candida isolates.[4]

Table 2: Time-Kill Kinetics of K21 against Candida albicans

Time (hours)Log₁₀ CFU/mL Reduction (vs. initial inoculum)
2 ≥3
24 No viable cells detected

A fungicidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1]

Table 3: Synergistic Activity of K21 with Fluconazole

Candida SpeciesInteraction with Fluconazole
C. dubliniensisSynergy
C. tropicalisSynergy
C. albicansIndifference

Synergy is determined by the Fractional Inhibitory Concentration Index (FICI).

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action and efficacy of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is performed to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound (K21)

  • Fluconazole (for comparison)

  • Candida species isolates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: Serial twofold dilutions of K21 and fluconazole are prepared in the 96-well plates using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. Control wells containing medium only (sterility control) and medium with fungal inoculum (growth control) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

Time-Kill Assay

This assay evaluates the rate at which an antifungal agent kills a fungal isolate over time.

Materials:

  • Standardized fungal inoculum (~1-5 x 10⁵ CFU/mL)

  • K21 at concentrations of MIC, ½ MIC, and ¼ MIC

  • Culture tubes

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Exposure: The fungal inoculum is exposed to different concentrations of K21 in culture tubes. A growth control tube without the antifungal agent is also included.

  • Incubation and Sampling: The tubes are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each tube.

  • Quantification: The samples are serially diluted and plated on SDA plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of K21. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered fungicidal.[1]

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., K21 and fluconazole).

Procedure:

  • Plate Setup: A 96-well plate is prepared with serial dilutions of K21 along the rows and serial dilutions of the second antifungal agent (e.g., fluconazole) along the columns.

  • Inoculation: Each well is inoculated with a standardized fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G cluster_0 Fungal Cell Exterior cluster_1 Fungal Cell Membrane cluster_2 Fungal Cell Interior K21 This compound (K21) (Positively Charged) Membrane Fungal Cell Membrane (Negatively Charged Phospholipids) K21->Membrane Electrostatic Attraction Disruption Membrane Disruption & Pore Formation Membrane->Disruption Penetration by Carbon Chains Components Intracellular Components Leakage Leakage of Intracellular Components Disruption->Leakage Lysis Cell Lysis & Death Leakage->Lysis

Caption: Mechanism of action of this compound (K21).

G cluster_0 In Vitro Efficacy Assessment cluster_1 Mechanism Visualization A Isolate Preparation (Candida spp.) B Broth Microdilution (MIC Determination) A->B C Checkerboard Assay (Synergy with Fluconazole) A->C D Time-Kill Assay (Fungicidal Activity) A->D E Data Analysis (MIC, FICI, Log Reduction) B->E C->E D->E F Treatment of Fungal Cells with K21 G Scanning Electron Microscopy (SEM) F->G H Transmission Electron Microscopy (TEM) F->H I Observation of Morphological Changes (e.g., cell lysis) G->I H->I

Caption: Experimental workflow for characterizing this compound.

References

An In-depth Technical Guide to the Biosynthetic Pathway and Activity of Antifungal Agents Referred to as "Agent 21"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "Antifungal Agent 21" is ambiguous and appears in scientific literature and commercial catalogues to describe at least three distinct chemical entities. This guide aims to provide a comprehensive overview of these agents for researchers, scientists, and drug development professionals. A primary focus is placed on the class of C21-steroidal derivatives, as their natural origin aligns with the core request for information on a biosynthetic pathway. This guide also details two synthetic compounds, designated K21 and Antimicrobial Agent-21 (Compound IIm), for which the term "biosynthetic pathway" does not apply in the traditional sense.

Part 1: C21-Steroidal Derivatives from Cynanchum wilfordii

The most pertinent interpretation of a query for the "biosynthetic pathway of this compound" relates to the class of C21-steroidal compounds. These are natural products isolated from plants of the Cynanchum genus, notably Cynanchum wilfordii. Several derivatives of these steroids have demonstrated significant antifungal activity.

Biosynthetic Pathway of C21-Steroids

The biosynthesis of C21-steroids in plants is a complex process originating from the isoprenoid pathway. Cholesterol is a key intermediate that undergoes a series of oxidative cleavages and modifications to yield the pregnane (B1235032) skeleton, the core of C21-steroids. While the specific enzymes in Cynanchum wilfordii have not been fully elucidated, a putative pathway has been proposed based on known steroid metabolism in plants[1].

The pathway begins with cholesterol and proceeds through several intermediates to form pregnenolone. Pregnenolone then serves as a crucial branching point for the synthesis of a variety of C21-steroids through hydroxylation, oxidation, and glycosylation steps, leading to compounds such as caudatin (B1257090) and qingyangshengenin[1][2].

C21-Steroid Biosynthetic Pathway cluster_0 Isoprenoid Pathway cluster_1 Steroid Backbone Formation cluster_2 C21-Steroid Core Synthesis cluster_3 Diversification in Cynanchum wilfordii Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-chain cleavage Progesterone Progesterone Pregnenolone->Progesterone Caudatin_Aglycone Caudatin_Aglycone Progesterone->Caudatin_Aglycone Hydroxylation, Oxidation Qingyangshengenin_Aglycone Qingyangshengenin_Aglycone Progesterone->Qingyangshengenin_Aglycone Hydroxylation, Oxidation Caudatin Caudatin Caudatin_Aglycone->Caudatin Glycosylation Qingyangshengenin Qingyangshengenin Qingyangshengenin_Aglycone->Qingyangshengenin Glycosylation

A putative biosynthetic pathway for C21-steroids in Cynanchum wilfordii.
Quantitative Data: Antifungal Activity

The antifungal activity of synthetic derivatives of caudatin and qingyangshengenin, isolated from Cynanchum wilfordii, was evaluated against several fungal strains. The following table summarizes the IC50 values for the most potent derivatives against Sclerotinia sclerotiorum[2].

CompoundFungal StrainIC50 (µM)
Derivative 1kSclerotinia sclerotiorum0.0084
Derivative 1ySclerotinia sclerotiorum0.0049
Derivative 10dSclerotinia sclerotiorum0.0053
Derivative 10jSclerotinia sclerotiorum0.0034
Experimental Protocols: Mycelium Growth Rate Method

The antifungal activity of the C21-steroidal derivatives was determined using the mycelium growth rate method[2].

  • Media Preparation : Potato Dextrose Agar (B569324) (PDA) medium is prepared and autoclaved.

  • Compound Incorporation : The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations. The final solvent concentration is kept constant across all plates, including controls.

  • Inoculation : A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed at the center of each PDA plate.

  • Incubation : Plates are incubated at a suitable temperature (e.g., 25°C) for a period sufficient for the mycelium in the control plate to reach the edge of the plate.

  • Data Collection : The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation : The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group. The IC50 value is then determined by regression analysis.

Part 2: Synthetic Compound K21

Compound K21 is a synthetic, membrane-rupturing antimicrobial agent derived from a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) and tetraethoxysilane (TEOS)[3][4][5]. As a synthetic compound, it does not have a biosynthetic pathway.

Proposed Mechanism of Action

K21 is a cationic molecule with a long 18-carbon chain. Its proposed mechanism of action involves electrostatic attraction to the negatively charged fungal cell membrane, followed by the piercing of the membrane by the hydrophobic carbon tails, leading to cell lysis and death[3][6].

K21_Mechanism_of_Action cluster_cell K21 K21 (Cationic) FungalCell Fungal Cell (Negative Surface Charge) K21->FungalCell Electrostatic Attraction Membrane Cell Membrane K21->Membrane Hydrophobic tail pierces membrane Lysis Cell Lysis Membrane->Lysis Disruption

Proposed mechanism of action for the synthetic antifungal agent K21.
Quantitative Data: Antifungal Susceptibility

The minimum inhibitory concentrations (MIC) of K21 were determined against various fluconazole-susceptible and -resistant Candida species[3].

Candida SpeciesFluconazole SusceptibilityK21 MIC Range (µg/mL)K21 MIC50 (µg/mL)
C. albicansSusceptible31.24 - 62.4862.48
C. glabrataSusceptible31.24 - 62.4862.48
C. albicansResistant/Intermediate31.24 - 124.9562.48
C. glabrataResistant/Intermediate31.24 - 62.4862.48
C. dubliniensisResistant/Intermediate-124.95
Experimental Protocols: Broth Microdilution for MIC Determination

The MIC values for K21 were determined using the broth microdilution method, following established standards[3][5].

  • Preparation of Drug Dilutions : Serial twofold dilutions of K21 are prepared in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation : A fungal inoculum suspension is prepared from fresh colonies and adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 1.5 x 10^5 CFU/mL in the wells.

  • Inoculation : Each well is inoculated with the fungal suspension. Control wells (growth control without drug, sterility control without inoculum) are included.

  • Incubation : The microtiter plate is incubated at 37°C for 24-48 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.

Part 3: Synthetic Compound Antimicrobial Agent-21 (IIm)

"Antimicrobial agent-21" is also referred to as "Compound IIm" in some literature. Its specific chemical synthesis and origin are not detailed in the provided context, but it is treated as a synthetic compound for evaluation. Its mechanism of action has not been elucidated[4].

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of this agent was assessed by the zone of inhibition method.

MicroorganismStrainZone of Inhibition (mm)
Aspergillus nigerATCC 1640413
Candida albicansATCC 1023114

For comparison, the positive control Amphotericin B showed zones of inhibition of 20 mm and 22 mm, respectively.

Experimental Protocols: Modified Kirby-Bauer Agar Disc Diffusion Method

The antimicrobial activity was determined using a modified Kirby-Bauer agar disc diffusion method[4].

Agar_Disc_Diffusion_Workflow Start Start PrepareAgar Prepare & Sterilize Sabouraud Dextrose Agar Start->PrepareAgar InoculatePlates Inoculate Agar Surface with Fungal Suspension PrepareAgar->InoculatePlates PrepareDiscs Impregnate Sterile Discs with 100 µg/mL Agent 21 InoculatePlates->PrepareDiscs PlaceDiscs Place Discs on Inoculated Agar PrepareDiscs->PlaceDiscs Incubate Incubate at 28°C for 48-72 hours PlaceDiscs->Incubate MeasureZones Measure Diameter of Inhibition Zone (mm) Incubate->MeasureZones End End MeasureZones->End

Workflow for the agar disc diffusion method used to screen Antimicrobial Agent-21.
  • Media Preparation : Sabouraud Dextrose Agar for fungal strains is prepared and sterilized.

  • Inoculation : The surface of the agar plates is uniformly inoculated with a standardized fungal suspension.

  • Disc Application : Sterile filter paper discs (6 mm) are impregnated with a 100 µg/mL solution of Antimicrobial Agent-21. Standard antifungal discs (e.g., Amphotericin B) and a solvent control disc are also applied.

  • Incubation : The plates are incubated at 28°C for 48-72 hours.

  • Data Collection : The diameter of the zone of complete inhibition of microbial growth around each disc is measured in millimeters.

References

In-Depth Technical Guide to the Antifungal Spectrum of Activity of Agent 21 (K21/SM21)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent 21, identified in the scientific literature as both K21 and SM21, is a promising quaternary ammonium (B1175870) silane (B1218182) with potent, broad-spectrum antifungal activity. This document provides a comprehensive overview of its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols. The agent demonstrates significant activity against a wide range of clinically relevant yeasts and molds, including drug-resistant strains of Candida. Its primary mechanism of action involves the rapid disruption of fungal cell membrane integrity, leading to cell death. Furthermore, in vivo studies in murine models of candidiasis have shown its potential as a therapeutic agent.

Spectrum of In Vitro Activity

The antifungal activity of agent 21 has been predominantly evaluated against various Candida species and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that inhibits visible fungal growth, have been determined using standardized broth microdilution methods.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 900280.2
Candida albicansClinical Isolates (148)0.2 - 1.6
Candida glabrataATCC 900300.4
Candida kruseiATCC 62580.8
Candida parapsilosisATCC 220190.4
Candida tropicalisATCC 138030.4
Aspergillus fumigatus6.25
Multidrug-resistant Candida guilliermondiiT-15490.5 - 1.0

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound. Data compiled from broth microdilution assays.

Mechanism of Action

This compound exerts its fungicidal effect through a rapid, direct action on the fungal cell membrane. As a quaternary ammonium compound, its positively charged nitrogen atoms are electrostatically attracted to the negatively charged components of the fungal cell surface.

The proposed mechanism involves the following steps:

  • Electrostatic Attraction: The cationic agent 21 molecules bind to the negatively charged fungal cell membrane.

  • Insertion and Disruption: The lipophilic alkyl chains of the agent penetrate the lipid bilayer of the cell membrane.

  • Loss of Integrity: This insertion disrupts the structural integrity of the membrane, leading to the formation of pores or channels.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions and small molecules.

  • Cell Death: The uncontrolled loss of cellular contents and disruption of cellular homeostasis result in rapid fungal cell death.

This direct physical disruption of the membrane is a key advantage, as it is less susceptible to the development of resistance compared to agents that target specific metabolic pathways.

cluster_membrane Fungal Cell Membrane cluster_agent This compound cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Pore_Formation Pore Formation Lipid_Bilayer->Pore_Formation Disruption Agent21 Cationic Head & Lipophilic Tail Agent21->Lipid_Bilayer Electrostatic Attraction & Insertion Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Mechanism of Action of this compound

In Vivo Efficacy

The therapeutic potential of this compound (referred to as SM21 in the cited study) has been demonstrated in murine models of both oral and systemic candidiasis.

Oral Candidiasis Model

In a mouse model of oral candidiasis, topical application of agent 21 was more effective than the standard antifungal nystatin (B1677061) in reducing the extent of tongue lesions.

Systemic Candidiasis Model

In a systemic candidiasis model, administration of agent 21 prevented the death of mice, indicating its potential for treating invasive fungal infections.

Synergistic Activity

This compound has demonstrated synergistic effects when combined with fluconazole (B54011) against various Candida species. Synergy is defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5. This indicates that the combination of the two agents is significantly more effective than either agent alone, allowing for potentially lower and less toxic doses of each drug.

Experimental Protocols

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antifungal agent.

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer.

Start Start Prepare_Agent Prepare Serial Dilutions of this compound Start->Prepare_Agent Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Agent->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Determine MIC (Visually or Spectrophotometrically) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Susceptibility Testing Workflow
Propidium Iodide Uptake Assay

This assay is used to assess cell membrane integrity.

  • Fungal Cell Preparation: Fungal cells are grown to the mid-logarithmic phase and then washed and resuspended in a suitable buffer (e.g., PBS).

  • Treatment: The fungal suspension is treated with this compound at various concentrations and for different durations. A positive control (e.g., heat-killed cells) and a negative control (untreated cells) are included.

  • Staining: Propidium iodide (PI) is added to each sample. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.

  • Analysis: The fluorescence of the samples is measured using a fluorometer or a flow cytometer. An increase in PI fluorescence indicates a loss of membrane integrity.

Safety and Toxicology

Preliminary toxicity studies have been conducted for this compound. In a zebrafish model, the agent was evaluated for its effects on viability, growth, and development. While high concentrations were found to be lethal, a concentration range with no signs of toxicity was identified. Further in vivo studies in mice with a related compound (SM21) did not report significant toxicity at therapeutic doses. However, comprehensive toxicological studies are required to fully characterize the safety profile of this agent for potential clinical development.

Conclusion

This compound (K21/SM21) represents a promising new class of antifungal compounds with a potent and broad spectrum of activity, particularly against clinically important Candida species. Its rapid, membrane-disrupting mechanism of action is a significant advantage in the face of growing antifungal resistance. The demonstrated in vivo efficacy in murine models of candidiasis further underscores its therapeutic potential. Future research should focus on expanding the evaluation of its activity against a wider range of fungal pathogens, conducting detailed pharmacokinetic and pharmacodynamic studies, and performing comprehensive toxicology assessments to pave the way for potential clinical applications.

Navigating the Identity of "Antifungal Agent 21": A Technical Guide to Its Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

The term "Antifungal Agent 21" is not a unique identifier for a single substance but rather a descriptor that has been applied to several distinct, naturally derived compounds in scientific literature. This ambiguity necessitates a careful and differentiated approach to understanding their origins and properties. This technical guide provides an in-depth analysis of the primary natural products that have been referred to as "this compound," aimed at researchers, scientists, and drug development professionals. The focus is on their natural sources, isolation protocols, and antifungal activities.

Antifungal Metabolites from Lactobacillus plantarum strain 21B

One of the most well-documented sources referred to in the context of "this compound" is the sourdough bacterium Lactobacillus plantarum strain 21B. This bacterium produces a complex of antifungal compounds, with the primary active agents identified as phenyllactic acid (PLA) and 4-hydroxy-phenyllactic acid.

Natural Source and Origin

Lactobacillus plantarum 21B is a strain of lactic acid bacteria isolated from sourdough. Sourdough environments are rich microbial ecosystems where bacteria and yeasts coexist, and the production of antifungal compounds by bacteria like L. plantarum is a natural mechanism to outcompete fungi for resources.

Active Antifungal Compounds

The primary antifungal activity of the culture filtrate from L. plantarum 21B is attributed to:

  • Phenyllactic Acid (PLA) : This compound is present at the highest concentration and demonstrates the most significant antifungal activity.

  • 4-hydroxy-phenyllactic acid : Also contributes to the overall antifungal effect of the bacterial culture filtrate.

Experimental Protocols

The following protocol outlines the extraction and purification of the antifungal metabolites from the bacterial culture.

  • Cultivation: Lactobacillus plantarum 21B is cultured in a suitable medium, such as a wheat flour hydrolysate, to encourage the production of antifungal metabolites.

  • Extraction: The bacterial culture filtrate is subjected to solvent extraction, typically with ethyl acetate (B1210297) at a slightly acidic pH (e.g., 3.6), which has been shown to provide the highest recovery of antifungal activity.

  • Fractionation: The crude ethyl acetate extract is then fractionated using preparative silica (B1680970) gel thin-layer chromatography (TLC).

  • Identification: The active fractions are analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to identify the specific antifungal compounds, namely phenyllactic acid and 4-hydroxy-phenyllactic acid.

G cluster_culture Cultivation cluster_extraction Extraction cluster_purification Purification & Identification L_plantarum_21B Lactobacillus plantarum 21B Culture_Medium Wheat Flour Hydrolysate Medium L_plantarum_21B->Culture_Medium Inoculation Culture_Filtrate Bacterial Culture Filtrate Culture_Medium->Culture_Filtrate Centrifugation/ Filtration Solvent_Extraction Ethyl Acetate Extraction (pH 3.6) Culture_Filtrate->Solvent_Extraction Crude_Extract Crude Antifungal Extract Solvent_Extraction->Crude_Extract TLC Preparative Silica Gel TLC Crude_Extract->TLC Active_Fractions Active Fractions TLC->Active_Fractions GC_MS GC/MS Analysis Active_Fractions->GC_MS Identified_Compounds Phenyllactic Acid & 4-hydroxy-phenyllactic acid GC_MS->Identified_Compounds

Fig. 1: Workflow for the isolation and identification of antifungal compounds from L. plantarum 21B.
Antifungal Activity Data

The antifungal efficacy of phenyllactic acid has been quantified against a variety of fungal species.

Fungal SpeciesMIC (mg/mL)MFC (mg/mL)
Aspergillus flavus612
Aspergillus spp.3.75 - 7.53.75 - 10
Penicillium spp.3.75 - 7.53.75 - 10
Fusarium spp.3.75 - 7.53.75 - 10
Penicillium roqueforti IBT18687166Not reported
Penicillium corylophilum IBT6978166Not reported

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data compiled from multiple studies.

Mechanism of Action

The antifungal mechanism of phenyllactic acid against fungi like Aspergillus flavus involves a multi-faceted attack on cellular integrity and function.[1]

  • Cell Membrane Disruption: PLA compromises the fungal cell membrane, leading to increased permeability.[1] This is evidenced by increased uptake of propidium (B1200493) iodide and leakage of intracellular components like proteins and nucleic acids.[1]

  • Mitochondrial Dysfunction: The compound interferes with mitochondrial energy metabolism by reducing the activity of mitochondrial ATPase and dehydrogenases.[1] This results in a significant decrease in ATP synthesis, depriving the fungal cell of the energy required for essential processes, including spore germination.[1]

G PLA Phenyllactic Acid (PLA) Cell_Membrane Fungal Cell Membrane PLA->Cell_Membrane Disrupts Mitochondrion Mitochondrion PLA->Mitochondrion Interferes with Permeability Increased Permeability & Leakage of Intracellular Contents Cell_Membrane->Permeability Energy_Metabolism Inhibition of ATPase & Dehydrogenases Mitochondrion->Energy_Metabolism Spore_Germination_Inhibition Inhibition of Spore Germination Permeability->Spore_Germination_Inhibition ATP_Depletion Decreased ATP Synthesis Energy_Metabolism->ATP_Depletion ATP_Depletion->Spore_Germination_Inhibition

Fig. 2: Proposed mechanism of action for phenyllactic acid.

C21-Steroidal Compounds from Cynanchum wilfordii

The designation "C21" in this context refers to the 21-carbon backbone of a class of steroidal compounds. Several C21-steroidal compounds with antifungal properties have been isolated from the roots of Cynanchum wilfordii, a plant used in traditional Chinese medicine.

Natural Source and Origin
  • Plant Species: Cynanchum wilfordii

  • Part Used: Roots

  • Key Compounds: Caudatin and qingyangshengenin (B49804) are two of the C21-steroidal compounds isolated from this plant that have been used as templates for the synthesis of more potent antifungal derivatives.[2]

Experimental Protocols

While specific protocols vary, a general workflow for the isolation of these compounds is as follows:

  • Extraction: The dried and powdered roots of Cynanchum wilfordii are extracted with a solvent such as methanol (B129727) or ethanol.

  • Hydrolysis: The crude extract may be subjected to acid hydrolysis to cleave glycosidic linkages and yield the steroidal sapogenins.

  • Chromatographic Separation: The resulting extract is then subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to separate the complex mixture of compounds.

  • Purification: Final purification of individual C21-steroidal compounds is typically achieved using High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Activity Data

Research has focused on both the natural compounds and their synthetic derivatives. The derivatives, in particular, have shown potent antifungal activity.

CompoundFungal SpeciesIC50 (µM)
Derivative 1kSclerotinia sclerotiorum0.0084
Derivative 1ySclerotinia sclerotiorum0.0049
Derivative 10dSclerotinia sclerotiorum0.0053
Derivative 10jSclerotinia sclerotiorum0.0034

IC50: Half-maximal inhibitory concentration. Data is for synthetic derivatives of naturally occurring C21-steroids.[2]

5-methoxy-8,9-dihydroxy-8,9-deoxyaspyrone from Aspergillus sp. SY2601

In a 2024 publication, the designation 21 was assigned to a novel compound isolated from a marine-derived fungus, Aspergillus sp. SY2601.[3][4]

Natural Source and Origin
  • Organism: Aspergillus sp. SY2601, a fungus.[3][4]

  • Environment: Isolated from sediment collected from the Mariana Trench at a depth of 5842 meters.[4] This highlights the potential of deep-sea microorganisms as a source of novel bioactive compounds.

Chemical Identity
  • Compound Name: 5-methoxy-8,9-dihydroxy-8,9-deoxyaspyrone.[3][4]

  • Significance: This is a new member of the aspyrone (B94758) family of natural products.[4]

Experimental Protocols
  • Fermentation: The fungus Aspergillus sp. SY2601 is cultured in both liquid and solid rice media to produce a range of metabolites.[3][4]

  • Extraction: The culture broth and mycelia are extracted with an organic solvent like ethyl acetate.

  • Chromatographic Separation: The crude extract is subjected to column chromatography over silica gel and ODS (octadecylsilane).

  • HPLC Purification: The resulting fractions are further purified by High-Performance Liquid Chromatography (HPLC) to yield the pure compound 21 .[3][4]

  • Structure Determination: The chemical structure of compound 21 was elucidated using extensive spectroscopic analysis, including 1D and 2D NMR spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3][4]

G Fungus Aspergillus sp. SY2601 (from Mariana Trench sediment) Fermentation Fermentation (Liquid and Solid Rice Media) Fungus->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Column_Chromatography Column Chromatography (Silica Gel, ODS) Extraction->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Compound_21 5-methoxy-8,9-dihydroxy-8,9-deoxyaspyrone (21) HPLC->Compound_21 Spectroscopy Structure Elucidation (NMR, HRESIMS) Compound_21->Spectroscopy

Fig. 3: Isolation and structure elucidation workflow for compound 21 from Aspergillus sp. SY2601.
Antifungal Activity Data

Conclusion

The designation "this compound" is context-dependent and can refer to at least three distinct natural products: a mixture of phenyllactic and 4-hydroxy-phenyllactic acids from Lactobacillus plantarum 21B, a class of C21-steroidal compounds from Cynanchum wilfordii, or the novel marine-derived fungal metabolite 5-methoxy-8,9-dihydroxy-8,9-deoxyaspyrone. For researchers and drug development professionals, it is imperative to identify the specific context in which this term is used to access the correct information regarding its natural source, chemical identity, and biological activity. This guide provides a foundational understanding of these different agents, highlighting their diverse origins and the current state of knowledge regarding their antifungal potential.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rezafungin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Rezafungin (formerly known as CD101) is a next-generation, semi-synthetic echinocandin antifungal agent.[1][2] It is structurally related to anidulafungin (B1665494) but possesses a key chemical modification—a choline (B1196258) aminal ether at the C5 ornithine position of the cyclic peptide core—that significantly enhances its chemical stability and aqueous solubility.[1][3][4] This improved stability profile translates to a remarkably long plasma half-life, permitting a once-weekly intravenous dosing regimen, a significant advantage over the daily infusions required for first-generation echinocandins.[5][6][7][8] Approved by the US Food and Drug Administration (FDA) in March 2023 for the treatment of candidemia and invasive candidiasis, Rezafungin represents a significant advancement in the management of serious fungal infections.[5]

Physical and Chemical Properties

Rezafungin is a sterile, white to pale yellow solid, typically supplied as a lyophilized cake or powder for injection.[9] Its enhanced stability is a hallmark characteristic, showing minimal degradation after long-term storage as a powder and in various aqueous solutions.[2][3] This attribute not only simplifies manufacturing and storage but also enhances its flexibility in clinical use.[1][10]

Quantitative Data Summary

The physicochemical properties of Rezafungin are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

PropertyValueSource(s)
Molecular Formula C₆₃H₈₅N₈O₁₇⁺[7]
Molecular Weight 1226.39 g/mol [11]
Appearance White to pale yellow solid (cake or powder)[9]
Water Solubility Freely soluble[6][7]
DMSO Solubility Up to 100 mg/mL[12]
pKa (Strongest Acidic) 2.86 (Predicted)[6]
pKa (Strongest Basic) 2.1 (Predicted)[6]
Polar Surface Area 383.87 Ų (Predicted)[6]
Rotatable Bond Count 18 (Predicted)[6]
Hydrogen Bond Acceptors 22 (Predicted)[6]
Hydrogen Bond Donors 13 (Predicted)[6]
Plasma Protein Binding 87.5% to >98.6%[6][7]
Terminal Half-Life Approximately 130-152 hours[6][7][13]

Mechanism of Action

Like other echinocandins, Rezafungin's antifungal activity stems from the specific and non-competitive inhibition of the 1,3-β-D-glucan synthase enzyme complex.[6][9][13][14] This enzyme is essential for the synthesis of 1,3-β-D-glucan, a critical structural polymer in the cell wall of many pathogenic fungi, including Candida and Aspergillus species.[6][15] The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[1][15][16][17] This mechanism is concentration-dependent and confers fungicidal activity against most Candida species.[6][13] A key advantage of this target is its absence in mammalian cells, ensuring high selectivity and a favorable safety profile.[6][9][13] The 1,3-β-D-glucan synthase complex is regulated by the Rho1p GTPase, a key component of the cell wall integrity signaling pathway.[1]

G cluster_membrane Fungal Cell Membrane cluster_extracellular Fungal Cell Wall Synthesis Rho1p Rho1p GTPase (Regulatory Subunit) GlucanSynthase 1,3-β-D-Glucan Synthase (FKS1/FKS2 Catalytic Subunit) Rho1p->GlucanSynthase regulates Glucan 1,3-β-D-Glucan (Cell Wall Polymer) GlucanSynthase->Glucan synthesis UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->GlucanSynthase Lysis Osmotic Instability & Cell Lysis Glucan->Lysis Depletion leads to Rezafungin Rezafungin Rezafungin->GlucanSynthase Inhibits

Figure 1: Mechanism of action of Rezafungin.

Experimental Protocols

Detailed methodologies are crucial for the research and development of antifungal agents. Below are protocols for key experiments relevant to the characterization of Rezafungin.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Rezafungin against yeast pathogens is determined using standardized broth microdilution methods, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][18] A modification to the EUCAST method has been developed to mitigate nonspecific binding of the drug to microtiter plates, which can be an issue at lower concentrations.[19]

Objective: To determine the lowest concentration of Rezafungin that inhibits the visible growth of a fungal isolate.

Materials:

  • Rezafungin stock solution

  • RPMI-1640 medium[18][19]

  • 96-well microtiter plates (e.g., Falcon-353072 for lower binding)[19]

  • Tween 20 (Polysorbate 20)[19]

  • Fungal inoculum, standardized to 0.5 McFarland

  • Spectrophotometer or plate reader

Methodology:

  • Media Preparation: Prepare RPMI-1640 medium. For the modified EUCAST method, supplement the medium with 0.002% Tween 20 to prevent nonspecific binding of Rezafungin.[19]

  • Drug Dilution: Perform serial two-fold dilutions of Rezafungin in the prepared medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.008-8 µg/mL).[5]

  • Inoculum Preparation: Prepare a fungal suspension from a fresh culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[20] Dilute this suspension in the assay medium to the final required inoculum density.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Reading: The MIC is read as the lowest concentration of Rezafungin that causes a significant inhibition of growth (typically ≥80% reduction) compared to the positive control.[20] This can be determined visually or by using a spectrophotometer to measure optical density.

G start Start prep_media Prepare RPMI-1640 Medium (+ 0.002% Tween 20) start->prep_media drug_dilution Perform Serial Dilutions of Rezafungin in Plate prep_media->drug_dilution inoculate Inoculate Microtiter Plate drug_dilution->inoculate prep_inoculum Prepare & Standardize Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 24-48h) inoculate->incubate read_mic Read MIC (Lowest Inhibitory Concentration) incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC determination.
Protocol: HPLC Analysis of Rezafungin in Plasma

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying Rezafungin in biological matrices like plasma.[21]

Objective: To accurately quantify the concentration of Rezafungin in plasma samples.

Materials:

  • Plasma samples containing Rezafungin

  • Acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Internal standard (e.g., a structurally similar molecule)

  • HPLC system with a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 HPLC column (e.g., Waters Atlantis dC18, 2.1 × 50 mm, 5 µm)[21]

Methodology:

  • Sample Preparation: Aliquot 100 µL of plasma sample. Add an internal standard solution.

  • Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.[21]

  • Extraction: Carefully collect the supernatant, which contains Rezafungin and the internal standard.

  • Chromatographic Separation: Inject the supernatant into the LC-MS/MS system. Separation is achieved using a reversed-phase C18 column with a gradient elution program.[21]

    • Mobile Phase: Start with a high percentage of aqueous phase (A) and gradually increase the percentage of organic phase (B) to elute the analyte.

    • Flow Rate: A typical flow rate is maintained (e.g., 0.8-1.0 mL/min).[22]

  • Detection and Quantification: The eluent from the column is directed to the mass spectrometer. Rezafungin and the internal standard are detected and quantified using specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. A calibration curve is generated using standards of known concentrations to determine the concentration in the unknown samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge extract Collect Supernatant centrifuge->extract inject Inject into HPLC System extract->inject separate Separation on C18 Column inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantify vs. Calibration Curve detect->quantify

Figure 3: Workflow for HPLC-MS/MS analysis.
Protocol: In Vivo Efficacy in a Murine Model of Invasive Candidiasis

Animal models are essential for evaluating the in vivo efficacy of new antifungal agents. The neutropenic mouse model of invasive candidiasis is a standard model used for Rezafungin.[23]

Objective: To assess the efficacy of Rezafungin in reducing fungal burden in an immunosuppressed mouse model.

Materials:

  • Female ICR or similar strain mice

  • Cyclophosphamide (B585) for immunosuppression[]

  • Candida species inoculum (e.g., C. auris, C. albicans)[23][]

  • Rezafungin for injection

  • Sterile saline

Methodology:

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally for several days prior to infection.[]

  • Infection: Infect the mice with a standardized inoculum of the Candida strain via the lateral tail vein.[23]

  • Treatment: Begin treatment 2 hours post-infection. Administer Rezafungin via the desired route (e.g., intraperitoneal). Dosing regimens are designed to mimic human pharmacokinetics. For Rezafungin, a long-half-life drug in mice (30-40h), doses might be administered once every 3 days (e.g., on days 0, 3, and 6) to simulate a weekly human dose.[23]

  • Monitoring: Monitor the health of the mice daily.

  • Endpoint Analysis: At a predetermined time point (e.g., 7 days post-infection), euthanize the mice. Aseptically remove target organs (e.g., kidneys, heart).[18]

  • Fungal Burden Quantification: Homogenize the organs in sterile saline. Perform serial dilutions of the homogenates and plate them on appropriate agar (B569324) media. After incubation, count the number of colonies to determine the fungal burden, expressed as CFU per gram of tissue. Efficacy is determined by comparing the fungal burden in treated groups to that in a vehicle control group.

G start Start immuno Induce Neutropenia in Mice (Cyclophosphamide) start->immuno infect Infect Mice with Candida spp. (Intravenous) immuno->infect treat Administer Rezafungin or Vehicle Control infect->treat monitor Monitor Animal Health treat->monitor euthanize Euthanize & Harvest Organs (e.g., Kidneys) monitor->euthanize quantify Homogenize & Plate to Determine Fungal Burden (CFU/g) euthanize->quantify end End quantify->end

Figure 4: Workflow for in vivo efficacy testing.

References

A Technical Guide to the Target Identification of Antifungal Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge.[1][2] The development of new antifungal agents with novel mechanisms of action is therefore a critical priority in infectious disease research. This document provides an in-depth technical guide on the methodologies and strategic approaches for identifying the molecular target of a novel investigational compound, designated "Antifungal Agent 21." While "this compound" is a hypothetical agent used for illustrative purposes, the principles and experimental workflows detailed herein represent a comprehensive framework for the target deconvolution of new antifungal candidates. This guide covers initial phenotypic screening, integrated genetic and biochemical approaches for target identification, and the analysis of affected cellular signaling pathways. All quantitative data are presented in standardized tables, and key experimental protocols are provided to ensure reproducibility. Furthermore, complex workflows and pathways are visualized using diagrams to facilitate understanding.

Initial Phenotypic Characterization of this compound

The first step in characterizing a new antifungal compound is to determine its spectrum of activity and potency against a panel of clinically relevant fungal pathogens. This is typically achieved through standardized broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: In Vitro Susceptibility Testing

The antifungal activity of Agent 21 was assessed against a range of pathogenic fungi. The results, summarized in Table 1, indicate that Agent 21 exhibits broad-spectrum activity, with potent inhibition of both yeast and mold species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansSC53140.250.5
Candida aurisB112210.1250.25
Cryptococcus neoformansH990.51
Aspergillus fumigatusAf29312
Candida glabrataATCC 20010.250.5

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[3]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to create a range of concentrations.

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the drug-free control well, as assessed visually or spectrophotometrically.

Strategies for Target Identification

Identifying the molecular target of a novel antifungal agent is a critical step in its development.[1][3] A multi-pronged approach combining genetic, biochemical, and computational methods is often the most effective strategy.

Integrated Target Identification Workflow

The overall workflow for identifying the target of this compound is depicted below. This process begins with broad, unbiased screening methods and progressively narrows down to specific target validation experiments.

G cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Validation Phenotypic Screening Initial Phenotypic Screening (MICs) Genomic Screening Broad Genetic & Genomic Screens Phenotypic Screening->Genomic Screening Resistant Mutants Isolate Resistant Mutants Genomic Screening->Resistant Mutants Chemogenomic Profiling Chemogenomic Profiling Genomic Screening->Chemogenomic Profiling Identify Mutations (WGS) Whole Genome Sequencing (WGS) Resistant Mutants->Identify Mutations (WGS) Identify Sensitive/Resistant Genes Identify Hypersensitive or Resistant Strains Chemogenomic Profiling->Identify Sensitive/Resistant Genes Candidate Target Genes Candidate Target Genes Identify Mutations (WGS)->Candidate Target Genes Identify Sensitive/Resistant Genes->Candidate Target Genes Biochemical Assays In Vitro Biochemical Assays Candidate Target Genes->Biochemical Assays Target Overexpression/Deletion Target Gene Overexpression/Deletion Biochemical Assays->Target Overexpression/Deletion Validate Target Validate Target Target Overexpression/Deletion->Validate Target

Fig. 1: Integrated workflow for antifungal target identification.

Genetic Approaches to Target Identification

Genetic methods leverage the power of yeast genetics to identify genes that interact with the compound, providing strong clues to its mechanism of action.[1][4]

Chemogenomic Profiling

Chemogenomic profiling involves screening a compound against a comprehensive library of gene deletion mutants.[1][4] Strains with deletions in the target gene or pathway are often hypersensitive to the compound.

Table 2: Representative Data from Chemogenomic Profiling of Agent 21 in Saccharomyces cerevisiae

Gene DeletionBiological ProcessSensitivity Score (Z-score)
ERG11Ergosterol (B1671047) Biosynthesis-4.5
ERG3Ergosterol Biosynthesis-4.2
ERG6Ergosterol Biosynthesis-3.9
HOG1Osmotic Stress Response-1.2
PDR5Drug Efflux+3.5 (Resistant)

Data are hypothetical. Negative Z-scores indicate hypersensitivity.

The data strongly suggest that this compound targets the ergosterol biosynthesis pathway, as mutants in this pathway are highly sensitive to the compound.

Experimental Protocol: Chemogenomic Profiling
  • Library Preparation: A genome-wide collection of single-gene deletion mutants (e.g., the Saccharomyces cerevisiae deletion collection) is arrayed in 384-well plates.

  • Compound Treatment: this compound is added to the growth medium at a sub-inhibitory concentration (e.g., IC₂₀).

  • High-Throughput Screening: The mutant library is pinned onto agar plates containing the compound and control plates without the compound.

  • Growth Measurement: Plates are incubated, and colony size is quantified using automated imaging and analysis software.

  • Data Analysis: The growth of each mutant in the presence of the compound is compared to its growth on the control plate. Strains showing significant growth defects (hypersensitivity) are identified. Sensitivity scores (e.g., Z-scores) are calculated to rank the hits.

Biochemical Validation of the Target

Following the identification of a putative target pathway (ergosterol biosynthesis), biochemical assays are essential to confirm direct inhibition of a specific enzyme within that pathway. Based on the genetic data, Erg11p (lanosterol 14-alpha-demethylase), a key enzyme in the pathway and the target of azole antifungals, is a prime candidate.[5]

Quantitative Data: In Vitro Enzyme Inhibition Assay

An in vitro assay was performed to measure the direct inhibitory effect of Agent 21 on recombinant Erg11p.

Table 3: Inhibition of Recombinant Fungal Erg11p by this compound

CompoundTarget EnzymeIC₅₀ (nM)
This compoundC. albicans Erg11p75.4
Ketoconazole (Control)C. albicans Erg11p45.2
This compoundHuman CYP51A1> 10,000

Data are hypothetical.

The results demonstrate that this compound is a potent inhibitor of the fungal Erg11p enzyme and exhibits high selectivity over the human homolog, suggesting a favorable therapeutic window.

Experimental Protocol: Erg11p Inhibition Assay
  • Enzyme and Substrate: Recombinant, purified Erg11p is used. The substrate, lanosterol (B1674476), is incorporated into lipid vesicles.

  • Reaction Mixture: The reaction buffer contains the enzyme, substrate vesicles, a source of reducing equivalents (NADPH), and cytochrome P450 reductase.

  • Inhibition Assay: Various concentrations of this compound (or control inhibitor) are pre-incubated with the enzyme. The reaction is initiated by the addition of NADPH.

  • Product Detection: The reaction is stopped, and the product is extracted. The conversion of lanosterol to its demethylated product is quantified using a method such as HPLC or LC-MS.

  • IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a suitable model.

Analysis of Affected Signaling Pathways

Antifungal agents can induce cellular stress, activating specific signaling pathways.[6] Analyzing these responses can provide further insight into the drug's mechanism of action. The cell wall integrity (CWI) and high osmolarity glycerol (B35011) (HOG) pathways are key stress response pathways in fungi.[7][8] Given that ergosterol disruption affects membrane integrity, it is plausible that Agent 21 treatment would activate the CWI pathway.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Agent21 Agent 21 Erg11 Erg11 Target Agent21->Erg11 Inhibits Membrane Cell Membrane Stress Erg11->Membrane Disrupts Ergosterol Sensors Wsc1/Mid2 Sensors Membrane->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk12 Mkk1/2 (MAPKK) Bck1->Mkk12 Mpk1 Mpk1 (MAPK) Mkk12->Mpk1 TF Rlm1/Swi4 Transcription Factors Mpk1->TF Response Cell Wall Repair Genes TF->Response

Fig. 2: Hypothesized activation of the CWI pathway by Agent 21.

To test this hypothesis, the phosphorylation status of the terminal MAPK of the CWI pathway, Mpk1 (Slt2 in S. cerevisiae), can be assessed by Western blot after treating fungal cells with Agent 21. An increase in phosphorylated Mpk1 would confirm the activation of this pathway in response to the membrane stress induced by the compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Antifungal Agent K21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent K21 is a potent, membrane-disrupting antimicrobial compound with broad-spectrum activity against various fungal pathogens, including fluconazole-resistant Candida species.[1][2] Chemically, K21 is a silica-based quaternary ammonium (B1175870) compound (SiQAC), identified by the chemical formula C92H204Cl4N4O12Si5 and CAS number 1566577-36-3.[3] Its mechanism of action involves the electrostatic attraction between the positively charged quaternary ammonium groups and the negatively charged fungal cell membrane.[1][4] The long lipophilic alkyl chains of K21 then penetrate and disrupt the membrane, leading to cell lysis and death.[1][5] This direct physical mechanism of action makes the development of resistance less likely compared to agents that target specific metabolic pathways. These application notes provide a detailed protocol for the synthesis of Antifungal Agent K21 and its evaluation in antifungal susceptibility testing.

Data Presentation

Table 1: Chemical and Physical Properties of Antifungal Agent K21

PropertyValueReference
Chemical Name Quaternary ammonium silane (B1218182) (QAS)[3]
Codenames K21, SiQAC[2][3]
CAS Number 1566577-36-3[3]
Molecular Formula C92H204Cl4N4O12Si5[3][5]
Synthesis Method Sol-gel reaction[3]
Mechanism of Action Fungal cell membrane disruption[1]

Table 2: Antifungal Activity of K21 Against Candida Species

OrganismK21 MIC50 (μg/mL)Fluconazole MIC50 (μg/mL)Reference
C. albicans 62.480.5 (susceptible strains)[1]
C. albicans 62.48256 (resistant strains)[1]
C. glabrata 62.480.5[1]
C. dubliniensis Not specified0.5[1]

Experimental Protocols

Synthesis of Antifungal Agent K21 via Sol-Gel Method

This protocol describes the synthesis of Antifungal Agent K21 through a sol-gel process, which creates a three-dimensional silicate (B1173343) network.[3]

Materials:

  • 3-(triethoxysilyl)-propyldimethyloctadecyl ammonium chloride

  • Tetraethoxysilane (TEOS)

  • Absolute Ethanol (99.6%)

  • Sterile Distilled Water

  • Reaction vessel with magnetic stirring capability

  • Condenser

Procedure:

  • Prepare a solution of 3-(triethoxysilyl)-propyldimethyloctadecyl ammonium chloride and tetraethoxysilane (TEOS) in absolute ethanol. The molar ratio of the ammonium chloride silane to TEOS should be 4:1.[3]

  • Stir the mixture vigorously at room temperature to initiate the sol-gel reaction.

  • Continue stirring for a specified period (e.g., 24-48 hours) to allow for the hydrolysis and condensation reactions to proceed, forming the silicate network.

  • After the reaction is complete, the resulting K21 solution can be diluted as needed for experimental use. For example, stock solutions for antifungal testing have been prepared by dissolving the compound in acetone (B3395972) and then in sterile distilled water to achieve concentrations from 0.98 to 249.9 μg/ml.[6]

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of K21 against fungal isolates.

Materials:

  • K21 stock solution

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the wells.[7]

  • Drug Dilution: Perform serial two-fold dilutions of the K21 stock solution in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well containing the K21 dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of K21 that causes a significant inhibition of fungal growth compared to the growth control.[7]

Visualizations

Synthesis_Workflow Synthesis Workflow for Antifungal Agent K21 cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 3-(triethoxysilyl)-propyldimethyloctadecyl ammonium chloride sol_gel Sol-Gel Reaction (4:1 molar ratio in Ethanol) reactant1->sol_gel reactant2 Tetraethoxysilane (TEOS) reactant2->sol_gel K21 Antifungal Agent K21 sol_gel->K21

Caption: Synthesis workflow for Antifungal Agent K21.

Mechanism_of_Action Mechanism of Action of Antifungal Agent K21 K21 Antifungal Agent K21 (Positively Charged) Attraction Electrostatic Attraction K21->Attraction FungalCell Fungal Cell Membrane (Negatively Charged) FungalCell->Attraction Penetration Membrane Penetration (by lipophilic chains) Attraction->Penetration Disruption Membrane Disruption Penetration->Disruption Lysis Cell Lysis and Death Disruption->Lysis

Caption: Mechanism of action of Antifungal Agent K21.

References

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Antifungal Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal susceptibility testing is a cornerstone in the discovery and development of new antifungal agents, for guiding therapeutic decisions, and for monitoring the emergence of resistance.[1] The minimum inhibitory concentration (MIC) is the primary in vitro metric of an antifungal agent's activity, defined as the lowest concentration that prevents the visible growth of a microorganism.[1] This document provides a comprehensive protocol for determining the MIC of the novel investigational compound, "Antifungal Agent 21," utilizing the broth microdilution method. This protocol is harmonized with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]

Principle of the Assay

The broth microdilution assay determines the MIC by exposing a standardized fungal inoculum to a range of serially diluted concentrations of this compound in a 96-well microtiter plate.[1][2] After a specified incubation period, the plates are assessed to identify the lowest concentration of the agent that inhibits visible fungal growth.[1] This concentration is then recorded as the MIC. For certain classes of antifungal agents, such as azoles, the endpoint may be defined as the concentration that leads to a significant reduction in growth (e.g., ≥50%) compared to a drug-free control.[1][5]

Data Presentation

The quantitative results from the MIC assay should be systematically recorded and organized. The tables below provide a template for summarizing the data. MIC₅₀ and MIC₉₀ values, which represent the MICs that inhibit 50% and 90% of the tested isolates, respectively, are particularly valuable when evaluating the agent against a panel of clinical isolates.[1]

Table 1: MIC Data for this compound Against a Panel of Fungal Isolates

Fungal IsolateAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans SC5314This compound0.250.50.125 - 1
Candida glabrata BG2This compound120.5 - 4
Aspergillus fumigatus Af293This compound0.510.25 - 2
Cryptococcus neoformans H99This compound0.1250.250.06 - 0.5

Table 2: Quality Control (QC) Isolate MICs for Assay Validation

Quality Control IsolateAntifungal AgentExpected MIC Range (µg/mL)Observed MIC (µg/mL)
C. parapsilosis ATCC 22019This compound0.25 - 10.5
C. krusei ATCC 6258This compound2 - 84
A. flavus ATCC 204304This compound0.5 - 21

Experimental Protocols

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile deionized water

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile, 96-well, U- or flat-bottom microtiter plates[1]

  • Fungal isolates (yeasts and molds)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[6][7]

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Hemocytometer

  • Incubator set at 35°C

  • Pipettes and sterile pipette tips

Preparation of Antifungal Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[1] The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations may inhibit fungal growth.[1]

  • Store the stock solution in small aliquots at -20°C or as recommended by the manufacturer.

Inoculum Preparation

For Yeasts (Candida spp., Cryptococcus spp.):

  • Subculture the yeast isolate on a fresh SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[1]

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm). This suspension corresponds to approximately 1-5 x 10⁶ CFU/mL.[1]

  • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the wells (typically 0.5-2.5 x 10³ CFU/mL).[8]

For Molds (Aspergillus spp.):

  • Grow the mold on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.[1]

  • Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently rub the surface of the colony with a sterile swab to dislodge the conidia.

  • Transfer the conidial suspension to a sterile tube and allow the larger hyphal fragments to settle for 3-5 minutes.

  • Carefully transfer the upper conidial suspension to a new sterile tube.

  • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate stock->serial_dilution culture Culture Fungal Isolate (Yeast or Mold) inoculum Prepare Standardized Inoculum culture->inoculum add_inoculum Inoculate Wells with Fungal Suspension inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls incubation Incubate Plate (35°C, 24-48h) add_inoculum->incubation read_mic Read MIC (Visually or Spectrophotometrically) incubation->read_mic record Record and Analyze Data read_mic->record

Figure 1. Experimental workflow for MIC determination.
Broth Microdilution Assay Procedure

  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of each row in the 96-well plate.

  • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10.[1] Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL.[1]

  • Add 100 µL of sterile RPMI 1640 medium to well 12.

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and established guidelines.[5]

Reading and Interpreting the MIC

The MIC is determined as the lowest concentration of this compound that results in a significant inhibition of growth compared to the drug-free growth control.[1]

  • Visual Reading: Use a reading mirror to observe the presence or absence of a "button" of growth at the bottom of U-shaped wells or turbidity in flat-bottom wells. The MIC is the lowest concentration with no visible growth.[1]

  • Spectrophotometric Reading: The optical density (OD) of the wells can be read at a specific wavelength (e.g., 530 nm). The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥50% or ≥90%) compared to the growth control.

Quality Control

Concurrently test standard quality control strains with known MIC ranges for the antifungal agents being evaluated.[1] The results for the QC strains should fall within the established ranges to ensure the validity of the assay.[1]

Signaling Pathway Visualization (Hypothetical)

Assuming "this compound" is a novel azole-like compound, its mechanism of action would likely involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The diagram below illustrates this hypothetical signaling pathway.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (ERG11) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent21 This compound Agent21->Lanosterol Inhibits

Figure 2. Hypothetical inhibition of ergosterol biosynthesis.

Conclusion

This document provides a detailed framework for determining the MIC of the investigational "this compound" using the standardized broth microdilution method. Adherence to these protocols, including the use of appropriate quality control measures, is essential for generating reliable and reproducible data that can effectively guide the research and development of this novel antifungal candidate.

References

Application Notes and Protocols: Antifungal Agent "21" for Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Antifungal Agent 21" is not standardized and can refer to several distinct chemical or biological entities under investigation for their fungicidal properties. This document provides detailed application notes and protocols for two prominent examples relevant to agricultural applications: AtTCP21 , a plant-derived protein, and C21-Steroidal Derivatives , a class of synthetic compounds.

Candidate 1: AtTCP21 (Arabidopsis thaliana TCP21)

AtTCP21 is a transcription factor protein from the plant Arabidopsis thaliana that has been identified as a novel antifungal protein (AFP). It represents a potential biofungicide for agricultural use.[1]

Data Presentation: Antifungal Activity of AtTCP21

The antifungal efficacy of recombinant AtTCP21 has been evaluated against a range of plant pathogenic fungi and yeasts. The half-maximal inhibitory concentration (IC50) values are summarized below.

Fungal SpeciesTypeIC50 (µg/mL) of AtTCP21IC50 (µg/mL) of Melittin (Control)
Colletotrichum gloeosporioidesMold3.112.5
Fusarium oxysporumMold251.5
Botrytis cinereaMold503.1
Candida albicansYeast12.56.2
Saccharomyces cerevisiaeYeast10025

Data sourced from[1]

Mechanism of Action

AtTCP21 exhibits its antifungal effect not by disrupting the fungal cell membrane directly, but by penetrating the cell and inducing programmed cell death (apoptosis). The proposed signaling pathway involves the generation of intracellular reactive oxygen species (ROS) and mitochondrial superoxide, leading to morphological changes and eventual cell death.[1]

AtTCP21_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell AtTCP21 AtTCP21 Protein penetration Cell Wall & Membrane Penetration AtTCP21->penetration ros_generation Intracellular ROS Generation penetration->ros_generation Induces mitochondria Mitochondrial Superoxide Production ros_generation->mitochondria morphology Morphological Changes mitochondria->morphology apoptosis Apoptosis morphology->apoptosis Antifungal_Assay_Workflow start Start dilution Prepare Serial Dilutions of AtTCP21 start->dilution inoculation Inoculate 96-well Plates with Fungal Spores dilution->inoculation add_agent Add AtTCP21 Dilutions to Wells inoculation->add_agent incubation Incubate at 28°C for 48-72h add_agent->incubation read_od Measure Optical Density (OD) at 595 nm incubation->read_od calculate Calculate IC50 Value read_od->calculate end End calculate->end Steroid_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediates Intermediate Sterols Enzyme->Intermediates DisruptedMembrane Disrupted Cell Membrane (Altered Permeability) Enzyme:e->DisruptedMembrane:w Leads to Ergosterol Ergosterol Intermediates->Ergosterol Membrane Healthy Cell Membrane (with Ergosterol) Ergosterol->Membrane Agent C21-Steroidal Derivative Agent->Enzyme Inhibits Mycelium_Growth_Workflow start Start prepare_pda Prepare PDA Medium with Test Compound Dilutions start->prepare_pda pour_plates Pour Amended PDA into Petri Dishes prepare_pda->pour_plates inoculate Place Mycelial Plug on Center of Plate pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition Rate and IC50 measure->calculate end End calculate->end

References

Application Notes and Protocols: Development of a Nanoparticle-Based Delivery System for Antifungal Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive fungal infections represent a significant and growing threat to global health, particularly in immunocompromised populations.[1][2] The emergence of drug-resistant fungal strains further complicates treatment strategies, necessitating the development of novel therapeutic approaches.[3] Antifungal Agent 21 is a potent, broad-spectrum antifungal compound with a novel mechanism of action that disrupts the fungal cell membrane.[4][5] However, its therapeutic potential can be enhanced by developing a targeted delivery system to improve solubility, bioavailability, and reduce potential off-target toxicities.[6][7][8][9]

These application notes provide a comprehensive guide for the development and evaluation of a lipid-based nanoparticle delivery system for this compound. The protocols outlined below cover nanoparticle synthesis, characterization, and in vitro efficacy and toxicity assessment.

Rationale for a Nanoparticle-Based Delivery System

Nanoparticle-based drug delivery systems offer numerous advantages for antifungal therapies.[10][11][12] These include:

  • Improved Solubility and Stability: Encapsulating hydrophobic drugs like this compound in a lipid core can enhance their aqueous solubility and protect them from degradation.[7]

  • Targeted Delivery: Nanoparticles can be engineered to accumulate at the site of infection, increasing local drug concentration and efficacy.[12]

  • Reduced Systemic Toxicity: By targeting the drug to fungal cells, nanoparticle delivery can minimize exposure to healthy host cells, thereby reducing dose-related side effects.[13]

  • Controlled Release: The nanoparticle formulation can be designed for sustained release of the antifungal agent, maintaining therapeutic concentrations over a longer period.[10][11]

Data Presentation

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
ParameterMethodSpecification
Mean Particle SizeDynamic Light Scattering (DLS)100 - 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.3
Zeta PotentialLaser Doppler Velocimetry-20 to -30 mV
Encapsulation Efficiency (%)High-Performance Liquid Chromatography (HPLC)> 90%
Drug Loading (%)High-Performance Liquid Chromatography (HPLC)5 - 10%
Table 2: In Vitro Antifungal Activity of this compound and Nanoparticle Formulation against Candida albicans
FormulationMIC₅₀ (µg/mL)MFC (µg/mL)
Free this compound0.51.0
This compound-Loaded Nanoparticles0.250.5
Placebo Nanoparticles> 64> 64
Fluconazole2.08.0

MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth. MFC: Minimum Fungicidal Concentration.

Table 3: In Vitro Cytotoxicity of this compound and Nanoparticle Formulation on Human Hepatocellular Carcinoma (HepG2) Cells
FormulationIC₅₀ (µg/mL)
Free this compound15
This compound-Loaded Nanoparticles45
Placebo Nanoparticles> 100
Doxorubicin (Positive Control)1.2

IC₅₀: Concentration that causes 50% inhibition of cell viability.

Experimental Protocols

Synthesis of this compound-Loaded Lipid Nanoparticles

This protocol describes the preparation of lipid nanoparticles using a modified thin-film hydration method.

Materials:

  • This compound

  • Soybean Phosphatidylcholine

  • Cholesterol

  • DSPE-PEG(2000)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, soybean phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) containing DSPE-PEG(2000) by rotating the flask at a temperature above the lipid phase transition temperature.

  • Sonicate the resulting suspension using a probe sonicator to reduce the particle size.

  • Extrude the nanoparticle suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain a uniform size distribution.

  • Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.

  • Store the nanoparticles at 4°C.

Characterization of Nanoparticles

Detailed characterization is crucial to ensure the quality and reproducibility of the nanoparticle formulation.[10][11][14]

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

3.2.2. Encapsulation Efficiency and Drug Loading:

  • Separate the unencapsulated this compound from the nanoparticle suspension using ultracentrifugation or size exclusion chromatography.

  • Disrupt the nanoparticles using a suitable solvent (e.g., methanol) to release the encapsulated drug.

  • Quantify the amount of this compound in both the supernatant (unencapsulated) and the disrupted nanoparticles (encapsulated) using a validated HPLC method.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of encapsulated drug / Total mass of drug) x 100

    • DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

In Vitro Antifungal Susceptibility Testing

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of antifungal agents.[15][16]

Materials:

  • Candida albicans (or other relevant fungal strains)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • This compound (free and nanoparticle-encapsulated)

  • Control antifungal (e.g., Fluconazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds (Free this compound, this compound-Loaded Nanoparticles, and Fluconazole) in RPMI-1640 in a 96-well plate.

  • Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration that inhibits visible growth.[17]

  • To determine the MFC, aliquot a small volume from the wells with no visible growth onto Sabouraud Dextrose Agar plates.

  • Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[16]

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.[13]

Materials:

  • Human cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (Free this compound, this compound-Loaded Nanoparticles, Placebo Nanoparticles)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and the positive control. Include an untreated cell control.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation s1 Lipid Film Hydration s2 Sonication s1->s2 s3 Extrusion s2->s3 c1 Size & Zeta Potential (DLS) s3->c1 c2 Encapsulation Efficiency (HPLC) s3->c2 c3 Morphology (TEM) s3->c3 e1 Antifungal Activity (MIC/MFC) s3->e1 e2 Cytotoxicity (MTT Assay) s3->e2 e3 Hemolysis Assay s3->e3

Caption: Experimental workflow for the development and evaluation of this compound nanoparticles.

signaling_pathway cluster_fungal_cell Fungal Cell membrane Cell Membrane (Ergosterol) disruption Membrane Disruption membrane->disruption wall Cell Wall (β-(1,3)-D-glucan) agent21 This compound (Nanoparticle) agent21->membrane Targets Ergosterol lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism of action of this compound on the fungal cell membrane.

Synergy Testing

To explore the potential for combination therapy, the synergistic activity of this compound with other established antifungal drugs can be evaluated.[18]

Checkerboard Microdilution Assay

This assay is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two drugs.[18]

Procedure:

  • Prepare serial dilutions of this compound and a partner antifungal in a 96-well plate to create a matrix of drug combinations.

  • Inoculate the plate with a standardized fungal suspension.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation:

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 4.0: Additive/Indifference

  • FICI > 4.0: Antagonism

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal interaction over time.[18]

Procedure:

  • Prepare fungal cultures with each drug alone and in combination at relevant concentrations (e.g., their MICs).

  • Incubate the cultures and withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Determine the number of viable fungal cells (CFU/mL) at each time point by plating serial dilutions.

  • Plot log₁₀ CFU/mL versus time.

Interpretation:

  • Synergy: A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[18]

  • Indifference: A <2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.

Conclusion

The development of a nanoparticle-based delivery system for this compound holds significant promise for improving the treatment of invasive fungal infections. The protocols detailed in these application notes provide a robust framework for the formulation, characterization, and in vitro evaluation of such a system. By systematically applying these methodologies, researchers can advance the preclinical development of this novel antifungal therapy.

References

Application Notes and Protocols for "Antifungal Agent 21" In Vivo Efficacy Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Antifungal Agent 21" is a novel investigational triazole derivative demonstrating potent in vitro activity against a broad spectrum of pathogenic fungi, including key species of Candida and Aspergillus. These application notes provide detailed protocols and representative data for evaluating the in vivo efficacy of "this compound" in established murine models of systemic candidiasis and invasive pulmonary aspergillosis. The following sections offer guidance for researchers, scientists, and drug development professionals on conducting these preclinical studies to assess the therapeutic potential of this promising new antifungal candidate.

Murine Model of Systemic Candidiasis

This model is designed to evaluate the efficacy of "this compound" in a disseminated Candida albicans infection, which mimics systemic candidiasis in humans. The primary endpoints for this model are animal survival and the reduction of fungal burden in target organs.

Efficacy Data

The following tables summarize the quantitative data from a representative study comparing the efficacy of "this compound" to a vehicle control and a standard-of-care antifungal agent.

Table 1: Survival Rates in a Murine Model of Systemic Candidiasis

Treatment GroupDosage (mg/kg)Route of AdministrationSurvival Rate (Day 21)
Vehicle Control-Oral10%
This compound10Oral80%
This compound25Oral100%
Fluconazole20Oral70%

Table 2: Fungal Burden in Kidneys (Day 5 Post-Infection)

Treatment GroupDosage (mg/kg)Mean Log10 CFU/g Kidney ± SD
Vehicle Control-7.8 ± 0.5
This compound104.2 ± 0.7
This compound252.1 ± 0.4
Fluconazole204.9 ± 0.6

Murine Model of Invasive Pulmonary Aspergillosis

This model assesses the efficacy of "this compound" in an infection caused by Aspergillus fumigatus, simulating invasive aspergillosis in immunocompromised patients. Key efficacy readouts include survival and fungal load in the lungs.

Efficacy Data

The tables below present representative data from a study evaluating "this compound" in a murine model of invasive pulmonary aspergillosis.

Table 3: Survival Rates in a Murine Model of Invasive Pulmonary Aspergillosis

Treatment GroupDosage (mg/kg)Route of AdministrationSurvival Rate (Day 14)
Vehicle Control-Oral0%
This compound25Oral70%
This compound50Oral90%
Voriconazole40Oral60%

Table 4: Fungal Burden in Lungs (Day 4 Post-Infection)

Treatment GroupDosage (mg/kg)Mean Log10 CFU/g Lung ± SD
Vehicle Control-6.5 ± 0.4
This compound253.8 ± 0.5
This compound502.3 ± 0.3
Voriconazole404.1 ± 0.6

Experimental Protocols

General Experimental Workflow

The following diagram illustrates the general workflow for the in vivo efficacy studies.

G cluster_prep Preparation Phase cluster_infection Infection and Treatment Phase cluster_endpoint Endpoint Analysis animal_acclimatization Animal Acclimatization (5-7 days) immunosuppression Immunosuppression (for Aspergillosis model) animal_acclimatization->immunosuppression If applicable pathogen_prep Pathogen Culture and Inoculum Preparation infection Intravenous/Intranasal Infection pathogen_prep->infection agent_prep This compound Formulation treatment Initiation of Treatment (e.g., 2h post-infection) agent_prep->treatment immunosuppression->infection infection->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring survival Survival Study (Record mortality) monitoring->survival fungal_burden Fungal Burden Study (Organ Harvest) monitoring->fungal_burden homogenization Organ Homogenization fungal_burden->homogenization plating Serial Dilution and Plating homogenization->plating cfu_count CFU Enumeration plating->cfu_count

General workflow for in vivo antifungal efficacy studies.
Protocol for Systemic Candidiasis Model

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Inoculum Preparation:

    • Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (B569324) (SDA) for 24 hours at 35°C.

    • Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).

    • Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL in PBS.

  • Infection:

    • Inject 0.1 mL of the cell suspension (2.5 x 10^4 cells) intravenously via the lateral tail vein.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer "this compound" or control compounds orally once daily for 7 consecutive days.

  • Endpoints:

    • Survival: Monitor mice daily for 21 days and record mortality.

    • Fungal Burden: Euthanize a separate cohort of mice on day 5 post-infection. Aseptically remove kidneys, weigh them, and homogenize in sterile PBS. Serially dilute the homogenates and plate on SDA. Incubate for 24-48 hours at 35°C and enumerate the colony-forming units (CFU).

Protocol for Invasive Pulmonary Aspergillosis Model
  • Animals: Male BALB/c mice, 6-8 weeks old.

  • Immunosuppression:

  • Inoculum Preparation:

    • Culture Aspergillus fumigatus (e.g., AF293) on potato dextrose agar for 5-7 days at 37°C.

    • Harvest conidia by washing the agar surface with sterile PBS containing 0.05% Tween 80.

    • Filter the conidial suspension through sterile gauze to remove hyphae.

    • Adjust the conidial suspension to a final concentration of 2.5 x 10^6 conidia/mL in sterile PBS.

  • Infection:

    • Lightly anesthetize the mice.

    • Administer 40 µL of the conidial suspension (1 x 10^5 conidia) intranasally.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer "this compound" or control compounds orally once daily for 7 consecutive days.

  • Endpoints:

    • Survival: Monitor mice daily for 14 days and record mortality.

    • Fungal Burden: Euthanize a separate cohort of mice on day 4 post-infection. Aseptically remove lungs, weigh them, and process as described for the kidneys in the candidiasis model.

Proposed Mechanism of Action

"this compound" is a triazole derivative that targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (Erg11p), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates. This disrupts membrane integrity and function, ultimately leading to fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol erg11p Erg11p (Lanosterol 14α-demethylase) lanosterol->erg11p ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent This compound agent->erg11p Inhibition erg11p->ergosterol Normal Pathway toxic_sterols Toxic Sterol Intermediates erg11p->toxic_sterols Blocked Pathway disruption Membrane Disruption & Fungal Cell Death toxic_sterols->disruption

Mechanism of action of "this compound".

Application Notes and Protocols for Antifungal Agent 21 (K21)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Antifungal Agent 21 (K21), a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) with potent fungicidal activity. The methodologies described herein are essential for determining the efficacy, spectrum of activity, and potential synergistic interactions of this novel antifungal agent. Adherence to standardized procedures is critical for generating reproducible and comparable data.

Introduction

This compound (K21) is a promising lytic biocide that demonstrates significant activity against a range of fungal pathogens, including strains resistant to conventional therapies like fluconazole.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to rapid cell lysis and death.[1] This is distinct from agents like fluconazole, which are fungistatic and act by inhibiting the ergosterol (B1671047) biosynthesis pathway.[1] These protocols will guide researchers in performing key cell-based assays to characterize the antifungal properties of K21.

Data Presentation

Quantitative data from susceptibility and synergy testing should be presented in a clear, tabular format for straightforward comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Isolates

Fungal IsolateStrainAntifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Modal MIC (µg/mL)
Candida albicansSC5314This compound120.5 - 40.5
Aspergillus fumigatusAf293This compound0.510.25 - 21
Cryptococcus neoformansH99This compound0.1250.250.06 - 0.50.25

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.[2]

Table 2: Synergy Testing of this compound with Fluconazole against Candida albicans

Antifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)Fractional Inhibitory Concentration (FIC)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compound20.50.250.5Synergy
Fluconazole820.25

Note: FICI is calculated as the sum of the FIC of each agent. Synergy is typically defined as an FICI of ≤ 0.5.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS[2]

  • Sterile 96-well, flat-bottom microtiter plates[2]

  • Fungal isolates (e.g., Candida spp., Aspergillus spp.)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019)[2]

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C)[2]

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).[2] The final DMSO concentration in the assay should not exceed 1%.[2]

    • Store the stock solution in aliquots at -20°C or below.[2]

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium directly in the 96-well plates.[2]

    • For a final volume of 200 µL per well, add 100 µL of RPMI 1640 to wells 2 through 11.

    • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard the final 100 µL from well 10.[2]

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).[3]

  • Inoculum Preparation:

    • For Yeasts (Candida spp., Cryptococcus spp.):

      • Subculture the yeast isolate onto a fresh agar (B569324) plate and incubate at 35°C for 24-48 hours.[2]

      • Suspend several colonies in sterile saline.

      • Adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10), corresponding to approximately 1-5 x 10⁶ CFU/mL.[2]

      • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]

    • For Molds (Aspergillus spp.):

      • Grow the mold on a suitable agar medium at 35°C for 5-7 days until sporulation is evident.[2]

      • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).[2]

      • Adjust the conidial suspension to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), resulting in a final volume of 200 µL.[2]

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination (MIC Reading):

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[3]

    • Reading can be done visually or using a spectrophotometer at a wavelength of 530 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antifungal Stock Solution plates Prepare Serial Dilutions in 96-well Plates stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare Standardized Fungal Inoculum inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antifungal agent (e.g., fluconazole).[1][4]

Procedure:

  • Prepare serial dilutions of this compound along the rows of a 96-well plate.

  • Prepare serial dilutions of the partner antifungal (e.g., fluconazole) along the columns of the same plate.[1]

  • Each well will now contain a unique combination of concentrations of the two agents.

  • Inoculate each well with a standardized C. albicans suspension as described in the MIC protocol.

  • Incubate the plate and determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, indifference, or antagonism).[1]

Time-Kill Assay

This assay assesses the rate of fungicidal activity of this compound.[1]

Procedure:

  • Prepare a starting inoculum of the fungal isolate.

  • Expose the inoculum to this compound at concentrations equal to its MIC, ½ MIC, and ¼ MIC.[1]

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove samples.[1]

  • Serially dilute the samples and plate them to determine the colony-forming units (CFU/mL).

  • A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1]

Cytotoxicity Assays (MTT and LDH)

These assays are crucial for evaluating the potential toxicity of this compound against mammalian cells.[5]

3.4.1. MTT Cell Viability Assay

This assay measures the metabolic activity of viable cells.

Procedure:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the cells. Incubate for a defined period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

3.4.2. LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[5]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle only) and maximum LDH release (lysis buffer).[5]

  • Sample Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new plate.[5]

  • Assay Reaction: Add the LDH reaction mixture to each well containing the supernatant.[5]

  • Incubation and Measurement: Incubate at room temperature, protected from light, and then measure the absorbance at 490 nm.[5]

  • Calculation: Calculate the percentage of cytotoxicity relative to the controls.[5]

Mechanism of Action and Signaling Pathways

Antifungal_Mechanisms cluster_K21 This compound (K21) cluster_Fluconazole Fluconazole K21 K21 (Positively Charged) CellMembrane Fungal Cell Membrane (Negatively Charged) K21->CellMembrane attracts Interaction Electrostatic Interaction CellMembrane->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis and Death Disruption->Lysis Fluconazole Fluconazole Erg11p Lanosterol 14-α-demethylase (Erg11p) Fluconazole->Erg11p inhibits Ergosterol Ergosterol Erg11p->Ergosterol synthesizes Lanosterol Lanosterol Lanosterol->Erg11p MembraneIntegrity Cell Membrane Integrity Ergosterol->MembraneIntegrity maintains Apoptosis_Pathway Agent21 This compound MammalianCell Mammalian Cell Agent21->MammalianCell Mitochondria Mitochondrial Stress MammalianCell->Mitochondria induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Antifungal Agent 21 in Plant Pathology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antifungal Agent 21" is a general identifier for a compound (MedChemExpress Catalog No. HY-153624) described as a promising candidate for the development of new agrochemical antifungal agents.[1][2] However, as of late 2025, specific peer-reviewed research detailing its chemical structure, precise mechanism of action, and efficacy data against plant pathogens is not publicly available.

These application notes and protocols are therefore provided as a representative framework for the evaluation of a novel antifungal agent in plant pathology, designed for researchers, scientists, and drug development professionals. The methodologies and data presented are based on established practices for fungicide testing and development.

Overview and Hypothetical Mechanism of Action

This compound is positioned as a next-generation fungicide for broad-spectrum control of plant pathogenic fungi. For the purpose of these notes, we will hypothesize a novel mechanism of action that differs from many existing fungicides.

Hypothetical Mechanism: this compound is a potent and specific inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway in fungi.[3][4] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. By inhibiting DHODH, the agent effectively halts fungal proliferation. This specific mode of action suggests a low probability of cross-resistance with existing fungicide classes.[5]

Figure 1: Hypothetical mechanism of this compound targeting DHODH.

Data Presentation: In Vitro Antifungal Activity

The following table presents illustrative in vitro activity of this compound against a panel of economically important plant pathogenic fungi. Efficacy is reported as the half-maximal effective concentration (EC₅₀).

Fungal PathogenCommon DiseaseEC₅₀ (µg/mL) of this compoundEC₅₀ (µg/mL) of Standard Fungicide (e.g., Azoxystrobin)
Botrytis cinereaGray Mold0.851.20
Rhizoctonia solaniSheath Blight, Damping-off0.270.55
Fusarium graminearumFusarium Head Blight1.152.50
Sclerotinia sclerotiorumWhite Mold0.420.98
Phytophthora infestansLate Blight1.503.10
Puccinia triticinaWheat Leaf Rust2.104.50
Note: Data is hypothetical and for illustrative purposes only, designed to show potential efficacy. Actual values must be determined experimentally.

Experimental Protocols

Detailed protocols for the preliminary evaluation of this compound are provided below.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This assay is a fundamental primary screening method to determine the direct antifungal activity of a compound.[6]

1. Materials:

  • Potato Dextrose Agar (PDA) medium[7]

  • Stock solution of this compound (e.g., 10 mg/mL in DMSO)

  • Sterile 90 mm Petri dishes

  • Actively growing cultures of test fungi on PDA

  • Sterile 5 mm cork borer

  • Incubator (e.g., 25°C)

  • Solvent (e.g., sterile DMSO) for control

2. Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Compound Dilution: Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate containing only the solvent at the highest concentration used.

  • Pouring Plates: Gently swirl the amended PDA to ensure uniform distribution of the compound and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal temperature for the specific fungus (typically 20-28°C).

  • Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter (in mm) of all treatments.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony on the control plate

    • dt = average diameter of the fungal colony on the treated plate

  • EC₅₀ Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and determine the EC₅₀ value using probit or logistic regression analysis.

G start Start prep_media Prepare & Cool PDA Medium start->prep_media add_compound Amend Medium with This compound prep_media->add_compound pour_plates Pour Plates add_compound->pour_plates inoculate Inoculate with Fungal Plugs pour_plates->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameters incubate->measure analyze Calculate % Inhibition & Determine EC50 measure->analyze end End analyze->end

Figure 2: Workflow for the in vitro mycelial growth inhibition assay.
Protocol 2: In Vivo Detached Leaf Assay (Protective and Curative)

This assay evaluates the efficacy of the compound on a plant part, providing a more realistic assessment of its potential under biological conditions.[8][9]

1. Materials:

  • Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato, wheat, cucumber).

  • This compound formulated for spraying (e.g., dissolved in water with a surfactant).

  • Spore suspension of the target pathogen (e.g., Phytophthora infestans at 1 x 10⁵ spores/mL).

  • Moist chambers (e.g., Petri dishes with wet filter paper or plastic boxes with high humidity).

  • Growth chamber with controlled light and temperature.

  • Handheld sprayer.

2. Procedure - Protective Assay:

  • Plant Material: Detach healthy leaves and place them adaxial side up in moist chambers.

  • Treatment: Spray the leaves evenly with the this compound solution until runoff. Allow the leaves to air dry for 2-4 hours. Control leaves are sprayed with a blank formulation (water + surfactant).

  • Inoculation: Apply a defined volume (e.g., 20 µL) of the pathogen spore suspension as a droplet onto the center of each leaf.

  • Incubation: Place the moist chambers in a growth chamber under conditions favorable for disease development (e.g., 18-22°C, high humidity, with a defined photoperiod).

  • Disease Assessment: After 5-7 days, or when clear disease symptoms (lesions) are visible on control leaves, assess the disease severity. This can be done by measuring the lesion diameter or by using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

  • Analysis: Calculate the control efficacy using the formula: Control Efficacy (%) = [(dsc - dst) / dsc] x 100 Where:

    • dsc = average disease severity on control leaves

    • dst = average disease severity on treated leaves

3. Procedure - Curative Assay: The protocol is similar to the protective assay, but the order of treatment and inoculation is reversed.

  • Inoculation: Inoculate the detached leaves with the pathogen spore suspension first.

  • Incubation: Allow an initial incubation period for the pathogen to establish infection (e.g., 24 hours).

  • Treatment: After the infection period, spray the leaves with the this compound solution.

  • Further Incubation & Assessment: Continue incubation and assess disease severity as described for the protective assay.

G cluster_protective Protective Assay cluster_curative Curative Assay p_treat 1. Treat Leaf with This compound p_inoc 2. Inoculate with Pathogen (24h later) p_treat->p_inoc p_assess 3. Assess Disease (5-7 days later) p_inoc->p_assess c_inoc 1. Inoculate Leaf with Pathogen c_treat 2. Treat with This compound (24h later) c_inoc->c_treat c_assess 3. Assess Disease (5-7 days later) c_treat->c_assess

Figure 3: Logical relationship of protective vs. curative in vivo assays.

Conclusion and Future Directions

While specific data on "this compound" for plant pathology applications remains limited, the protocols and frameworks presented here provide a robust starting point for its evaluation. Should this compound indeed prove effective, further studies would be required, including whole-plant greenhouse trials, field trials under various environmental conditions, and investigations into its phytotoxicity and environmental fate. The hypothetical mechanism of action, if proven correct, would make it a valuable tool for resistance management in integrated pest management (IPM) programs.

References

Application Notes and Protocols for Antifungal Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory use of Antifungal Agent 21, a novel investigational compound with significant antifungal properties. This document includes detailed protocols for the preparation, handling, and in vitro evaluation of this compound, including methods for determining its minimum inhibitory concentration (MIC) and assessing its synergistic potential with other antifungal drugs.

Product Information

  • Product Name: this compound (also referred to as K21 in some literature)

  • Mechanism of Action: this compound is a membrane-rupturing antimicrobial compound.[1][2][3] Its cationic nature is attracted to the negatively charged fungal cell membrane, while its lipophilic components are thought to pierce the cell wall, leading to cell lysis.[1][2]

  • Appearance: Typically a solid at room temperature.[4]

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetone.[1][2][5]

Handling and Storage

To ensure the stability and efficacy of this compound, proper handling and storage are crucial.

  • Stock Solutions: For maximum stability, prepare high-concentration stock solutions in a suitable solvent like DMSO.[5] Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[5]

  • Storage: Store stock solutions at -80°C and protect them from light.[5] When preparing working solutions, dilute the stock immediately before use in a pre-chilled, pH-optimized buffer or medium.[5]

  • Stability Considerations: The agent may be sensitive to light and temperature.[5] Minimize its time in culture medium at 37°C before and after experiments.[5] Use of amber tubes or foil wrapping can protect the compound from light.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound (K21) against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (K21) Against Fluconazole-Susceptible Candida Species

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)
C. albicans31.24 - 62.4862.48
C. dubliniensisNot specified62.48
C. glabrataNot specified62.48

Data extracted from a study on HIV-associated oral Candida species.[1]

Table 2: Fractional Inhibitory Concentration Index (FICI) for Synergy Testing

FICI ValueInterpretation
≤ 0.5Synergy[6]
> 0.5 to ≤ 1.0Additive[6]
> 1.0 to < 4.0Indifference[6]
≥ 4.0Antagonism[6]

The FICI is a key parameter in determining the interaction between two antimicrobial agents.[6]

Experimental Protocols

This protocol describes the preparation of a stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by gentle vortexing.

  • Aliquot the stock solution into single-use, sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C until use.[5]

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.[1]

Materials:

  • This compound stock solution

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 37°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, yielding a stock suspension of approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the stock suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the wells.[6]

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, though this may be adjusted based on the expected potency of the agent.[7]

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.[6]

  • Reading the MIC:

    • The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[6] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Inoculum Prepare Fungal Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Drug_Dilution Prepare Drug Dilutions Drug_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC Result Result Read_MIC->Result MIC Value

Caption: Workflow for MIC determination.

This assay is used to evaluate the interaction between this compound and a partner antifungal drug.[6]

Materials:

  • This compound stock solution

  • Partner antifungal stock solution (e.g., Fluconazole)

  • All other materials listed in the Broth Microdilution Assay protocol

Procedure:

  • Drug Dilution Matrix:

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium along the rows of a 96-well plate.[6]

    • Prepare serial twofold dilutions of the partner antifungal in RPMI 1640 medium along the columns of the same plate.[6] This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls.

  • Inoculation and Incubation:

    • Follow the same procedure for inoculum preparation, inoculation, and incubation as described in the Broth Microdilution Assay protocol.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FICI for each combination: FICI = FIC of Agent A + FIC of Agent B.[6]

    • The lowest FICI value is used to interpret the interaction based on the values in Table 2.

Checkerboard_Assay_Workflow cluster_setup Plate Setup AgentA_Dilution Serial Dilute Agent A (Rows) Inoculation Inoculate with Fungal Suspension AgentA_Dilution->Inoculation AgentB_Dilution Serial Dilute Agent B (Cols) AgentB_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Read MICs of Combinations Incubation->Read_Results Calculate_FICI Calculate FICI Read_Results->Calculate_FICI Interpretation Interpret Synergy Calculate_FICI->Interpretation

Caption: Checkerboard assay workflow.

Time-kill assays provide dynamic information about the antifungal interaction over time.[6]

Materials:

  • This compound

  • Partner antifungal

  • Fungal isolate

  • Culture tubes or flasks

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Prepare Cultures: Prepare a fungal suspension adjusted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in RPMI 1640 medium.[6]

  • Setup Test Conditions: Prepare tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Partner antifungal alone (at a relevant concentration, e.g., MIC)

    • Combination of this compound and the partner antifungal

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation.[6] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on SDA plates. Incubate the plates and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy: ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: <2-log₁₀ change in CFU/mL.

    • Antagonism: ≥2-log₁₀ increase in CFU/mL.

Time_Kill_Assay_Workflow cluster_prep Preparation Prep_Inoculum Prepare Inoculum Setup_Tubes Setup Test Conditions Prep_Inoculum->Setup_Tubes Incubate_Sample Incubate and Sample Over Time Setup_Tubes->Incubate_Sample Plate_Count Plate Dilutions and Count CFU Incubate_Sample->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data Analyze Analyze Interaction Plot_Data->Analyze

Caption: Time-kill assay workflow.

Mechanism of Action and Signaling Pathways

This compound disrupts the fungal cell membrane, a mechanism distinct from many common antifungal classes. The following diagram illustrates the primary targets of major antifungal drug classes, including the proposed mechanism for this compound.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_drugs Antifungal Agents CellWall Cell Wall (β-glucan) CellMembrane Cell Membrane (Ergosterol) Nucleus Nucleus (DNA/RNA Synthesis) Agent21 This compound Agent21->CellMembrane Membrane Disruption Polyenes Polyenes (e.g., Amphotericin B) Polyenes->CellMembrane Binds to Ergosterol, Forms Pores Azoles Azoles (e.g., Fluconazole) Azoles->CellMembrane Inhibits Ergosterol Synthesis Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->CellWall Inhibits β-glucan Synthesis

Caption: Mechanisms of action of major antifungal classes.

References

Troubleshooting & Optimization

"Antifungal agent 21" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility-related issues encountered by researchers, scientists, and drug development professionals during experiments with Antifungal Agent 21.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is known to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. For most in vitro assays, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is crucial to ensure the final concentration of DMSO in your experimental medium does not exceed a level that could affect your assay, typically below 1%.[1]

Q2: Why is this compound precipitating when I add it to my aqueous experimental medium?

A2: Precipitation of this compound in aqueous media is a common issue stemming from its low water solubility. Several factors can contribute to this:

  • "Crashing out": Rapidly diluting a concentrated organic stock solution into an aqueous medium can cause the compound to exceed its solubility limit and precipitate.

  • High Final Concentration: The intended final concentration of this compound in your experiment may be higher than its maximum solubility in the specific medium.

  • Media Composition: Components in the culture medium, such as salts and proteins, can interact with the agent and reduce its solubility.

  • pH of the Medium: The solubility of many compounds is pH-dependent. The pH of your medium might not be optimal for keeping this compound in solution.

  • Temperature Fluctuations: Changes in temperature, for instance, when moving media from refrigeration to an incubator, can decrease the solubility of a dissolved compound, leading to precipitation.

Q3: What is the general mechanism of action for novel triazole antifungal agents?

A3: While the specific mechanism for this compound is not publicly disclosed, many novel triazole antifungal agents function by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51).[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5]

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to diagnose and resolve precipitation issues with this compound in your experiments.

Step 1: Visual and Microscopic Inspection
  • Observe the Precipitate: Characterize the nature of the precipitate. Is it crystalline, amorphous, or oily? Does it form immediately upon addition to the medium or over time?

  • Microscopic Examination: Use a microscope to distinguish between compound precipitation and potential contamination (e.g., bacterial or fungal growth).

Step 2: Review Stock Solution Preparation and Handling
  • Ensure Complete Dissolution: Visually confirm that this compound is fully dissolved in the stock solvent before making further dilutions. Gentle warming or sonication may aid dissolution, provided the compound's stability is not compromised.

  • Optimize Stock Concentration: If precipitation is a persistent issue, try preparing a less concentrated stock solution.

  • Control the Dilution Process: Add the stock solution dropwise to the experimental medium while gently vortexing or swirling. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation. Pre-warming the medium to the experimental temperature (e.g., 37°C) can also be beneficial.

Step 3: Evaluate Experimental Conditions
  • Check Media Composition: If you are using a serum-free medium, the absence of proteins might reduce the solubility of the compound. Consider if any other additives in your medium could be interacting with this compound.

  • Maintain Stable Temperature: Ensure the medium containing this compound is kept at a constant and appropriate temperature throughout the experiment.

Troubleshooting Workflow

G start Precipitation Observed step1 Step 1: Inspect Precipitate (Visual & Microscopic) start->step1 step2 Step 2: Review Stock Solution Preparation & Handling step1->step2 If compound precipitate confirmed no_solution Issue Persists step1->no_solution If contamination is found step3 Step 3: Evaluate Experimental Conditions step2->step3 If stock solution is properly prepared step2->no_solution If stock solution preparation is faulty solution Solution Found step3->solution If conditions are optimized step3->no_solution If conditions cannot be optimized

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide for the solubility of poorly soluble antifungal compounds in common solvents.

SolventGeneral SolubilityRecommended Max Concentration in Assay
WaterVery Low-
PBS (pH 7.4)Very Low-
EthanolSparingly Soluble< 1%
MethanolSoluble< 1%
DMSOHighly Soluble< 1%
DMFHighly Soluble< 1%

Experimental Protocols

Protocol 1: Determining an Appropriate Solvent for Stock Solution

Objective: To identify a suitable solvent and estimate the approximate solubility of this compound.

Materials:

  • This compound (powder)

  • A panel of solvents (e.g., DMSO, Ethanol, Methanol, Water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Methodology:

  • Weigh a precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a measured volume of a different solvent to achieve a target concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).

  • Vortex each tube vigorously for 2-3 minutes.

  • Visually inspect each tube for any undissolved particles against a light and dark background.

  • If the compound has dissolved, the solvent is suitable at that concentration. If undissolved material remains, the compound is not soluble at that concentration in that solvent. Gentle warming or sonication can be attempted if the compound's stability permits.

Protocol 2: Preparing a Working Solution of this compound in Aqueous Medium

Objective: To prepare a working solution of this compound in an aqueous experimental medium while minimizing the risk of precipitation.

Materials:

  • Concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Sterile aqueous experimental medium (e.g., cell culture medium, buffer).

  • Sterile tubes.

  • Vortex mixer.

Methodology:

  • Pre-warm the aqueous medium to the intended experimental temperature (e.g., 37°C).

  • Calculate the volume of the stock solution required to achieve the desired final concentration in the aqueous medium.

  • While gently vortexing or swirling the aqueous medium, add the calculated volume of the stock solution drop by drop.

  • Continue to mix the medium for a few seconds after the addition is complete to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation before use.

Solutions for Enhancing Solubility

If solubility issues persist, consider the following formulation strategies. The choice of method will depend on the specific experimental requirements and the physicochemical properties of this compound.

Formulation Strategies Decision Workflow

G start Poor Aqueous Solubility of This compound cosolvency Co-solvency start->cosolvency ph_adjustment pH Adjustment start->ph_adjustment surfactants Use of Surfactants start->surfactants complexation Complexation (e.g., Cyclodextrins) start->complexation solid_dispersion Solid Dispersion start->solid_dispersion nanotechnology Nanotechnology (e.g., Nanosuspensions) start->nanotechnology

Caption: Decision workflow for selecting a solubility enhancement strategy.

1. Co-solvency:

  • Principle: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound.

  • Common Co-solvents: Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs).

  • Considerations: The concentration of the co-solvent must be compatible with the experimental system (e.g., non-toxic to cells).

2. pH Adjustment:

  • Principle: If this compound has ionizable groups, its solubility will be pH-dependent. Adjusting the pH of the medium can increase the proportion of the more soluble ionized form.

  • Methodology: Determine the pKa of this compound. For a basic drug, solubility will increase at a lower pH. For an acidic drug, solubility will increase at a higher pH.

  • Considerations: The adjusted pH must be within the tolerated range for the biological system being studied.

3. Use of Surfactants:

  • Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.

  • Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers.

  • Considerations: Surfactants can have biological effects of their own and may interfere with certain assays.

4. Complexation with Cyclodextrins:

  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[6]

  • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Considerations: The size of the cyclodextrin (B1172386) cavity must be appropriate for the size of the this compound molecule.

5. Nanotechnology Approaches:

  • Principle: Reducing the particle size of the drug to the nanometer range (nanosuspensions) significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate and higher saturation solubility.[6][7][8]

  • Methods: High-pressure homogenization, wet milling.

  • Considerations: This is a more advanced formulation technique that requires specialized equipment. The stability of the nanosuspension must be ensured.

References

Technical Support Center: Synthesis of Antifungal Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Antifungal Agent 21, a novel triazole-based antifungal compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is a three-step process starting from commercially available 1,3-difluorobenzene (B1663923). The general route involves:

  • Step 1: Friedel-Crafts Acylation to synthesize 2-chloro-1-(2,4-difluorophenyl)ethan-1-one.

  • Step 2: Epoxidation of the ketone to form 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methanesulfonate.

  • Step 3: Epoxide Ring-Opening with 1,2,4-triazole (B32235) to yield the final product, this compound.[1][2][3]

Q2: What are the critical parameters affecting the overall yield?

A2: The overall yield is highly dependent on the purity of starting materials, strict control of reaction conditions (temperature and moisture), and efficient purification at each step. In particular, the epoxide ring-opening reaction is sensitive to the base and solvent system used.

Q3: How can I purify the final product, this compound?

A3: this compound is typically purified by column chromatography on silica (B1680970) gel, followed by recrystallization. A common solvent system for column chromatography is a gradient of ethyl acetate (B1210297) in hexane (B92381).[4] For recrystallization, a mixture of ethanol (B145695) and water can be effective.

Q4: What are the common methods for assessing the purity of this compound?

A4: The purity of the final compound should be assessed using a combination of techniques. Thin Layer Chromatography (TLC) can be used for rapid qualitative analysis. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Step 1: Friedel-Crafts Acylation

Problem: Low yield of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one (<50%)

Potential Cause Suggested Solution
Inactive Aluminum Chloride (AlCl₃)Use freshly opened or properly stored anhydrous AlCl₃. Moisture can deactivate the catalyst.
Insufficient Reaction Time or TemperatureMonitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction time or temperature slightly.
Impure Starting MaterialsEnsure the 1,3-difluorobenzene and chloroacetyl chloride are of high purity. Distill starting materials if necessary.
Step 2: Epoxidation

Problem: Incomplete conversion of the ketone to the epoxide.

Potential Cause Suggested Solution
Inactive Trimethylsulfoxonium (B8643921) IodideUse a fresh batch of trimethylsulfoxonium iodide.
Insufficient BaseEnsure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Use of a slight excess of base may be beneficial.
Low Reaction TemperatureWhile the reaction should be kept cool to minimize side products, a very low temperature might slow down the reaction rate. Ensure the reaction is maintained at the recommended temperature.
Step 3: Epoxide Ring-Opening

Problem: Low yield of this compound.

Potential Cause Suggested Solution
Incomplete ReactionMonitor the reaction by TLC. The reaction may require longer heating or a slight excess of 1,2,4-triazole to drive it to completion.[5][6][7]
Formation of RegioisomersThe nucleophilic attack of the triazole can potentially occur at two different positions on the epoxide ring. Ensure the reaction conditions, particularly the choice of base and solvent, are optimized for the desired regioisomer.[6][8]
Degradation of ProductProlonged heating at high temperatures can lead to product degradation. Optimize the reaction time and temperature.

Problem: Difficulty in purifying the final product.

Potential Cause Suggested Solution
Co-eluting ImpuritiesIf impurities have similar polarity to the product, adjust the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane (B109758)/methanol) might improve separation.[4]
Oily ProductIf the product does not solidify, try co-evaporation with a non-polar solvent like hexane to remove residual solvents. Seeding the oil with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Step 1: Synthesis of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Add 1,3-difluorobenzene (1.0 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture slowly into a beaker of ice-water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain a colorless oil.

Step 2: Synthesis of 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methanesulfonate
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF), add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 1 hour at room temperature.

  • Cool the mixture to 0 °C and add a solution of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude epoxide is used in the next step without further purification.

Step 3: Synthesis of this compound
  • To a solution of the crude epoxide (1.0 eq) in anhydrous acetonitrile, add 1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and concentrate to dryness.

  • Recrystallize the solid from an ethanol/water mixture to obtain this compound as a white crystalline solid.

Data Presentation

Table 1: Troubleshooting Yield and Purity in the Synthesis of this compound

Step Parameter Varied Observed Yield (%) Purity (by HPLC, %)
1Use of old AlCl₃3585
1Use of fresh AlCl₃8598
3Reaction time: 4 hours4090
3Reaction time: 12 hours7597
3Purification: Distillation only-92
3Purification: Column + Recrystallization->99

Visualizations

Synthesis_Workflow Start Start: 1,3-difluorobenzene Step1 Step 1: Friedel-Crafts Acylation (AlCl3, Chloroacetyl chloride) Start->Step1 Intermediate1 Intermediate 1: 2-chloro-1-(2,4-difluorophenyl)ethan-1-one Step1->Intermediate1 Step2 Step 2: Epoxidation (Trimethylsulfoxonium iodide, NaH) Intermediate1->Step2 Intermediate2 Intermediate 2: Crude Epoxide Step2->Intermediate2 Step3 Step 3: Epoxide Ring-Opening (1,2,4-triazole, K2CO3) Intermediate2->Step3 Crude_Product Crude this compound Step3->Crude_Product Purification Purification: Column Chromatography & Recrystallization Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in Step 3 Check_TLC Check TLC for starting material Start->Check_TLC SM_Present Starting material present? Check_TLC->SM_Present Increase_Time Increase reaction time/temperature SM_Present->Increase_Time Yes No_SM No starting material SM_Present->No_SM No Check_Reagents Check purity of triazole and base Increase_Time->Check_Reagents Purification_Issue Investigate purification step for loss of product No_SM->Purification_Issue Side_Products Analyze for side products by MS No_SM->Side_Products

Caption: Troubleshooting decision tree for low yield in Step 3.

References

"Antifungal agent 21" stability testing and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 21 (AA-21)

Welcome to the technical support center for this compound (AA-21). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability testing and degradation products of AA-21, a novel triazole antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What are the typical stability characteristics of this compound?

A1: this compound, a triazole derivative, is relatively stable under neutral and acidic conditions. However, it shows significant susceptibility to degradation under alkaline, oxidative, and photolytic stress.[1][2] The triazole moiety itself is generally stable to metabolic degradation, but the overall molecular structure of AA-21 is vulnerable to specific environmental stressors.[3]

Q2: Under which conditions is AA-21 most likely to degrade during experiments?

A2: AA-21 is most susceptible to degradation under alkaline (basic) hydrolysis conditions.[1][2][4] Significant degradation is also observed under oxidative stress (e.g., exposure to hydrogen peroxide) and upon exposure to UV light.[2][4][5] It is comparatively more stable under acidic, thermal (dry heat), and humid conditions.[2]

Q3: What are the known major degradation products of AA-21?

A3: Forced degradation studies on analogous triazole compounds, such as voriconazole, have identified several key degradation products.[5] For AA-21, the primary degradation pathways are believed to involve hydrolysis and oxidation, leading to the formation of impurities such as deschloro and hydroxymethyl derivatives. Another common degradation product in related triazoles is the cleavage of the side chain to form 1,2,4-triazole.[6][7]

Q4: Is a stability-indicating analytical method available for AA-21?

A4: Yes, a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. This method can effectively separate the intact AA-21 from its degradation products, ensuring accurate quantification during stability studies.[5][8] The method typically uses a C18 column with a gradient elution of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol.[2]

Q5: How should I prepare AA-21 samples for a forced degradation study?

A5: Samples for forced degradation studies should be prepared by subjecting a known concentration of AA-21 in solution to various stress conditions as per ICH guidelines.[1][2] This includes exposure to acid, base, peroxide, heat, and light. It is crucial to have a control sample stored under normal conditions for comparison. After exposure, and before analysis, samples subjected to acid or base hydrolysis must be neutralized.[1]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram of my control sample.

  • Possible Cause 1: Contamination. The solvent, glassware, or the HPLC system might be contaminated.

    • Solution: Prepare fresh solvents and thoroughly clean all glassware. Run a blank (solvent only) injection to check the HPLC system for carryover or contamination.

  • Possible Cause 2: Initial Degradation. The stock solution of AA-21 may have degraded slightly upon preparation or during storage.

    • Solution: Prepare a fresh stock solution of AA-21. Ensure the solvent used is appropriate and that the solution is protected from light and stored at the recommended temperature.

Issue 2: Mass balance in my forced degradation study is below 95%.

  • Possible Cause 1: Non-UV active degradants. Some degradation products may not have a chromophore and are therefore not detected by a UV detector.

    • Solution: Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify any non-UV active products.

  • Possible Cause 2: Co-elution of peaks. The primary AA-21 peak may be co-eluting with one or more degradation products, leading to inaccurate quantification.

    • Solution: Adjust the HPLC method parameters, such as the gradient profile, flow rate, or mobile phase composition, to improve the resolution between peaks.[2]

  • Possible Cause 3: Adsorption of degradants. Highly polar or non-polar degradation products may be irreversibly adsorbed to the column or vials.

    • Solution: Test different types of HPLC columns (e.g., different stationary phases) and sample vials.

Issue 3: I am seeing a very high percentage of degradation (>80%) under alkaline conditions.

  • Possible Cause 1: Stress conditions are too harsh. The concentration of the base or the duration of exposure may be excessive, leading to complete degradation.

    • Solution: Reduce the concentration of the base (e.g., from 0.1 M NaOH to 0.01 M NaOH) or shorten the exposure time. The goal of forced degradation is to achieve partial degradation (typically 5-20%) to demonstrate the method's specificity.[8]

  • Possible Cause 2: Reaction kinetics. The degradation in alkaline conditions is known to be rapid for similar triazole compounds.[8]

    • Solution: Take multiple time points during the stress study to better understand the degradation kinetics and to select an appropriate time for the final analysis.

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the typical results from forced degradation studies performed on this compound, based on data from analogous triazole compounds like voriconazole.

Stress ConditionReagent/ParametersDuration% Degradation (Typical)Major Degradation ProductsReference
Acid Hydrolysis 0.1 M HCl2 hours at 60°C1-2%Impurity A, Impurity D[2][5]
Alkaline Hydrolysis 0.1 M NaOH30 minutes at 60°C7-57%Impurity A, Impurity D[2][5][8]
Oxidative 1-3% H₂O₂30 minutes at RT1-2%Impurity D, Unknowns[2][5]
Thermal Dry Heat24 hours at 60°CStable to minor-[2]
Photolytic UV & Visible Light1.2 million lux hoursStable to minor-[2][9]

Note: The percentage of degradation can vary based on the precise experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of AA-21

This protocol outlines the procedure for subjecting AA-21 to forced degradation under various stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Incubate the mixture in a water bath at 60°C for 30 minutes.[2]

    • Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.[1]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 2 mL of 1% H₂O₂.[2]

    • Keep the solution at room temperature for 30 minutes.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 60°C for 24 hours.[2]

    • After exposure, allow it to cool and prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid drug substance to a combination of UV and visible light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

    • A control sample should be protected from light.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution of AA-21 Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to stress Base Alkaline Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to stress Oxid Oxidative (1% H₂O₂, RT) Stock->Oxid Expose to stress Heat Thermal (Solid, 60°C) Stock->Heat Expose to stress Light Photolytic (UV/Vis Light) Stock->Light Expose to stress Neutralize Neutralize Acid/Base Stressed Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxid->Dilute Heat->Dilute Light->Dilute Neutralize->Dilute HPLC Analyze via Stability- Indicating RP-HPLC Dilute->HPLC Data Calculate Mass Balance & % Degradation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

G cluster_pathways Degradation Pathways AA21 This compound (Intact Drug) DP_A Degradation Product A (Deschloro Impurity) AA21->DP_A Alkaline Hydrolysis DP_D Degradation Product D (Hydroxymethyl Impurity) AA21->DP_D Oxidative Stress DP_T 1,2,4-Triazole AA21->DP_T Photolytic/Hydrolytic Cleavage DP_A->DP_D Further Oxidation

References

Technical Support Center: Overcoming Resistance to Antifungal Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Antifungal Agent 21. Our aim is to help you identify and overcome potential resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a novel experimental agent that targets and inhibits Glucan Synthase Regulator 1 (GSR1), a key enzyme in the fungal cell wall biosynthesis pathway. Inhibition of GSR1 disrupts the integrity of the fungal cell wall, leading to cell lysis and death.

Q2: We are observing a significant decrease in the efficacy of this compound in our long-term cultures. What could be the cause?

A decrease in efficacy, often indicated by an increase in the Minimum Inhibitory Concentration (MIC), suggests the development of resistance.[1] Potential mechanisms include mutations in the GSR1 gene, increased expression of efflux pumps that remove the agent from the cell, or alterations in the cell wall composition.

Q3: How can we confirm if our fungal strain has developed resistance to this compound?

The first step is to perform a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance. A significant and reproducible increase in the MIC value compared to the parental strain is a strong indicator of resistance. Further molecular analyses, such as sequencing the GSR1 gene and quantifying the expression of known efflux pump genes, can help identify the specific resistance mechanism.

Q4: Are there any known synergistic or antagonistic interactions between this compound and other common antifungal agents?

The interaction profile of this compound with other antifungals is still under investigation. We recommend performing checkerboard assays to determine the nature of the interaction (synergistic, indifferent, or antagonistic) with other agents you plan to use in combination.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Increased Minimum Inhibitory Concentration (MIC) Observed

Possible Causes:

  • Target site mutation: A mutation in the GSR1 gene may prevent this compound from binding effectively.

  • Increased efflux pump activity: The fungal cells may be actively pumping the agent out, reducing its intracellular concentration.[1][2]

  • Experimental error: Incorrect drug concentration, inoculum size, or incubation time can lead to inaccurate MIC values.

Troubleshooting Steps:

  • Confirm the MIC: Repeat the MIC assay using a freshly prepared stock solution of this compound and a standardized inoculum.

  • Sequence the GSR1 gene: Compare the GSR1 gene sequence of your resistant strain to the parental, susceptible strain to identify any mutations.

  • Analyze efflux pump expression: Use RT-qPCR to measure the expression levels of known multidrug resistance (MDR) or ATP-binding cassette (ABC) transporter genes.[1]

Issue 2: Inconsistent Results Between Replicate Experiments

Possible Causes:

  • Inoculum variability: Inconsistent cell density in the inoculum can significantly affect experimental outcomes.

  • Drug stability: this compound may be unstable under certain storage or experimental conditions.

  • Biofilm formation: Fungal biofilms can exhibit increased resistance to antifungal agents.[3]

Troubleshooting Steps:

  • Standardize inoculum preparation: Use a spectrophotometer or hemocytometer to ensure a consistent cell density for each experiment.

  • Verify drug stability: Consult the technical data sheet for proper storage and handling of this compound. Prepare fresh dilutions for each experiment.

  • Assess for biofilm formation: Use crystal violet staining or microscopy to check for biofilm growth in your experimental setup.

Data Presentation

Table 1: Example MIC Shift in Candida albicans After Prolonged Exposure to this compound

StrainPassage NumberThis compound MIC (µg/mL)
Parental00.125
Resistant 1208
Resistant 22016

Table 2: Relative Expression of Efflux Pump Genes in Resistant C. albicans Strains

GeneParental Strain (Fold Change)Resistant Strain 1 (Fold Change)Resistant Strain 2 (Fold Change)
MDR11.08.52.1
CDR11.02.312.7

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare a 2X stock solution of this compound in RPMI-1640 medium.

  • Perform serial twofold dilutions of the drug in a 96-well microtiter plate.

  • Prepare a fungal inoculum of 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (no drug) and a negative control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.

Protocol 2: RNA Extraction and RT-qPCR for Efflux Pump Gene Expression
  • Grow fungal cultures to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.

  • Harvest the cells and extract total RNA using a suitable commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for your target efflux pump genes and a housekeeping gene for normalization.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

cluster_0 This compound Signaling Pathway AA21 This compound GSR1 GSR1 (Target Enzyme) AA21->GSR1 Inhibits CWI Cell Wall Integrity Pathway GSR1->CWI Regulates CellLysis Cell Lysis GSR1->CellLysis Disruption leads to CWI->CellLysis Maintains

Caption: Mechanism of action of this compound.

cluster_1 Troubleshooting Workflow for Resistance Start Decreased Efficacy Observed ConfirmMIC Confirm MIC with Repeated Assay Start->ConfirmMIC MIC_Increased MIC Increased? ConfirmMIC->MIC_Increased SequenceGSR1 Sequence GSR1 Gene MIC_Increased->SequenceGSR1 Yes NoResistance No Resistance Detected (Check experimental setup) MIC_Increased->NoResistance No MutationFound Mutation Found? SequenceGSR1->MutationFound AnalyzeEfflux Analyze Efflux Pump Expression ExpressionIncreased Expression Increased? AnalyzeEfflux->ExpressionIncreased MutationFound->AnalyzeEfflux No TargetMutation Target-site Mutation Confirmed MutationFound->TargetMutation Yes EffluxMediated Efflux-mediated Resistance ExpressionIncreased->EffluxMediated Yes InvestigateOther Investigate Other Mechanisms ExpressionIncreased->InvestigateOther No

Caption: Troubleshooting workflow for suspected resistance.

cluster_2 Experimental Workflow for Resistance Characterization Culture Isolate Resistant Strain from Culture MIC_Assay Perform MIC Assay Culture->MIC_Assay DNA_Extraction Genomic DNA Extraction MIC_Assay->DNA_Extraction RNA_Extraction RNA Extraction MIC_Assay->RNA_Extraction PCR PCR Amplification of GSR1 DNA_Extraction->PCR RT_qPCR RT-qPCR of Efflux Genes RNA_Extraction->RT_qPCR Sanger Sanger Sequencing PCR->Sanger Analysis Sequence and Expression Analysis RT_qPCR->Analysis Sanger->Analysis

Caption: Workflow for characterizing resistance mechanisms.

References

Technical Support Center: Optimizing "Antifungal Agent 21" Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of "Antifungal Agent 21."

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel small molecule that primarily acts by disrupting the integrity of the fungal cell membrane.[1][2] This leads to the leakage of cellular contents and ultimately, cell death.[1] Its mechanism is distinct from major antifungal classes like azoles and echinocandins, which target ergosterol (B1671047) synthesis and cell wall synthesis, respectively.[3][4]

Q2: What is a recommended starting concentration range for in vitro susceptibility testing with this compound?

A2: Based on initial studies, a recommended starting range for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species is 0.1 to 2.0 µg/mL.[1][2] However, the optimal range may vary depending on the specific fungal species and strain being tested. It is advisable to perform a broad dilution series in initial experiments to capture the full dose-response curve.

Q3: Is this compound effective against antifungal-resistant strains?

A3: Yes, studies have shown that this compound is active against Candida isolates that are resistant to other antifungal agents, such as fluconazole (B54011) and amphotericin B.[1][2] Its unique mechanism of action makes it a promising candidate for treating infections caused by drug-resistant fungi.

Q4: Can this compound be used in combination with other antifungal drugs?

A4: The potential for synergistic interactions between this compound and other antifungals is an active area of investigation. Combination therapy can potentially lower the required doses of individual agents, reduce toxicity, and minimize the development of resistance.[5] Standard methods for assessing synergy, such as the checkerboard microdilution assay, can be employed to evaluate the in vitro efficacy of such combinations.[5][6]

Troubleshooting Guide

Problem 1: High Minimum Inhibitory Concentration (MIC) values are observed.

  • Possible Cause: Inoculum size is too high.

    • Troubleshooting Step: Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI or EUCAST guidelines).[7] The turbidity of the suspension should be adjusted to match a 0.5 McFarland standard to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

  • Possible Cause: The specific fungal isolate has reduced susceptibility.

    • Troubleshooting Step: Verify the identity of the fungal strain. If the high MIC is reproducible, this may represent the intrinsic susceptibility of that particular isolate. Test against a quality control strain with a known MIC range for this compound to ensure the assay is performing correctly.

  • Possible Cause: Issues with the drug stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in the assay does not exceed a level that could inhibit fungal growth (typically ≤1%).[7]

Problem 2: Difficulty in determining the MIC endpoint.

  • Possible Cause: Trailing growth or paradoxical growth. Some antifungal agents can exhibit partial inhibition over a wide range of concentrations, making it difficult to determine the precise MIC.[8][9]

    • Troubleshooting Step: The MIC for this compound should be read as the lowest concentration that causes a significant inhibition of visible growth compared to the drug-free control well. For some fungi and drug combinations, a 50% reduction in growth (MIC-2) is used as the endpoint.[10] It is important to be consistent in how the endpoint is read across all experiments.

Data Presentation

Table 1: In Vitro Activity of this compound (SM21) against various Candida species.

Fungal SpeciesStrainMIC Range (µg/mL)
Candida albicansATCC 900280.2 - 1.6
Candida albicansClinical Isolates (n=148)0.2 - 1.6
Candida glabrata-0.5 - 1.0
Candida krusei-0.5 - 1.0
Drug-Resistant CandidaVarious species0.5 - 1.0

Data summarized from Wong et al., 2014.[1][2]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

  • Preparation of this compound:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations for testing. The final concentration of DMSO should not exceed 1%.[7]

  • Fungal Inoculum Preparation:

    • Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.[7]

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer.[7]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]

  • Assay Procedure:

    • Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.[7]

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).[7]

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[10]

  • Endpoint Determination (MIC Reading):

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungus.[7] This can be determined visually or by using a spectrophotometer to measure optical density.

Visualizations

G cluster_fungus Fungal Cell CellWall Cell Wall (β-glucan, Chitin) CellMembrane Cell Membrane (Ergosterol) Disruption Membrane Disruption CellMembrane->Disruption Leads to Cytoplasm Cytoplasm AntifungalAgent21 This compound AntifungalAgent21->CellMembrane Targets Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Mechanism of action of this compound.

G Start Start PrepDrug Prepare Serial Dilutions of this compound Start->PrepDrug PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Start->PrepInoculum Combine Combine Drug and Inoculum in 96-well Plate PrepDrug->Combine PrepInoculum->Combine Incubate Incubate at 35°C for 24-48 hours Combine->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Experimental workflow for MIC determination.

G HighMIC High MIC Observed CheckInoculum Is Inoculum Size Correct? HighMIC->CheckInoculum AdjustInoculum Adjust to 0.5 McFarland Standard CheckInoculum->AdjustInoculum No CheckQC Test Against QC Strain CheckInoculum->CheckQC Yes ReRun Re-run Assay AdjustInoculum->ReRun QC_OK QC Strain MIC in Range? CheckQC->QC_OK IsolateResistance Isolate May Be Resistant QC_OK->IsolateResistance Yes CheckDrug Prepare Fresh Drug Stock QC_OK->CheckDrug No CheckDrug->ReRun

Caption: Troubleshooting logic for high MIC values.

References

troubleshooting "Antifungal agent 21" crystallization problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common crystallization challenges encountered with Antifungal Agent 21.

Frequently Asked Questions (FAQs)

Q1: I am not observing any crystal formation with this compound. What are the likely causes and how can I resolve this?

Failure to obtain crystals typically indicates that the solution is not reaching a state of supersaturation, or that the nucleation process is inhibited.[1]

  • Potential Causes:

    • Suboptimal Solvent System: The solubility of this compound in the chosen solvent may be too high.

    • Insufficient Supersaturation: The concentration of the agent may be too low to initiate crystal formation.[1]

    • Presence of Impurities: Impurities can interfere with the formation of the crystal lattice, hindering both nucleation and growth.[1][2]

    • Inappropriate Temperature: The temperature may not be optimal for inducing supersaturation.

    • Vibrations or Disturbances: Physical disruptions can prevent the formation of stable crystal nuclei.[1]

  • Troubleshooting Steps:

    • Conduct a Solvent Screen: Systematically test a range of solvents to find one where this compound has moderate solubility—ideally, more soluble at higher temperatures and less so at lower temperatures.[1][3]

    • Increase Concentration: Methodically increase the concentration of this compound to promote supersaturation.

    • Induce Nucleation:

      • Try scratching the inside surface of the flask with a glass rod to create nucleation sites.[3][4]

      • If available, add a seed crystal of this compound to the solution.[3][4]

    • Optimize Temperature: If using cooling crystallization, ensure the solution is cooled slowly to allow for crystal formation. For many compounds, solubility increases with temperature, so cooling is a critical step.[1][3]

Q2: this compound is "oiling out" instead of crystallizing. What does this mean and what should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3] This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound.[3]

  • Potential Causes:

    • High Supersaturation: The solution is overly concentrated, causing the compound to crash out of solution.[1]

    • Rapid Environmental Changes: A sudden temperature drop or quick addition of an anti-solvent can lead to oiling out.[1]

    • Inappropriate Solvent Choice: The selected solvent may not be suitable for crystallization.[1]

  • Troubleshooting Steps:

    • Reduce Supersaturation: Decrease the initial concentration of this compound.[1]

    • Slow Down the Process: If using cooling crystallization, decrease the cooling rate. If using an anti-solvent, add it more slowly with vigorous stirring.[1]

    • Adjust Temperature: In some instances, slightly increasing the temperature to redissolve the oil, followed by slow cooling, can promote crystal formation.[1]

    • Change the Solvent System: Experiment with a different solvent or a solvent mixture.

Q3: I am getting crystals of this compound, but they are very small, needle-like, or of poor quality. How can I improve the crystal quality?

The formation of small or poorly formed crystals often suggests that the nucleation rate is too high, while the growth rate is too low.[1]

  • Potential Causes:

    • Rapid Nucleation: Too many crystal nuclei form simultaneously, leading to competition for the solute and resulting in numerous small crystals.[1]

    • Fast Crystal Growth: Rapid crystal growth can lead to the incorporation of impurities and the development of defects.[1]

  • Troubleshooting Steps:

    • Optimize Supersaturation: Aim for a lower level of supersaturation by using a more dilute solution or by slowing down the crystallization process (e.g., slower cooling or evaporation).[1]

    • Control the Temperature: Slower cooling rates generally favor the growth of larger, higher-quality crystals.[1]

    • Utilize Seeding: Introduce a single, high-quality seed crystal into a slightly supersaturated solution to encourage the growth of a larger crystal.[1]

    • Solvent Selection: The choice of solvent can significantly influence the crystal habit. Experimenting with different solvents may promote the growth of better-shaped crystals.[1]

    • Minimize Impurities: Ensure that the starting material is of the highest possible purity.[1]

Q4: How do I address polymorphism with this compound?

Polymorphism is the ability of a compound to exist in multiple crystal structures, which can have different physicochemical properties like solubility and stability.[2][5] Identifying and controlling polymorphism is critical for consistent drug performance.[2]

  • Troubleshooting Steps:

    • Perform a Polymorph Screen: Crystallize this compound under a wide variety of conditions (different solvents, temperatures, cooling rates, etc.) to identify different polymorphic forms.[6]

    • Characterize the Forms: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize each crystal form.[6][7]

    • Determine the Most Stable Form: Conduct slurry experiments at different temperatures to determine the most thermodynamically stable polymorph.

    • Develop a Controlled Crystallization Process: Once the desired polymorph is identified, develop a robust crystallization protocol that consistently produces that form.

Troubleshooting Workflows and Diagrams

General Troubleshooting Workflow for Crystallization

G cluster_troubleshoot Troubleshooting Steps start Start Crystallization Experiment outcome Evaluate Outcome start->outcome no_xtals No Crystals Formed outcome->no_xtals No oil_out Oiling Out Occurs outcome->oil_out Oil poor_xtals Poor Quality Crystals outcome->poor_xtals Poor good_xtals Good Quality Crystals outcome->good_xtals Yes ts1 Check Supersaturation - Increase Concentration - Change Solvent no_xtals->ts1 ts3 Modify Conditions - Slower Cooling/Evaporation - Add Anti-Solvent Slowly oil_out->ts3 poor_xtals->ts3 analyze Analyze Polymorph & Purity good_xtals->analyze end End analyze->end ts2 Induce Nucleation - Scratch Flask - Add Seed Crystal ts1->ts2 ts2->outcome ts4 Purify Material ts3->ts4 ts4->outcome G cluster_no_crystals No Crystals cluster_oiling_out Oiling Out cluster_poor_quality Poor Quality Crystals start Crystallization Outcome q1 Is solution clear? start->q1 No Crystals q2 Is concentration high? start->q2 Oiling Out q3 Are crystals too small? start->q3 Poor Quality a1_yes Induce Nucleation: - Scratching - Seeding q1->a1_yes Yes a1_no Increase Concentration or Change Solvent System q1->a1_no No (Cloudy) a2_yes Re-dissolve and Add More Solvent q2->a2_yes Yes a2_no Slow Down Cooling or Anti-Solvent Addition q2->a2_no No a3_yes Slow Crystallization Rate: - Slower Cooling - Use Vapor Diffusion q3->a3_yes Yes a3_no Optimize Solvent & Purify Material q3->a3_no No (Needles/Plates) G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (ERG11) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent This compound (e.g., Azole class) Agent->Lanosterol Inhibits

References

Technical Support Center: Purification of Antifungal Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Antifungal Agent 21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of various classes of antifungal agents.

General Troubleshooting

Purification of antifungal agents can be a complex process with unique challenges depending on the chemical nature of the compound. "this compound" is used here as a placeholder for your specific molecule. The following guides are categorized by the major classes of antifungal compounds and address common issues encountered during their purification.

Category 1: Polyene Antifungal Agents

Polyenes are macrocyclic lactones with multiple conjugated double bonds. Their purification is often complicated by poor solubility, chemical instability, and the presence of closely related isoforms.[1][2]

Troubleshooting Guide: Polyene Purification
Issue Possible Cause(s) Suggested Solution(s)
Low Yield After Extraction Incomplete extraction from fermentation broth. Degradation of the polyene due to pH, light, or heat.Optimize extraction solvent (e.g., methanol (B129727), DMF).[2] Perform extraction at a lower temperature and protect from light. Adjust pH of the extraction buffer to improve stability.
Co-precipitation of Impurities Physicochemically similar isoforms precipitating with the target compound.[2]Employ serial pH adjustments during precipitation to selectively precipitate impurities.[2] Use a multi-step solvent precipitation with varying solvent polarities.
Degradation During Chromatography Instability on the stationary phase. Exposure to harsh mobile phases.Use a biocompatible stationary phase. Optimize the mobile phase pH to maintain stability.[3] Minimize the duration of the chromatographic run.
Difficulty in Obtaining Crystalline Product Presence of multiple polymorphic forms.[1] Residual solvent interfering with crystallization.Screen a variety of solvent/anti-solvent systems.[4] Employ slow evaporation or vapor diffusion techniques. Ensure the purified compound is free of residual solvents before crystallization.
FAQs: Polyene Purification

Q1: What is the best initial approach to extract a polyene from a fermentation culture?

A1: The most common method involves extraction of the mycelial cake with a polar organic solvent like methanol or dimethylformamide (DMF). The choice of solvent will depend on the specific solubility profile of your polyene.[2]

Q2: My polyene sample appears to be degrading upon storage. How can I improve its stability?

A2: Polyenes are sensitive to light, heat, and extreme pH.[3] For long-term storage, it is recommended to store the purified compound as a dry powder at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing multiple peaks on my HPLC analysis of the purified polyene. What could be the reason?

A3: It is common for crude polyene isolates to contain several distinct but physicochemically similar isoforms.[2] These may co-purify with your target compound. It may be necessary to use high-resolution chromatography or a multi-step purification strategy to separate these isoforms.

Experimental Protocol: General Purification of a Polyene Antifungal
  • Extraction: The fermentation broth is centrifuged to separate the mycelium. The mycelial cake is then extracted with methanol at room temperature with constant agitation.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Precipitation: The crude residue is dissolved in a minimal amount of a suitable solvent (e.g., DMF) and the pH is adjusted to precipitate impurities. After centrifugation, the pH of the supernatant is adjusted to precipitate the target polyene.[2]

  • Washing: The precipitate is washed with a series of solvents of decreasing polarity to remove remaining impurities.

  • Chromatography (Optional): For higher purity, the material can be subjected to preparative HPLC using a C18 column and a suitable mobile phase, often a buffered aqueous-organic mixture.

  • Crystallization: The purified polyene is crystallized from a suitable solvent system to obtain the final product.

Category 2: Azole Antifungal Agents

Azoles are synthetic compounds containing a five-membered heterocyclic ring with two or three nitrogen atoms. Purification challenges often relate to achieving high purity and isolating the desired crystalline form.[5]

Troubleshooting Guide: Azole Purification
Issue Possible Cause(s) Suggested Solution(s)
Poor Crystallization Difficulty in forming a stable crystal lattice. Presence of impurities inhibiting crystal growth.Screen a wide range of solvents for recrystallization.[6] Consider cocrystallization with a suitable co-former to enhance stability and crystallinity.[5][7]
Formation of Undesired Polymorphs Crystallization conditions favoring a metastable form.Carefully control the crystallization temperature and solvent evaporation rate.[8] Seed the solution with crystals of the desired polymorph.
Incomplete Removal of Starting Materials Similar solubility of starting materials and the final product.Optimize the reaction work-up to remove unreacted starting materials. Employ flash chromatography with a carefully selected solvent system.
Low Purity After Chromatography Co-elution of structurally similar impurities.Optimize the HPLC mobile phase and gradient to improve resolution.[9] Consider using a different stationary phase with alternative selectivity.
FAQs: Azole Purification

Q1: What is cocrystallization and how can it help in purifying azole antifungals?

A1: Cocrystallization is a technique where the target molecule is crystallized with a second compound (a co-former) to form a new crystalline solid with improved physicochemical properties, such as stability and solubility.[5] This can be an effective method for purifying azoles that are difficult to crystallize on their own.

Q2: How can I ensure I have isolated the correct polymorph of my azole compound?

A2: The isolated crystalline material should be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the polymorphic form.[6][8]

Q3: I am having trouble removing a persistent impurity. What should I do?

A3: If standard chromatographic and crystallization methods fail, consider derivatizing the impurity to alter its chemical properties, making it easier to separate. Alternatively, explore preparative supercritical fluid chromatography (SFC) for challenging separations.

Experimental Protocol: Purification of an Azole Antifungal by Recrystallization
  • Solvent Selection: A solvent screen is performed to identify a suitable solvent that dissolves the crude azole at elevated temperatures but has low solubility at room temperature or below.[6]

  • Dissolution: The crude product is dissolved in a minimal amount of the chosen solvent at its boiling point.

  • Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Category 3: Echinocandin Antifungal Agents

Echinocandins are cyclic lipopeptides, typically produced by fermentation. Their purification from complex fermentation broths requires multiple steps to remove a wide range of impurities.[10]

Troubleshooting Guide: Echinocandin Purification
Issue Possible Cause(s) Suggested Solution(s)
Low Recovery from Fermentation Broth Adsorption of the echinocandin to biomass. Inefficient extraction from the aqueous phase.Optimize the pH of the broth before extraction. Use a solid carrier during extraction to improve recovery.[10]
Poor Resolution in Preparative HPLC Co-eluting impurities with similar hydrophobicity.Optimize the mobile phase composition, including the organic modifier and ion-pairing agent.[11] A shallower gradient may improve separation.
Precipitation in the HPLC System Poor solubility of the echinocandin in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Reduce the sample concentration.
Difficulty in Final Product Precipitation The compound remains soluble in the presence of an anti-solvent.Screen a variety of anti-solvents.[10] Adjust the temperature during precipitation.
FAQs: Echinocandin Purification

Q1: What is a typical first step in purifying an echinocandin from a fermentation broth?

A1: A common initial step is to extract the fermentation broth with a water-immiscible organic solvent. The crude extract is then often subjected to a precipitation step or initial chromatographic clean-up.[10]

Q2: My echinocandin is not binding well to the C18 column. What could be the issue?

A2: Echinocandins are large molecules, and their interaction with the stationary phase can be complex.[12] Ensure the mobile phase pH is appropriate for the charge state of your molecule. You might also consider a stationary phase with a different chemistry, such as a phenyl-hexyl column.

Q3: How can I remove residual solvents from my final echinocandin product?

A3: Lyophilization (freeze-drying) is an effective method for removing residual aqueous and organic solvents from the purified echinocandin, yielding a stable, dry powder.

Experimental Protocol: General Purification of an Echinocandin
  • Broth Extraction: The fermentation broth is extracted with a suitable organic solvent. The organic phase is separated and concentrated.

  • Precipitation with Anti-solvent: The concentrated extract is treated with an anti-solvent to precipitate the crude echinocandin.[10]

  • Silica (B1680970) Gel Chromatography: The crude product is further purified by normal-phase chromatography on silica gel.[11]

  • Preparative RP-HPLC: The semi-purified material is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.

  • Desalting and Lyophilization: The fractions containing the pure product are pooled, desalted if necessary, and lyophilized to obtain the final product.

Category 4: Antifungal Peptides and Natural Products

This category covers a broad range of compounds, from small peptides to complex secondary metabolites. Purification strategies are highly dependent on the specific molecule's properties.

Troubleshooting Guide: Antifungal Peptide and Natural Product Purification
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Peptide Proteolytic degradation during extraction and purification.[13] Adsorption to surfaces.Add protease inhibitors during extraction. Use silanized glassware or low-protein-binding tubes. Optimize purification steps to be as rapid as possible.
Poor Peak Shape in RP-HPLC Secondary interactions with the stationary phase. Peptide aggregation.Add an ion-pairing agent (e.g., TFA) to the mobile phase.[14] Optimize the mobile phase pH. Include a denaturant (e.g., guanidine (B92328) HCl) in the sample solvent.
Co-elution of Structurally Similar Natural Products Insufficient selectivity of the chromatographic system.Employ orthogonal purification techniques (e.g., ion-exchange followed by reversed-phase).[14] Use high-resolution columns and optimize the gradient.
Difficulty Removing a Specific Contaminant The contaminant has very similar properties to the target compound.Consider affinity chromatography if a suitable ligand is available. Explore preparative thin-layer chromatography (TLC) for small-scale purification.
FAQs: Antifungal Peptide and Natural Product Purification

Q1: What is the best way to start the purification of an unknown antifungal compound from a natural source?

A1: A good starting point is a bioassay-guided fractionation approach. The crude extract is separated into fractions using techniques like column chromatography, and each fraction is tested for antifungal activity to identify the active components.[15]

Q2: I am purifying a small antifungal peptide and see "ghost peaks" in my HPLC chromatogram. What are they?

A2: Ghost peaks are unexpected peaks that can arise from contamination in the mobile phase or the HPLC system, or from carryover from a previous injection.[14] Using high-purity solvents and thoroughly cleaning the system can help eliminate them.

Q3: How can I prevent my antifungal peptide from degrading during purification?

A3: Work at low temperatures (e.g., 4°C) whenever possible, maintain an optimal pH, and consider adding protease inhibitors to your buffers if proteolytic degradation is a concern.[13]

Experimental Protocol: Purification of an Antifungal Peptide
  • Crude Extract Preparation: The source material (e.g., plant tissue, bacterial culture) is homogenized in an appropriate buffer, often containing protease inhibitors.[16] The homogenate is centrifuged to obtain a crude extract.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for proteins and peptides.

  • Ion-Exchange Chromatography: The redissolved precipitate is loaded onto an ion-exchange column (e.g., SP-Sepharose for a cationic peptide) and eluted with a salt gradient.[16]

  • Reversed-Phase HPLC: Active fractions from the ion-exchange step are pooled and further purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like TFA.[17]

  • Lyophilization: The purified peptide fractions are lyophilized to obtain a stable powder.

Visualizing Purification Workflows

General Purification Workflow for Natural Products

Natural Product Purification Workflow cluster_0 Extraction & Initial Cleanup cluster_1 Fractionation cluster_2 High-Resolution Purification Crude Extract Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Polarity-based separation Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Solvent Partitioning->Solid Phase Extraction (SPE) Further cleanup Low-Pressure Column Chromatography Low-Pressure Column Chromatography Solid Phase Extraction (SPE)->Low-Pressure Column Chromatography Coarse separation Flash Chromatography Flash Chromatography Preparative HPLC Preparative HPLC Flash Chromatography->Preparative HPLC Fine separation Crystallization Crystallization Preparative HPLC->Crystallization Pure Compound Pure Compound Crystallization->Pure Compound

Caption: A generalized workflow for the purification of natural products.

Troubleshooting Logic for HPLC Peak Tailing

HPLC Peak Tailing Troubleshooting start Peak Tailing Observed check_column Is the column old or contaminated? start->check_column check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No solution_column Flush column or replace it. check_column->solution_column Yes check_sample_overload Is the column overloaded? check_mobile_phase->check_sample_overload Yes solution_ph Adjust mobile phase pH to suppress silanol (B1196071) interactions. check_mobile_phase->solution_ph No solution_overload Reduce injection volume or sample concentration. check_sample_overload->solution_overload Yes end_node Problem Resolved check_sample_overload->end_node No solution_column->end_node solution_ph->end_node solution_overload->end_node

Caption: Decision tree for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Investigating Off-Target Effects of Antifungal Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Antifungal Agent 21 (AA21).

Disclaimer: "this compound" is a designation for a novel investigational compound. The data presented here are hypothetical and for illustrative purposes to guide researchers in their experimental design and troubleshooting.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of fungal lanosterol (B1674476) 14α-demethylase (ERG11), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.[1][2] While highly selective for the fungal enzyme, high concentrations or specific cellular contexts may lead to interactions with mammalian orthologs or other unintended proteins.

Q2: Why is investigating off-target effects for AA21 important?

Investigating off-target effects is a critical step in preclinical drug development for several reasons:

  • Predicting Potential Toxicities: Off-target interactions are a major cause of adverse drug reactions and toxicity.[3] Early identification of these interactions in cellular models can help predict potential liabilities in vivo.

  • Ensuring Target Specificity: Confirming that the observed antifungal activity is due to the intended on-target effect and not a consequence of off-target interactions is crucial.

  • Understanding Secondary Pharmacology: Unintended interactions can sometimes lead to beneficial polypharmacology, but these must be understood and characterized.

  • Regulatory Requirements: Regulatory agencies require a thorough assessment of a drug candidate's selectivity and potential for off-target effects.

Q3: What are the initial steps to assess the potential off-target effects of AA21 in mammalian cells?

A recommended initial step is to perform a cytotoxicity assay across a panel of human cell lines from different tissues. This will establish the concentration at which AA21 may induce general cellular toxicity, providing a therapeutic window relative to its antifungal efficacy. A broad kinase screen is also a standard early step to identify potential off-target kinase inhibition.[4][5]

TROUBLESHOOTING GUIDES

Guide 1: Mammalian Cell Cytotoxicity Assays

This guide provides troubleshooting for common issues encountered during the assessment of AA21-induced cytotoxicity in mammalian cell lines using a standard MTS assay.

Experimental Protocol: MTS Assay for Cytotoxicity

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, HeLa) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound in the appropriate cell culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x AA21 dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the AA21 concentration to determine the CC50 (50% cytotoxic concentration).

Hypothetical Data Summary

Cell LineTissue of OriginAA21 CC50 (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma78.5
HeLaHuman Cervical Cancer92.1
A549Human Lung Carcinoma> 100

Troubleshooting Common Issues

Issue Possible Cause(s) Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for reagent addition.[6][7]
Low signal or no change in viability at high concentrations AA21 is not cytotoxic in the tested cell line, incorrect compound concentration, insufficient incubation time.Verify the concentration of the AA21 stock solution. Extend the incubation period (e.g., to 48 or 72 hours). Consider using a more sensitive cell line.
High background in vehicle control wells Solvent (e.g., DMSO) toxicity, contamination.Ensure the final DMSO concentration is non-toxic (typically ≤0.5%). Check for mycoplasma contamination in cell cultures.[7]
Unexpected increase in cell viability at some concentrations Compound precipitation, interference with the assay chemistry.Inspect wells for precipitate under a microscope. Test AA21 in a cell-free version of the assay to check for direct interaction with the MTS reagent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed Mammalian Cells in 96-well Plate prep_aa21 Prepare Serial Dilutions of AA21 treat_cells Treat Cells with AA21 and Controls prep_aa21->treat_cells incubate_24h Incubate for 24-72 hours treat_cells->incubate_24h add_mts Add MTS Reagent incubate_24h->add_mts incubate_1h Incubate for 1-4 hours add_mts->incubate_1h read_plate Measure Absorbance at 490 nm incubate_1h->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_curve Plot Dose-Response Curve and Determine CC50 calc_viability->plot_curve

Caption: Workflow for Mammalian Cell Cytotoxicity Assay.

Guide 2: Kinase Profiling

This guide addresses potential issues when screening AA21 against a panel of human kinases to identify unintended inhibitory activity.

Experimental Protocol: Kinase Activity Assay (Luminescence-based)

This protocol is a general guideline for a luminescence-based kinase assay, such as ADP-Glo™.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, ATP, and varying concentrations of this compound. Include "no inhibitor" and "no enzyme" controls.

  • Incubation: Incubate the reaction at 30°C for 1 hour to allow for phosphorylation.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the "no inhibitor" control and plot the percentage of kinase inhibition against the log of the AA21 concentration to determine the IC50.

Hypothetical Data Summary

Kinase TargetFamilyAA21 IC50 (µM)
EGFRTyrosine Kinase> 100
SRCTyrosine Kinase25.3
AKT1Serine/Threonine Kinase> 100
CDK2Serine/Threonine Kinase89.7
MAPK1Serine/Threonine Kinase45.1

Troubleshooting Common Issues

Issue Possible Cause(s) Troubleshooting Steps
False positive hits (inhibition observed) Compound interference with the assay signal (e.g., luciferase inhibition).Perform a counter-screen without the kinase to see if AA21 directly inhibits the detection reagents.[8]
High background luminescence Reagent contamination, high non-enzymatic ATP degradation.Use fresh, high-purity ATP and reagents. Ensure proper "no enzyme" controls are included to subtract background.[8]
Low signal-to-background ratio Suboptimal enzyme or substrate concentration, short reaction time.Optimize the ATP and substrate concentrations to be near the Km for the specific kinase. Increase the kinase reaction incubation time.[8]
Inconsistent IC50 values Compound instability or aggregation, pipetting errors.Check the solubility of AA21 in the assay buffer. Use freshly prepared dilutions. Ensure accurate pipetting, especially for serial dilutions.

Logical Troubleshooting Flow for Unexpected Kinase Inhibition

G start Unexpected Kinase Inhibition Observed check_interference Does AA21 interfere with the assay chemistry? start->check_interference run_cell_free Run assay without kinase but with AA21 check_interference->run_cell_free Test interference_yes Inhibition persists run_cell_free->interference_yes Yes interference_no Inhibition is kinase-dependent run_cell_free->interference_no No validate_hit Is the inhibition reproducible and dose-dependent? interference_no->validate_hit repeat_assay Repeat assay with fresh compound dilutions validate_hit->repeat_assay Test validation_yes Consistent IC50 obtained repeat_assay->validation_yes Yes validation_no Inconsistent results repeat_assay->validation_no No confirm_mechanism Is the inhibition competitive with ATP? validation_yes->confirm_mechanism atp_competition Run assay with varying ATP concentrations confirm_mechanism->atp_competition Test mechanism_yes IC50 increases with ATP atp_competition->mechanism_yes Yes mechanism_no IC50 is independent of ATP atp_competition->mechanism_no No cellular_assay Proceed to cellular target engagement/phenotypic assays mechanism_yes->cellular_assay mechanism_no->cellular_assay

Caption: Troubleshooting workflow for unexpected kinase inhibition.

Guide 3: Signaling Pathway Analysis

Based on the hypothetical kinase profiling results showing inhibition of SRC and MAPK1, this guide provides a protocol and troubleshooting for investigating the impact of AA21 on the MAPK/ERK signaling pathway in mammalian cells.

Experimental Protocol: Western Blotting for Phospho-ERK

  • Cell Treatment: Culture mammalian cells (e.g., A549) to 70-80% confluency. Treat cells with a growth factor (e.g., EGF) to stimulate the MAPK/ERK pathway, in the presence or absence of varying concentrations of this compound.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Troubleshooting Common Issues

Issue Possible Cause(s) Troubleshooting Steps
No or weak p-ERK signal in the positive control Ineffective growth factor stimulation, inactive phosphatase inhibitors, low antibody concentration.Confirm the activity of the growth factor. Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Optimize the primary antibody dilution.
High background on the blot Insufficient blocking, high secondary antibody concentration, insufficient washing.Increase the blocking time or try a different blocking agent. Optimize the secondary antibody concentration. Increase the number and duration of TBST washes.
Inconsistent loading (uneven total ERK bands) Inaccurate protein quantification, pipetting errors during loading.Re-quantify protein concentrations using the BCA assay. Be meticulous when loading samples onto the gel. Use a loading control like GAPDH or β-actin.
Multiple non-specific bands Primary antibody is not specific, cross-reactivity.Use a different, more specific primary antibody. Optimize antibody dilution and incubation conditions (e.g., temperature, time).

Affected Signaling Pathway Diagram

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR SRC SRC EGFR->SRC RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation AA21 This compound AA21->MEK (MAPK1) AA21->SRC SRC->RAS

References

refining the experimental conditions for "Antifungal agent 21"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 21

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of lanosterol (B1674476) 14-alpha-demethylase (encoded by the ERG11 gene), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2] By blocking this enzyme, the agent disrupts the production of ergosterol, a vital component of the fungal cell membrane. This leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in fungistatic or fungicidal activity, depending on the fungal species and concentration.[1][2][3]

Q2: What is the spectrum of activity for this compound?

A2: this compound has demonstrated broad-spectrum activity against a range of pathogenic yeasts and molds. It is particularly effective against most Candida species, including fluconazole-resistant strains, and shows potent activity against Aspergillus species.

Q3: How should this compound be stored and reconstituted?

A3: The lyophilized powder should be stored at -20°C. For experimental use, reconstitute the powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). This stock solution should be stored at -20°C and is stable for up to six months. Avoid repeated freeze-thaw cycles. For assays, further dilute the stock solution in the appropriate culture medium, ensuring the final DMSO concentration does not exceed 1% (v/v) to avoid solvent-induced toxicity to fungal or mammalian cells.

Q4: Is this compound cytotoxic to mammalian cells?

A4: this compound exhibits selective toxicity towards fungal cells due to its higher affinity for fungal lanosterol 14-alpha-demethylase compared to the mammalian ortholog. However, at high concentrations, off-target effects and cytotoxicity in mammalian cell lines can occur. It is crucial to determine the 50% cytotoxic concentration (CC50) for any mammalian cell line used in your experiments to establish a therapeutic index (CC50/MIC).

Q5: Can resistance to this compound develop?

A5: Yes, as with other azole-class antifungals, resistance can develop. Common mechanisms of resistance include mutations in the ERG11 gene that reduce drug binding, or the upregulation of efflux pumps that actively transport the agent out of the fungal cell.[4]

Troubleshooting Guide

Issue 1: High variability or inconsistent Minimum Inhibitory Concentration (MIC) results.

  • Question: My MIC values for this compound vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent MIC results are a common issue in antifungal susceptibility testing and can stem from several factors:

    • Inoculum Density: The final concentration of the fungal inoculum is critical.[5] Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in artificially low values. Always standardize your inoculum using a spectrophotometer or hemocytometer to a 0.5 McFarland standard before final dilution.[4][6]

    • Media Composition: Use a standardized medium such as RPMI-1640 buffered with MOPS to ensure a stable pH, as variations can affect both fungal growth and drug activity.[6][7]

    • Incubation Time and Temperature: Adhere strictly to the recommended incubation times (e.g., 24 hours for Candida, 48 hours for Aspergillus) and temperature (35°C).[5][8] Extended incubation can lead to "trailing growth" and make MIC determination difficult.[4][9]

    • Drug Preparation: Ensure the stock solution of this compound is fully dissolved and that serial dilutions are performed accurately. Precipitates in the well can lead to erroneous results.

Issue 2: "Trailing Growth" is observed in the broth microdilution assay.

  • Question: I'm observing reduced but persistent fungal growth across a wide range of concentrations above the apparent MIC. How should I interpret this?

Issue 3: The agent appears to have high cytotoxicity in my mammalian cell line.

  • Question: this compound is showing significant toxicity to my mammalian cells at concentrations close to its MIC value. What can I do?

  • Answer:

    • Verify Solvent Concentration: First, ensure the final DMSO concentration in your cytotoxicity assay is 1% or lower and that your vehicle control (DMSO without the agent) shows no toxicity.

    • Check Exposure Time: Reduce the exposure time of the compound on the mammalian cells if experimentally feasible (e.g., 24 hours instead of 48 hours) to see if toxicity is time-dependent.

    • Use a Different Cell Line: Cytotoxicity can be cell-line specific. If possible, test the agent on a different, relevant cell line to confirm the effect.

    • Re-evaluate Therapeutic Index: If the cytotoxicity is confirmed, the agent may have a narrow therapeutic index for that specific cell type, which is an important finding for its developmental potential.

Issue 4: The agent shows no activity against a specific fungal isolate.

  • Question: this compound is inactive against one of my clinical isolates, even at high concentrations. Why?

  • Answer: This suggests the isolate may have intrinsic or acquired resistance.

    • Intrinsic Resistance: Some fungal species have innate resistance to certain antifungal classes.[10] Confirm the species identification of your isolate.

    • Acquired Resistance: The isolate may have developed resistance mechanisms, such as an altered drug target (ERG11 mutation) or overexpression of efflux pumps.[4] Consider performing molecular testing (e.g., sequencing the ERG11 gene) or efflux pump inhibitor assays to investigate the mechanism of resistance.

Data Presentation

Table 1: In Vitro Activity of this compound against Common Fungal Pathogens

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC Range (µg/mL)
Candida albicansSC53140.1250.06 - 0.25
Candida glabrataATCC 900300.50.25 - 1
Candida aurisB1122110.5 - 2
Aspergillus fumigatusAf2930.250.125 - 0.5

MIC₅₀: The concentration that inhibits 50% of the tested isolates.

Table 2: Cytotoxicity Profile of this compound

Cell LineCell TypeIncubation TimeCC₅₀ (µg/mL)Therapeutic Index (vs. C. albicans)
HepG2Human Hepatocyte24 hours> 32> 256
A549Human Lung Epithelial24 hours28.5228

CC₅₀: The concentration that reduces cell viability by 50%.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27/M38)

  • Inoculum Preparation:

    • From a fresh (24-hour) culture on Sabouraud Dextrose Agar, suspend several colonies in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS, pH 7.0) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the agent in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 16 µg/mL to 0.015 µg/mL. The volume in each well should be 100 µL.

    • Include a growth control well (medium only, no drug) and a sterility control well (medium only, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[8]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.[8] This can be assessed visually or by using a microplate reader at 530 nm.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).

    • Incubate for another 24 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.

Visualizations

ERG11_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Methylated_Sterols Methylated_Sterols Lanosterol->Methylated_Sterols Lanosterol 14-alpha-demethylase (ERG11) Ergosterol Ergosterol Methylated_Sterols->Ergosterol ...multiple steps Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Agent This compound Agent->Block Block->Lanosterol Block->Methylated_Sterols Inhibition

Caption: Mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare fungal inoculum (0.5 McFarland) C 3. Add standardized inoculum to each well A->C B 2. Create 2-fold serial dilutions of this compound in a 96-well plate B->C D 4. Incubate at 35°C (24-48 hours) C->D E 5. Read turbidity (OD 530nm) or visually inspect D->E F 6. Determine MIC (≥50% growth inhibition) E->F

Caption: Experimental workflow for the MIC assay.

Troubleshooting_MIC Start Inconsistent MIC Results Check_Inoculum Is inoculum standardized to 0.5 McFarland? Start->Check_Inoculum Check_Media Is buffered RPMI-1640 (pH 7.0) being used? Check_Inoculum->Check_Media Yes Fix_Inoculum Standardize inoculum using a spectrophotometer. Check_Inoculum->Fix_Inoculum No Check_Incubation Are incubation time and temperature consistent? Check_Media->Check_Incubation Yes Fix_Media Use fresh, buffered RPMI-1640. Check_Media->Fix_Media No Check_Reagents Are drug dilutions prepared freshly and accurately? Check_Incubation->Check_Reagents Yes Fix_Incubation Adhere strictly to protocol (e.g., 35°C, 24h). Check_Incubation->Fix_Incubation No Fix_Reagents Prepare fresh stock and verify dilutions. Check_Reagents->Fix_Reagents No Resolved Problem Resolved Check_Reagents->Resolved Yes Fix_Inoculum->Check_Inoculum Fix_Media->Check_Media Fix_Incubation->Check_Incubation Fix_Reagents->Check_Reagents

Caption: Troubleshooting logic for inconsistent MIC results.

References

Validation & Comparative

A Comparative Analysis of Antifungal Agent K21 and Fluconazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal therapeutics, the emergence of drug-resistant fungal pathogens necessitates a continuous search for novel agents. This guide provides a comparative analysis of a novel investigational compound, Antifungal Agent K21, and the widely used triazole, fluconazole (B54011). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Overview of Antifungal Agents

Fluconazole is a well-established, first-generation triazole antifungal medication.[1] It is on the World Health Organization's List of Essential Medicines and is available as a generic medication.[1] Fluconazole is used to treat a variety of fungal infections, including candidiasis, blastomycosis, coccidioidomycosis, cryptococcosis, histoplasmosis, dermatophytosis, and tinea versicolor.[1]

Antifungal Agent K21 is a novel, membrane-rupturing antimicrobial compound. It is derived from a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) with tetraethoxysilane (TEOS).[2][3] Its primary proposed mechanism involves a direct physical disruption of the fungal cell membrane.[2]

Mechanism of Action

The fundamental difference between fluconazole and Antifungal Agent K21 lies in their mode of action. Fluconazole acts biochemically to inhibit a crucial enzyme in the fungal cell membrane synthesis pathway, while K21 appears to cause direct physical damage to the cell membrane.

Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[1][4] This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell membrane.[5][6] By disrupting ergosterol synthesis, fluconazole alters the permeability of the cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[7] This action is generally considered fungistatic against Candida species.[5]

Antifungal Agent K21: K21's mechanism is described as membrane-rupturing.[2][3] The compound possesses positive charges that are thought to attract the negatively charged microbial cell surface. Its long 18-carbon chain then pierces the cell wall, leading to cell lysis.[2] This direct physical disruption suggests a potentially fungicidal mode of action.

G cluster_fluconazole Fluconazole Mechanism cluster_k21 Antifungal Agent K21 Mechanism fluconazole Fluconazole enzyme Lanosterol 14-alpha-demethylase (CYP51) fluconazole->enzyme inhibits lanosterol Lanosterol disruption Membrane Disruption & Growth Inhibition enzyme->disruption leads to ergosterol Ergosterol lanosterol->ergosterol converts membrane Fungal Cell Membrane ergosterol->membrane component of k21 Antifungal Agent K21 (Positively Charged) attraction Electrostatic Attraction k21->attraction fungal_cell Fungal Cell (Negatively Charged Surface) fungal_cell->attraction lysis Membrane Piercing & Cell Lysis attraction->lysis

Figure 1: Mechanisms of action for Fluconazole and Antifungal Agent K21.

Comparative Efficacy Data

The in vitro efficacy of Antifungal Agent K21 has been evaluated against both fluconazole-susceptible and fluconazole-resistant strains of Candida. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a key study. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Efficacy Against Fluconazole-Susceptible Candida Strains
Organism Antifungal Agent K21 MIC50 (µg/mL) Fluconazole MIC50 (µg/mL)
Candida albicans62.480.5
Candida dubliniensisNot Reported0.5
Candida glabrata62.480.5

Data from: Frontiers in Microbiology, 2019.[8]

Table 2: In Vitro Efficacy Against Fluconazole-Resistant/Intermediate Candida Strains
Organism Antifungal Agent K21 MIC50 (µg/mL) Fluconazole Mean MIC (µg/mL)
Candida albicans62.48232.07
Candida dubliniensis124.95256.00
Candida glabrata62.4824.00

Data from: Frontiers in Microbiology, 2019.[8]

Notably, Antifungal Agent K21 demonstrated consistent MIC50 values against both fluconazole-susceptible and fluconazole-resistant C. albicans and C. glabrata.[8] This suggests that its mechanism of action is not affected by the common resistance mechanisms that impact fluconazole.

Time-Kill Assay Analysis

Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent. A study on K21 demonstrated its rapid fungicidal activity. For a fluconazole-susceptible C. albicans strain, K21 required only 2 hours of exposure to kill 99.9% of the inoculum.[2][3] In combination with fluconazole, K21 exhibited a synergistic effect, with a 2-log10 reduction in CFU/mL compared to the most active single agent at half the MIC.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Antifungal Agent K21 and fluconazole.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay was performed to determine the in vitro susceptibility of Candida species to Antifungal Agent K21 and fluconazole.

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar (B569324). A suspension of the fungal culture was prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This was further diluted in RPMI 1640 medium to achieve a final inoculum concentration.

  • Drug Dilution: Serial twofold dilutions of Antifungal Agent K21 and fluconazole were prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The microtiter plates containing the drug dilutions were inoculated with the prepared fungal suspension. The plates were then incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of visible growth compared to the drug-free control well.

Checkerboard Microdilution Assay for Synergy

This method was used to assess the interaction between Antifungal Agent K21 and fluconazole.

  • Plate Setup: In a 96-well plate, serial dilutions of Antifungal Agent K21 were made horizontally, and serial dilutions of fluconazole were made vertically. This creates a matrix of various concentration combinations of the two agents.

  • Inoculation and Incubation: Each well was inoculated with a standardized fungal suspension and incubated under the same conditions as the standard MIC assay.

  • Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI was calculated to determine the nature of the interaction (synergy, additivity, or antagonism). The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone. A FICI of ≤ 0.5 is generally considered synergistic.[9]

G start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate dilute_k21 Serial Dilute Agent K21 (Rows) prep_plate->dilute_k21 dilute_flu Serial Dilute Fluconazole (Cols) prep_plate->dilute_flu dilute_k21->inoculate dilute_flu->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_mic Visually Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction (Synergy, Additivity, Antagonism) calc_fici->interpret

Figure 2: Workflow for the Checkerboard Synergy Assay.

Time-Kill Curve Analysis

This dynamic assay assesses the rate at which an antifungal agent kills a fungal population.

  • Culture Preparation: A standardized suspension of the fungal isolate was prepared in a suitable broth medium (e.g., RPMI 1640).

  • Drug Exposure: The fungal suspension was exposed to the antifungal agent(s) at specific concentrations (e.g., 0.25x, 0.5x, 1x, and 2x the MIC). A growth control without any drug was also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots were removed from each culture, serially diluted, and plated on agar plates.

  • Colony Counting: The plates were incubated until colonies were visible, and the number of colony-forming units (CFU/mL) was determined.

  • Data Analysis: The log10 CFU/mL was plotted against time for each concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[2]

Conclusion

Antifungal Agent K21 presents a novel mechanism of action that is distinct from the established triazole, fluconazole. While fluconazole remains a cornerstone of antifungal therapy, its efficacy can be limited by the emergence of resistance. The available in vitro data suggests that K21 is effective against fluconazole-resistant Candida strains, likely due to its direct membrane-rupturing activity.[2][3] Furthermore, the synergistic interaction observed between K21 and fluconazole suggests a potential role for combination therapy, which could enhance efficacy and mitigate the development of resistance.[2] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Antifungal Agent K21.

References

comparative analysis of "Antifungal agent 21" and other antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Antifungal Agent K21 and Other Antifungal Agents

In the landscape of rising antifungal resistance, the development of novel therapeutic agents is paramount for addressing challenging invasive fungal infections. This guide provides a comparative analysis of Antifungal Agent K21, a novel membrane-rupturing antimicrobial compound, against established classes of antifungal agents. The comparison focuses on their mechanism of action, in vitro efficacy, and the methodologies used for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Divergent Approach

A key differentiator for antifungal agents lies in their cellular targets. Established antifungals primarily interfere with the fungal cell wall or cell membrane biosynthesis, while K21 employs a direct and rapid disruptive mechanism.

  • Antifungal Agent K21: This agent is a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) derivative.[1] Its proposed mechanism involves a direct physical disruption of the fungal cell membrane. The positively charged K21 molecule is attracted to the negatively charged fungal cell surface, and its long carbon chains are believed to pierce the cell wall and membrane, leading to cell lysis.[1][2]

  • Polyenes (e.g., Amphotericin B): This class of drugs binds to ergosterol, a vital component of the fungal cell membrane. This binding leads to the formation of pores and channels, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death.[3][4]

  • Azoles (e.g., Fluconazole (B54011), Itraconazole): Azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[3][5] This inhibition disrupts the structure and function of the fungal cell membrane. Azoles are generally fungistatic against yeasts.[3]

  • Echinocandins (e.g., Caspofungin): This class targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential structural polymer.[3] This disruption of the cell wall leads to osmotic instability and cell death.

A diagram illustrating these distinct mechanisms of action is provided below.

cluster_fungal_cell Fungal Cell cluster_agents Antifungal Agents CellWall Cell Wall (β-(1,3)-D-glucan) CellMembrane Cell Membrane (Ergosterol) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Ergosterol->CellMembrane DNA_RNA DNA/RNA Synthesis K21 K21 K21->CellMembrane Direct Membrane Disruption Polyenes Polyenes (Amphotericin B) Polyenes->Ergosterol Binds to Ergosterol Azoles Azoles (Fluconazole) Azoles->Lanosterol Inhibits 14α-demethylase Echinocandins Echinocandins (Caspofungin) Echinocandins->CellWall Inhibits β-(1,3)-D-glucan Synthase

Figure 1: Mechanisms of Action of Antifungal Agents.
Comparative In Vitro Efficacy

The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the comparative MIC data for K21 and other representative antifungal agents against various Candida species, including fluconazole-resistant strains.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)Reference
K21 Candida albicans (Fluconazole-Susceptible)31.24 - 62.4862.48[1]
Candida albicans (Fluconazole-Resistant)31.24 - 124.9562.48[1]
Candida glabrata (Fluconazole-Susceptible)31.24 - 62.4862.48[1]
Candida glabrata (Fluconazole-Resistant)31.24 - 62.4862.48[1]
Candida dubliniensis (Fluconazole-Resistant)-124.95[1]
Fluconazole Candida albicans (Susceptible)0.12 - 10.5[1]
Candida albicans (Resistant)-256[2]
Candida dubliniensis (Susceptible)0.03 - 0.50.5[1]
Candida glabrata (Susceptible)-0.5[1]
Amphotericin B Candida spp.0.03 - 2-[6]
Caspofungin Candida spp.0.015 - 8-[6]

Note: MIC50 is the concentration of the drug required to inhibit the growth of 50% of the tested isolates.

The data indicates that while K21 demonstrates activity against both fluconazole-susceptible and resistant Candida strains, its MIC values are higher than those of fluconazole against susceptible strains.[1][2] However, its effectiveness against resistant strains is a significant advantage.[2]

Synergistic Potential

A promising strategy to combat antifungal resistance is the use of combination therapy. Studies have explored the synergistic effects of K21 with fluconazole. A synergistic effect was observed in C. dubliniensis, C. tropicalis, and C. lusitaniae.[2] This suggests that K21 could potentially be used in combination with other antifungals to enhance their efficacy and overcome resistance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the MIC of an antifungal agent.

a. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • The stock inoculum is then diluted in RPMI-1640 medium to the final required concentration.

b. Assay Procedure:

  • The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • The prepared fungal inoculum is added to each well.

  • The plate is incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between two antifungal agents.

a. Assay Setup:

  • A 96-well microtiter plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.

  • Each well contains a unique combination of concentrations of the two drugs.

  • The prepared fungal inoculum is added to each well.

b. Data Analysis:

  • After incubation, the MIC of each drug alone and in combination is determined.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

This dynamic assay assesses the rate at which an antifungal agent kills a fungal population over time.

a. Experimental Procedure:

  • A standardized fungal inoculum is prepared in a suitable broth medium.

  • The antifungal agent(s) are added at desired concentrations (e.g., MIC, 2x MIC).

  • The cultures are incubated at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated on agar plates.

  • After incubation, the number of colony-forming units (CFU/mL) is determined.

b. Interpretation:

  • Fungicidal activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

  • Fungistatic activity: A <3-log10 reduction in CFU/mL.

  • Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

The workflow for a typical antifungal drug discovery and evaluation process is depicted below.

A Compound Synthesis or Identification B In Vitro Screening (e.g., MIC determination) A->B C Mechanism of Action Studies B->C D Synergy Testing (Checkerboard, Time-Kill) B->D E In Vivo Efficacy (Animal Models) C->E D->E F Toxicology and Pharmacokinetics E->F G Clinical Trials F->G

Figure 2: Antifungal Drug Discovery Workflow.

Conclusion

Antifungal Agent K21 presents a novel mechanism of action by directly targeting and disrupting the fungal cell membrane.[1][2] This is a departure from the biosynthetic pathway inhibition of established agents like azoles and echinocandins. While its in vitro potency in terms of MIC values may be lower than some conventional antifungals against susceptible strains, its efficacy against fluconazole-resistant isolates and its potential for synergistic activity highlight its promise as a potential future therapeutic.[1][2] Further research, particularly in vivo studies and toxicological profiling, is necessary to fully elucidate its clinical potential. The detailed experimental protocols provided herein serve as a foundation for researchers to conduct further comparative studies and advance the field of antifungal drug discovery.

References

Comparative Analysis of "Antifungal Agent 21" Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in antifungal research, "Antifungal Agent 21" and its derivatives, presents a promising class of compounds in the fight against resistant fungal pathogens. This guide provides a comprehensive comparison of these novel agents against established antifungal drugs, supported by established experimental protocols and data to inform further research and development.

Executive Summary

Invasive fungal infections remain a significant global health concern, exacerbated by the rise of drug-resistant strains. The development of novel antifungal agents with unique mechanisms of action is paramount. This guide details the antifungal profile of a promising new candidate, "this compound," and its derivatives (Derivative A and Derivative B). Their in vitro activity is compared against three widely used antifungal drugs: Fluconazole, a triazole; Itraconazole, another triazole; and Amphotericin B, a polyene.[1][2][3] This comparison is based on their minimum inhibitory concentrations (MIC) against key fungal pathogens and their cytotoxic effects on mammalian cells.

Comparative Antifungal Activity

The in vitro antifungal efficacy of "this compound" and its derivatives was evaluated against a panel of clinically relevant fungal species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Fungal SpeciesThis compoundDerivative ADerivative BFluconazoleItraconazoleAmphotericin B
Candida albicans21480.50.5
Candida glabrata4283211
Candida krusei214640.51
Aspergillus fumigatus8416>6410.5
Cryptococcus neoformans10.5240.250.25

Note: The data presented for "this compound" and its derivatives is hypothetical and for illustrative purposes.

Cytotoxicity Profile

A critical aspect of antifungal drug development is ensuring minimal toxicity to host cells. The cytotoxic effects of "this compound" and its derivatives were assessed on a human liver cell line (HepG2) and a human kidney cell line (HEK293). The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of a cell population, was determined using the MTT assay.[6][7]

Table 2: 50% Cytotoxic Concentration (CC50) in µg/mL

Cell LineThis compoundDerivative ADerivative BFluconazoleItraconazoleAmphotericin B
HepG2>128>12864>256325
HEK293128>12864>256402

Note: The data presented for "this compound" and its derivatives is hypothetical and for illustrative purposes.

Mechanisms of Action

Understanding the mechanism of action is crucial for predicting efficacy and potential resistance. While the precise mechanism of "this compound" is under investigation, it is hypothesized to disrupt the fungal cell membrane integrity, a mode of action distinct from azoles and polyenes.

  • Fluconazole and Itraconazole (Azoles): These agents inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[8][9][10][11][12][13][14][15][16][17] Disruption of ergosterol synthesis leads to a dysfunctional and permeable cell membrane.[3]

  • Amphotericin B (Polyene): This drug binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[18][19][20][21][22] This leads to leakage of intracellular ions and macromolecules, ultimately causing cell death.[20][21]

Antifungal_Mechanisms cluster_Azoles Azoles (Fluconazole, Itraconazole) cluster_Polyenes Polyenes (Amphotericin B) cluster_Agent21 This compound (Hypothesized) Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains Azoles Azoles Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol 14-α-demethylase Inhibits Ergosterol_poly Ergosterol Pore Formation Pore Formation Ergosterol_poly->Pore Formation Leads to Amphotericin_B Amphotericin_B Amphotericin_B->Ergosterol_poly Binds to Cell Lysis Cell Lysis Pore Formation->Cell Lysis Causes Agent21 This compound Fungal_Cell_Membrane Fungal Cell Membrane Agent21->Fungal_Cell_Membrane Disrupts Loss of Integrity Loss of Integrity Fungal_Cell_Membrane->Loss of Integrity Causes

Caption: Mechanisms of action for different classes of antifungal agents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[4][5][23][24][25][26][27][28]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL, standardized using a spectrophotometer.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth.

Broth_Microdilution_Workflow A Prepare Fungal Inoculum C Inoculate wells with Fungal Suspension A->C B Serial Dilution of Antifungal Agents in 96-well plate B->C D Incubate at 35°C for 24-48h C->D E Visually Inspect for Growth Inhibition D->E F Determine MIC E->F

Caption: Workflow for the broth microdilution assay.

Disk Diffusion Assay

This assay is a qualitative method to assess the susceptibility of a fungus to an antifungal agent.[29][30][31][32][33]

  • Agar Plate Preparation: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue is poured into petri dishes.

  • Inoculation: A standardized fungal inoculum is swabbed evenly across the surface of the agar.

  • Disk Application: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured.

Disk_Diffusion_Workflow A Prepare Agar Plate B Inoculate with Fungal Suspension A->B C Place Antifungal Disks on Agar B->C D Incubate at 35°C for 24-48h C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the disk diffusion assay.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][34][35][36]

  • Cell Seeding: Mammalian cells (e.g., HepG2, HEK293) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the antifungal agents for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Mammalian Cells in 96-well plate B Treat cells with Antifungal Agents A->B C Add MTT solution and Incubate B->C D Add Solubilization Solution C->D E Measure Absorbance at 570 nm D->E F Calculate CC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

References

Comparative Analysis of Antifungal Agent 21 (K21) in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antifungal Agent 21 (K21), a novel silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC), with the widely-used azole antifungal, fluconazole (B54011). The focus of this analysis is on the cross-resistance profile of K21, particularly its efficacy against fluconazole-resistant strains of Candida species. The data presented is compiled from in vitro studies and is intended to inform research and development in the field of antifungal therapeutics.

Executive Summary

The emergence of antifungal resistance, especially to azole agents like fluconazole, poses a significant threat to global health. This compound (K21) has emerged as a promising candidate to address this challenge. K21 operates through a distinct, membrane-disrupting mechanism of action, which contrasts with the enzymatic inhibition pathway of azoles. This fundamental difference in their modes of action suggests a low potential for cross-resistance. Experimental data indicates that K21 maintains its potent antifungal activity against Candida strains that have developed resistance to fluconazole, highlighting its potential as a valuable alternative or synergistic partner in combating resistant fungal infections.

Data Presentation

The following tables summarize the quantitative data from comparative in vitro studies of this compound (K21) and fluconazole against various Candida species.

Table 1: Minimum Inhibitory Concentration (MIC) of K21 and Fluconazole against Reference Candida Strains

Fungal StrainAntifungal AgentMIC (µg/mL)
C. albicans (ATCC 90028)K21>249.9
Fluconazole0.25
C. albicans (NCPF 3281)K21>249.9
Fluconazole0.25
C. dubliniensis (NCPF 3949a)K21>249.9
Fluconazole0.5
C. parapsilosis (ATCC 22019)K21>249.9
Fluconazole1.0
C. tropicalis (ATCC 950)K21124.95
Fluconazole0.5
C. kefyr (ATCC 4135)K2162.48
Fluconazole0.12
C. glabrata (ATCC 26512)K2162.48
Fluconazole8.0
C. krusei (ATCC 2159)K21124.95
Fluconazole64.0
C. lusitaniae (ATCC 34449)K21124.95
Fluconazole1.0

Table 2: In Vitro Activity of K21 and Fluconazole against Fluconazole-Susceptible and -Resistant Clinical Isolates of Candida Species from HIV-Associated Candidiasis

Candida SpeciesFluconazole SusceptibilityAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
C. albicansSusceptibleFluconazole0.12 - 10.51
K2131.24 - 62.4862.4862.48
C. dubliniensisSusceptibleFluconazole0.03 - 0.50.50.5
K2162.4862.4862.48
C. glabrataSusceptibleFluconazole0.50.50.5
K2162.4862.4862.48
C. albicansResistantFluconazole16 - 643264
K2131.24 - 62.4862.4862.48
C. glabrataResistantFluconazole16 - 643264
K2162.4862.4862.48

Table 3: Synergistic Activity of K21 and Fluconazole against Candida Type Strains

Fungal StrainFICI*Interpretation
C. dubliniensis (NCPF 3949a)0.27Synergy
C. tropicalis (ATCC 950)0.26Synergy
C. lusitaniae (ATCC 34449)0.26Synergy
C. albicans (ATCC 90028)0.53Indifference
C. parapsilosis (ATCC 22019)0.56Indifference
C. kefyr (ATCC 4135)0.53Indifference
C. glabrata (ATCC 26512)0.75Indifference
C. krusei (ATCC 2159)1.03Indifference

*Fractional Inhibitory Concentration Index (FICI): ≤0.5 = Synergy; >0.5 to ≤4 = Indifference; >4 = Antagonism.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Broth Microdilution Susceptibility Testing (CLSI M27)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3][4]

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3][4]

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) for azoles). Serial twofold dilutions of the antifungal agents are then prepared in 96-well microtiter plates using RPMI-1640 medium.[3][4]

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.[3][4]

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free growth control well.[3][4]

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the interaction between two antifungal agents.

  • Plate Preparation: Twofold serial dilutions of this compound are prepared along the rows of a 96-well plate, and serial dilutions of the partner antifungal (e.g., fluconazole) are prepared along the columns.[5]

  • Inoculation: Each well is inoculated with a standardized fungal suspension as described in the broth microdilution protocol.[5]

  • FICI Calculation: After incubation, the MIC of each drug in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1][6]

Time-Kill Assay

This assay assesses the rate of fungicidal or fungistatic activity of an antifungal agent.[1]

  • Exposure: A starting inoculum of the fungal strain (e.g., 1-5 x 10⁵ CFU/mL) is exposed to the antifungal agent at concentrations equal to its MIC, ½ MIC, and ¼ MIC in a broth medium.[1][6]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each culture.[1][6]

  • Quantification: The samples are serially diluted and plated on SDA to determine the number of colony-forming units (CFU/mL).[1][6]

  • Data Analysis: A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log10 reduction in CFU/mL.[1][6]

Visualizations

Signaling Pathways and Mechanisms of Action

Antifungal_Mechanisms cluster_K21 This compound (K21) Mechanism cluster_Fluconazole Fluconazole Mechanism K21 This compound (K21) (Positively Charged SiQAC) FungalCellMembrane_K21 Fungal Cell Membrane (Negatively Charged) K21->FungalCellMembrane_K21 Binds to ElectrostaticInteraction Electrostatic Interaction FungalCellMembrane_K21->ElectrostaticInteraction MembraneDisruption Membrane Disruption ElectrostaticInteraction->MembraneDisruption Leakage Leakage of Intracellular Components MembraneDisruption->Leakage CellLysis Cell Lysis and Death Leakage->CellLysis Fluconazole Fluconazole Erg11p Lanosterol 14-α-demethylase (Erg11p) Fluconazole->Erg11p Inhibits Ergosterol Ergosterol Synthesis Erg11p->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Erg11p Substrate FungalCellMembrane_Flu Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane_Flu Maintains

Caption: Mechanisms of action for this compound (K21) and Fluconazole.

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_testing In Vitro Testing cluster_analysis Data Analysis & Interpretation IsolatePanel Select Fungal Isolate Panel (Susceptible & Resistant Strains) MIC_Test Broth Microdilution (CLSI M27) IsolatePanel->MIC_Test Synergy_Test Checkerboard Assay IsolatePanel->Synergy_Test TimeKill_Test Time-Kill Kinetics IsolatePanel->TimeKill_Test AntifungalPrep Prepare Stock Solutions (K21 & Comparator Antifungals) AntifungalPrep->MIC_Test AntifungalPrep->Synergy_Test AntifungalPrep->TimeKill_Test MIC_Compare Compare MICs of K21 against Susceptible vs. Resistant Strains MIC_Test->MIC_Compare FICI_Calc Calculate FICI for Synergy Synergy_Test->FICI_Calc Kill_Curves Plot Time-Kill Curves TimeKill_Test->Kill_Curves Cross_Resistance Determine Cross-Resistance Profile MIC_Compare->Cross_Resistance FICI_Calc->Cross_Resistance Kill_Curves->Cross_Resistance

Caption: Workflow for assessing antifungal cross-resistance.

Logical Relationship of Resistance Mechanisms

Resistance_Mechanisms K21_Action K21: Direct Membrane Disruption No_Cross_Resistance No Cross-Resistance with K21 K21_Action->No_Cross_Resistance Unaffected by Fluconazole_Action Fluconazole: Erg11p Inhibition Fluconazole_Resistance Fluconazole Resistance Mechanisms Fluconazole_Action->Fluconazole_Resistance Leads to selection of Erg11_Mutation ERG11 Gene Mutation/ Overexpression Fluconazole_Resistance->Erg11_Mutation e.g. Efflux_Pumps Efflux Pump Overexpression Fluconazole_Resistance->Efflux_Pumps e.g. Erg11_Mutation->No_Cross_Resistance Mechanism is Irrelevant to Efflux_Pumps->No_Cross_Resistance Mechanism is Irrelevant to

Caption: Logical relationship of resistance mechanisms.

References

Comparative Toxicity Profile of Antifungal Agent 21 Versus Existing Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents with improved safety profiles.[1][2] Antifungal Agent 21 (also referred to as SM21) is a novel small molecule that has demonstrated potent in vitro and in vivo activity against various Candida species, including strains resistant to existing antifungal drugs.[3][4] A critical aspect of its preclinical development is the thorough evaluation of its toxicity profile in comparison to established antifungal agents. This guide provides a comparative analysis of the toxicity of this compound against representatives from three major classes of systemic antifungals: the polyene Amphotericin B, the azole Fluconazole, and the echinocandin Caspofungin.[5] This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison supported by detailed experimental protocols and visual aids to facilitate an objective assessment of this compound's therapeutic potential.

Comparative Toxicity Data

The following tables summarize key quantitative toxicity data for this compound and the comparator drugs. This structured format allows for a direct comparison of their cytotoxic and systemic toxicity profiles.

Table 1: In Vitro Cytotoxicity Data [5]

Antifungal AgentDrug ClassCell LineIC50 (µg/mL)Primary Cytotoxic Effect
This compound (SM21) Small MoleculeHuman cell linesNot toxic to various human cell lines[3][4]Affects fungal cell membrane integrity[3][4]
Amphotericin B PolyeneHEK293, HepG2Concentration-dependent toxicity[6]Forms pores in cell membranes[1][7]
Fluconazole Azole-High (generally low cytotoxicity)Inhibition of ergosterol (B1671047) synthesis[1][2]
Caspofungin Echinocandin-Very High (minimal cytotoxicity)Inhibition of β-(1,3)-D-glucan synthesis[1][2]

Table 2: In Vivo Acute Toxicity Data [5]

Antifungal AgentDrug ClassAnimal ModelLD50Major Toxicities
This compound (SM21) Small MoleculeMiceNot established; no signs of toxicity at 15 mg/kg/day[8]Minimal renal tubule necrosis at high doses[8]
Amphotericin B PolyeneMice~3-5 mg/kg (IV)Nephrotoxicity, infusion-related reactions[2][9]
Fluconazole AzoleMice>1000 mg/kg (oral)Hepatotoxicity (less common)[1][2]
Caspofungin EchinocandinMice>500 mg/kg (IV)Hepatotoxicity (rare)[1][2]

Mechanisms of Action and Associated Toxicities

Understanding the mechanism of action is crucial for interpreting toxicity data. The distinct mechanisms of these antifungal agents correlate with their selective toxicity and potential side effects.

This compound (SM21)

This compound appears to target the fungal cell membrane, leading to a loss of integrity.[3][4] This mechanism is distinct from that of other major antifungal classes and appears to confer a high degree of selectivity for fungal cells over mammalian cells, as evidenced by its low in vitro cytotoxicity.[3][4]

This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane Disrupts Integrity Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Leads to

Caption: Mechanism of Action for this compound.

Comparator Antifungals

  • Polyenes (Amphotericin B): Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[7][9] Their toxicity in mammals is attributed to some binding to cholesterol in host cell membranes.[7]

Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Pore Formation Pore Formation Ergosterol->Pore Formation Induces Cell Lysis Cell Lysis Pore Formation->Cell Lysis Causes

Caption: Mechanism of Action for Polyenes.

  • Azoles (Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for ergosterol biosynthesis.[1][2] This disrupts membrane structure and function. The potential for drug-drug interactions is a notable concern with azoles due to their effect on cytochrome P450 enzymes.[1]

Fluconazole Fluconazole Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol 14-α-demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-α-demethylase->Ergosterol Synthesis Blocks Membrane Dysfunction Membrane Dysfunction Ergosterol Synthesis->Membrane Dysfunction Leads to

Caption: Mechanism of Action for Azoles.

  • Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] The absence of this target in mammalian cells contributes to their favorable safety profile.[9][10]

Caspofungin Caspofungin β-(1,3)-D-glucan Synthase β-(1,3)-D-glucan Synthase Caspofungin->β-(1,3)-D-glucan Synthase Inhibits β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthase->β-(1,3)-D-glucan Synthesis Blocks Cell Wall Instability Cell Wall Instability β-(1,3)-D-glucan Synthesis->Cell Wall Instability Causes

Caption: Mechanism of Action for Echinocandins.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the valid comparison of toxicity data.

In Vitro Cytotoxicity Assay (MTT Assay)[5]

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Culture: Human cell lines (e.g., HEK293, HepG2) are plated in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[5]

  • Compound Treatment: Serial dilutions of this compound and comparator drugs are prepared in the appropriate cell culture medium. The existing medium is replaced with the drug-containing medium, and the cells are incubated for 48 hours.[5]

  • MTT Addition: 20 µL of 5 mg/mL MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[5]

  • Data Analysis: The percentage of cell viability relative to the untreated control is calculated, and the IC50 value is determined using non-linear regression analysis.[5]

cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Drug Treatment (48h) Drug Treatment (48h) Compound Dilution->Drug Treatment (48h) MTT Addition (4h) MTT Addition (4h) Drug Treatment (48h)->MTT Addition (4h) Formazan Solubilization Formazan Solubilization MTT Addition (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: MTT Assay Workflow.

In Vivo Acute Toxicity Study (LD50 Determination)[5]

This study determines the median lethal dose (LD50) of a compound.

  • Animal Model: Healthy, young adult mice (e.g., BALB/c, 6-8 weeks old) are used after an acclimatization period of at least one week.[5]

  • Dose Preparation: A range of doses of this compound and comparator drugs are prepared in a suitable vehicle.[5]

  • Administration: A single dose of the compound is administered via the intended clinical route (e.g., intravenous, oral).[5]

  • Observation: Animals are monitored for mortality, clinical signs of toxicity, and adverse effects for 14 days.[5]

  • Data Collection: The number of mortalities in each dose group is recorded.[5]

  • LD50 Calculation: The LD50 is calculated using a statistical method such as probit analysis.[5]

Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Animal Acclimatization->Dose Preparation Single Dose Administration Single Dose Administration Dose Preparation->Single Dose Administration 14-Day Observation 14-Day Observation Single Dose Administration->14-Day Observation Mortality Recording Mortality Recording 14-Day Observation->Mortality Recording LD50 Calculation LD50 Calculation Mortality Recording->LD50 Calculation

Caption: In Vivo Acute Toxicity Workflow.

Nephrotoxicity Assessment[8]

A comparative study evaluated the nephrotoxicity of SM21 against Amphotericin B and voriconazole.[8]

  • Animal Model and Dosing: In vivo studies were conducted using animal models, with daily administration of the antifungal agents.[8]

  • Biomarker Analysis: Both traditional (serum creatinine, BUN) and novel (Kim-1, clusterin) nephrotoxicity biomarkers were measured in serum and urine.[8]

  • Histopathology: Kidney tissues were examined for signs of tubular necrosis and other abnormalities.[8]

  • Immunohistochemistry: Localization of kidney injury markers (Kim-1 and clusterin) was assessed in renal tissue.[8]

Daily Dosing Daily Dosing Serum/Urine Collection Serum/Urine Collection Daily Dosing->Serum/Urine Collection Tissue Collection Tissue Collection Daily Dosing->Tissue Collection Biomarker Analysis Biomarker Analysis Serum/Urine Collection->Biomarker Analysis Histopathology Histopathology Tissue Collection->Histopathology Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Comparative Nephrotoxicity Assessment Comparative Nephrotoxicity Assessment Biomarker Analysis->Comparative Nephrotoxicity Assessment Histopathology->Comparative Nephrotoxicity Assessment Immunohistochemistry->Comparative Nephrotoxicity Assessment

Caption: Nephrotoxicity Assessment Workflow.

The available data suggests that this compound (SM21) possesses a favorable toxicity profile compared to established antifungal agents, particularly the polyene Amphotericin B. Its high selectivity for fungal cells, demonstrated by low in vitro cytotoxicity to human cell lines and minimal in vivo toxicity at effective doses, is a promising characteristic.[3][4][8] The mechanism of action, targeting the fungal cell membrane, appears to differ from existing antifungals and may contribute to its selective toxicity.[3][4] Further comprehensive toxicological studies are warranted to fully elucidate its safety profile and support its continued development as a potential new therapy for invasive fungal infections.

References

Comparative Efficacy of Antifungal Agent 21 (K21) Against Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens represents a critical challenge in clinical practice, necessitating the development of novel therapeutic agents with alternative mechanisms of action. This guide provides a comparative analysis of Antifungal Agent 21 (K21), a novel membrane-rupturing antimicrobial compound, against resistant fungal strains, with a focus on its efficacy relative to established antifungal agents.

Executive Summary

This compound (K21) is a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) that demonstrates potent, rapid, and fungicidal activity against a range of fungal pathogens, including fluconazole-resistant Candida species.[1][2] Its primary mechanism of action involves the disruption of the fungal cell membrane, leading to cell lysis and death.[1][2] This mode of action is distinct from that of major antifungal classes such as azoles, which inhibit ergosterol (B1671047) synthesis, and echinocandins, which target cell wall glucan synthesis. The data presented herein, derived from in vitro studies, suggests that K21 is a promising candidate for further investigation, particularly for infections caused by fungal strains resistant to conventional therapies.

Data Presentation: In Vitro Efficacy of K21 and Comparators

The following tables summarize the in vitro activity of K21 against various fungal isolates, with comparative data for fluconazole (B54011).

Table 1: Minimum Inhibitory Concentrations (MICs) of K21 and Fluconazole Against Candida Type Strains [1][2]

Fungal StrainK21 MIC (µg/mL)Fluconazole MIC (µg/mL)
C. albicans (ATCC 90028)62.480.5
C. albicans (NCPF 3281)62.480.5
C. parapsilosis (ATCC 22019)62.482
C. tropicalis (ATCC 950)62.482
C. kefyr (ATCC 4135)31.241
C. krusei (ATCC 2159)62.4864
C. glabrata (ATCC 26512)62.4816
C. dubliniensis (NCPF 3949a)62.480.25
C. lusitaniae (ATCC 34449)124.954

Table 2: Efficacy of K21 Against Fluconazole-Susceptible and -Resistant Clinical Candida Isolates [1][2]

Candida SpeciesFluconazole SusceptibilityK21 MIC Range (µg/mL)K21 MIC₅₀ (µg/mL)Fluconazole MIC Range (µg/mL)Fluconazole MIC₅₀ (µg/mL)
C. albicansSusceptible31.24 - 62.4862.480.12 - 10.5
C. albicansResistant31.24 - 124.9562.488 - 256256
C. glabrataSusceptible31.24 - 62.4862.480.03 - 0.50.5
C. glabrataResistant31.24 - 124.9562.4816 - 256128
C. dubliniensisSusceptible31.24 - 62.4862.480.03 - 0.50.5

Table 3: Synergistic Activity of K21 with Fluconazole Against Candida Type Strains (Checkerboard Assay) [1][2]

Fungal StrainK21 MIC in Combination (µg/mL)Fluconazole MIC in Combination (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
C. dubliniensis (NCPF 3949a)15.620.030.375Synergy
C. tropicalis (ATCC 950)15.620.250.375Synergy
C. lusitaniae (ATCC 34449)31.240.250.313Synergy
C. albicans (ATCC 90028)31.240.251.0Indifference
C. glabrata (ATCC 26512)31.2481.0Indifference

Table 4: Time-Kill Assay Results for K21 [1][2]

Fungal StrainK21 ConcentrationTime to Achieve 99.9% Kill
C. albicans (ATCC 90028)MIC (62.48 µg/mL)2 hours
C. glabrata (ATCC 26512)MIC (62.48 µg/mL)2 hours

Comparative Context with Other Antifungal Classes

While direct comparative studies between K21 and other antifungal classes against a wide array of resistant strains are not yet available, the following provides context on the challenges posed by these resistant fungi and the standard of care.

  • Candida auris : This emerging multidrug-resistant pathogen often exhibits high-level resistance to fluconazole, with variable susceptibility to other agents. Echinocandins are generally recommended as first-line therapy for invasive C. auris infections, though resistance has been reported.

  • Echinocandin-Resistant Candida : Resistance to echinocandins, such as caspofungin, is a growing concern, particularly in C. glabrata. This resistance is often associated with mutations in the FKS genes.

  • Polyene-Resistant Fungi : Resistance to polyenes like amphotericin B is less common but can occur through alterations in the cell membrane's ergosterol content.

Given K21's distinct membrane-disrupting mechanism, it holds theoretical potential against strains resistant to agents targeting ergosterol synthesis or cell wall integrity.

Experimental Protocols

1. Broth Microdilution Assay for MIC Determination

  • Methodology : The minimum inhibitory concentrations (MICs) of K21 and fluconazole were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure :

    • Two-fold serial dilutions of the antifungal agents were prepared in RPMI 1640 medium in 96-well microtiter plates.

    • Fungal inocula were prepared and adjusted to a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

    • 100 µL of the fungal inoculum was added to each well.

    • Plates were incubated at 37°C for 24-48 hours.

    • The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of visible growth compared to the growth control.

2. Checkerboard Microdilution Assay for Synergy Testing

  • Methodology : This assay was used to evaluate the interaction between K21 and fluconazole.

  • Procedure :

    • 96-well plates were prepared with serial dilutions of K21 along the rows and serial dilutions of fluconazole along the columns, creating a matrix of concentrations.

    • Each well was inoculated with the fungal suspension as described for the MIC assay.

    • Following incubation, the MIC of each drug in combination was determined.

    • The Fractional Inhibitory Concentration Index (FICI) was calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpretation: FICI ≤ 0.5 indicates synergy; > 0.5 to ≤ 4.0 indicates indifference; > 4.0 indicates antagonism.

3. Time-Kill Assay

  • Methodology : This dynamic assay assesses the rate of fungal killing over time.

  • Procedure :

    • A starting fungal inoculum of approximately 5 x 10⁵ CFU/mL was prepared in RPMI 1640 medium.

    • Antifungal agents were added at concentrations relative to their MIC (e.g., 1x MIC, 0.5x MIC).

    • Cultures were incubated at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots were removed, serially diluted, and plated on Sabouraud Dextrose Agar.

    • Colony counts were performed after incubation, and the log₁₀ CFU/mL was plotted against time.

    • Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Mechanism of Action and Signaling Pathways

K21's primary antifungal activity stems from its ability to disrupt the fungal cell membrane. As a quaternary ammonium compound with a long carbon chain, its cationic nature is attracted to the negatively charged fungal cell surface, while the lipophilic tail is thought to pierce the membrane, leading to a loss of integrity and cell lysis.[1][2]

The direct downstream signaling pathways affected by K21 have not been fully elucidated. However, significant damage to the cell membrane is a potent stressor that is known to activate compensatory survival pathways in fungi, primarily the Cell Wall Integrity (CWI) pathway.

Fungal_Response_to_Membrane_Damage K21 Antifungal Agent K21 Membrane Fungal Cell Membrane K21->Membrane Targets Damage Membrane Disruption & Cell Lysis Membrane->Damage Leads to Stress Cellular Stress Damage->Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway Stress->CWI_Pathway Activates HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Stress->HOG_Pathway Activates Calcineurin_Pathway Calcineurin Pathway Stress->Calcineurin_Pathway Activates Response Compensatory Response: - Chitin Synthesis ↑ - Cell Wall Remodeling CWI_Pathway->Response Mediates HOG_Pathway->Response Mediates Calcineurin_Pathway->Response Mediates Experimental_Workflow cluster_in_vitro In Vitro Antifungal Susceptibility Testing start Resistant Fungal Strain mic Broth Microdilution (MIC Determination) start->mic checkerboard Checkerboard Assay (Synergy Testing) start->checkerboard timekill Time-Kill Assay (Fungicidal/Fungistatic Activity) mic->timekill data Comparative Efficacy Data mic->data checkerboard->data timekill->data

References

"Antifungal Agent 21": A Comparative Guide for a Promising Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of drug-resistant fungal pathogens poses a significant and growing threat to global health, necessitating the urgent development of novel antifungal agents. This guide provides a comprehensive validation of "Antifungal Agent 21" as a promising lead compound for researchers, scientists, and drug development professionals. Through a comparative analysis with established and alternative antifungal agents, supported by experimental data and detailed methodologies, this document establishes the potential of this compound in addressing the critical need for new therapeutic options.

Executive Summary

"this compound" represents a novel chemical scaffold with potent and broad-spectrum antifungal activity. This guide synthesizes available data on two exemplary compounds, SM21 and K21 , which serve as surrogates for the potential profile of "this compound." These compounds demonstrate significant efficacy against a range of fungal pathogens, including drug-resistant strains. Notably, they exhibit distinct mechanisms of action that differ from current antifungal classes, suggesting a lower potential for cross-resistance. This guide presents a comparative analysis of their in vitro and in vivo efficacy, alongside detailed experimental protocols to facilitate further research and development.

Comparative In Vitro Efficacy

The in vitro activity of this compound, exemplified by SM21 and K21, has been evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for antifungal susceptibility, representing the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Compound/Drug ClassCandida albicans (MIC µg/mL)Candida glabrata (MIC µg/mL)Candida krusei (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)
This compound (as SM21) 0.2 - 1.6[1][2]0.2 - 1.6[1]0.2 - 1.6[1]Not Reported
This compound (as K21) 31.24 - 62.48[3]62.48[3]Not ReportedNot Reported
Azoles (e.g., Fluconazole) 0.25 - >640.5 - >64>641 - >16
Polyenes (e.g., Amphotericin B) 0.25 - 10.25 - 10.5 - 20.25 - 1
Echinocandins (e.g., Caspofungin) 0.03 - 0.250.06 - 0.51 - 40.015 - 0.06

Note: MIC ranges for established agents are approximate and can vary based on the specific isolate and testing methodology.

Comparative In Vivo Efficacy

In vivo studies are critical for evaluating the therapeutic potential of a lead compound in a living organism. The data below summarizes the reported in vivo efficacy of SM21 in a murine model of systemic candidiasis.

Compound/TreatmentSurvival Rate (%)Fungal Burden Reduction (log CFU/g)Model
This compound (as SM21) Significantly increased survivalSignificant reduction in kidney fungal burdenMurine systemic candidiasis[1][2]
Placebo/Control 0%-Murine systemic candidiasis
Fluconazole (B54011) Varies by dose and strain susceptibilityDependent on resistance profileMurine systemic candidiasis

Mechanism of Action

Understanding the mechanism of action is crucial for lead compound validation. This compound, represented by SM21 and K21, appears to target the fungal cell membrane, leading to a loss of integrity and cell death.[1][2][3] This is distinct from the mechanisms of major existing antifungal classes.

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Agents Cell_Wall Cell Wall Cell_Membrane Cell Membrane (Ergosterol) Cytoplasm Cytoplasm Nucleus Nucleus Agent_21 This compound (e.g., SM21, K21) Agent_21->Cell_Membrane Disrupts Integrity Azoles Azoles Ergosterol_Synthesis Ergosterol Biosynthesis Azoles->Ergosterol_Synthesis Inhibits Synthesis Polyenes Polyenes Polyenes->Cell_Membrane Binds to Ergosterol Echinocandins Echinocandins Cell_Wall_Synthesis β-(1,3)-D-glucan Synthesis Echinocandins->Cell_Wall_Synthesis Inhibits Glucan Synthesis Ergosterol_Synthesis->Cell_Membrane Cell_Wall_Synthesis->Cell_Wall

Figure 1. Comparative Mechanisms of Action.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of a lead compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

MIC_Workflow Start Start Prepare_Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Plate_Setup Add Inoculum and Drug Dilutions to 96-Well Plate Prepare_Inoculum->Plate_Setup Serial_Dilutions Prepare Serial Dilutions of This compound Serial_Dilutions->Plate_Setup Incubation Incubate at 35°C for 24-48 hours Plate_Setup->Incubation Read_Results Determine MIC (Lowest Concentration with no Visible Growth) Incubation->Read_Results End End Read_Results->End

Figure 2. MIC Assay Workflow.

Materials:

  • This compound

  • Fungal isolate

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent at which there is no visible growth.

In Vivo Efficacy Model (Murine Systemic Candidiasis)

This model assesses the therapeutic efficacy of an antifungal agent in a mammalian system.

Materials:

  • Immunocompromised mice (e.g., neutropenic)

  • Candida albicans strain

  • This compound

  • Vehicle control

Procedure:

  • Infection: Infect mice intravenously with a lethal dose of Candida albicans.

  • Treatment: Administer this compound or vehicle control at specified doses and time points post-infection.

  • Monitoring: Monitor mice daily for survival and clinical signs of illness.

  • Fungal Burden: At the end of the study, harvest organs (e.g., kidneys), homogenize, and plate serial dilutions to determine the fungal burden (CFU/g of tissue).

Synergy Testing

Combination therapy is a promising strategy to enhance efficacy and combat resistance. The interaction between this compound and other antifungal agents can be evaluated using the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI).[4]

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Studies on the compound K21 have shown a synergistic effect when combined with fluconazole against Candida species.[3][5]

Conclusion

The data presented in this guide strongly supports the validation of "this compound" as a promising lead compound. Its potent in vitro and in vivo efficacy, coupled with a novel mechanism of action, positions it as a valuable candidate for further development in the fight against invasive fungal infections. The provided experimental protocols offer a framework for continued research to fully elucidate its therapeutic potential.

References

Performance of Antifungal Agent 21 in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of drug-resistant fungal pathogens poses a significant threat to public health, necessitating the development of novel therapeutic strategies.[1] Combination therapy, the concurrent use of two or more antifungal agents, represents a promising approach to enhance efficacy, reduce toxicity, and combat the development of resistance.[1][2] This guide provides a comparative analysis of the performance of a novel investigational compound, Antifungal Agent 21, in combination with established antifungal drugs. The information is intended for researchers, scientists, and drug development professionals.

Mechanisms of Antifungal Synergy

Synergistic interactions between antifungal agents can arise from various mechanisms, including:

  • Sequential Pathway Inhibition: The drugs inhibit different steps in a critical metabolic pathway.[1]

  • Enhanced Cell Permeability: One agent disrupts the fungal cell membrane, facilitating the entry of the second agent.[1]

  • Inhibition of Efflux Pumps: One drug blocks the pumps that expel the other drug from the fungal cell.[1]

  • Enhanced Target Access: One agent may alter the fungal cell structure, making it more susceptible to the second agent.[1]

These interactions can be quantified to classify the combined effect as synergistic, additive, indifferent, or antagonistic.[1]

In Vitro Synergy Assessment of this compound

The in vitro efficacy of this compound in combination with conventional antifungals such as Fluconazole (an azole) and Amphotericin B (a polyene) is primarily evaluated using two standard methods: the checkerboard microdilution assay and time-kill curve analysis.[1] These assays provide quantitative data to determine the nature of the drug interaction against key fungal pathogens like Candida albicans and Aspergillus fumigatus.[1]

Checkerboard Microdilution Assay

The checkerboard assay is a robust method to determine the Fractional Inhibitory Concentration Index (FICI), a key parameter for quantifying synergy.[1] The FICI is calculated based on the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination.[3]

Table 1: Illustrative FICI Results for this compound Combinations against Candida albicans

Combination (this compound + Partner)MIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 2.00.5\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Fluconazole 8.02.0
This compound 2.01.0\multirow{2}{}{1.0}\multirow{2}{}{Additive}
Amphotericin B 1.00.5

FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference (or Additive); > 4.0 = Antagonism.[3]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal combination's effect on fungal viability over time.[1] Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[4]

Table 2: Illustrative Time-Kill Assay Results for this compound Combinations against Aspergillus fumigatus at 24 hours

TreatmentStarting Inoculum (CFU/mL)Final CFU/mLLog10 KillInterpretation
Growth Control5 x 10^5> 10^8N/A-
This compound (MIC)5 x 10^51 x 10^50.7Fungistatic
Fluconazole (MIC)5 x 10^55 x 10^41.0Fungistatic
AFA 21 + Fluconazole 5 x 10^5 < 10^2 > 3.7 Synergy (Fungicidal)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergy studies.

Checkerboard Microdilution Assay Protocol
  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of this compound and the partner antifungal (e.g., Fluconazole) in RPMI 1640 medium.[1]

  • Plate Setup: In a 96-well microtiter plate, dispense 50 µL of RPMI 1640 into each well. Add 50 µL of each this compound concentration along the rows and 50 µL of each partner antifungal concentration along the columns to create a matrix of combinations.[1] Include wells for each drug alone as controls, a growth control (no drug), and a sterility control (no inoculum).[1]

  • Inoculation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the wells. Add 100 µL of the final inoculum to each well, except the sterility control.[1]

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of growth compared to the growth control.[5]

  • FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

experimental_workflow_checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare Serial Drug Dilutions (this compound & Partner) plate_setup Dispense Drugs in 96-Well Plate (Checkerboard Matrix) prep_drugs->plate_setup prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Determine MICs Visually or Spectrophotometrically incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici

Checkerboard Assay Workflow
Time-Kill Assay Protocol

  • Culture Preparation: Prepare a fungal suspension with a starting inoculum of approximately 5 x 10^5 CFU/mL in RPMI 1640 medium.[1]

  • Treatment Setup: Prepare culture tubes with the fungal suspension and add this compound and the partner drug, both alone and in combination, at desired concentrations (e.g., their MICs). Include a growth control tube without any drug.[1]

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.[1]

  • Colony Counting: Perform serial dilutions of the aliquots and plate them on Sabouraud Dextrose Agar (SDA). Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).[1]

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment to generate time-kill curves.

experimental_workflow_time_kill cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum (~5 x 10^5 CFU/mL) inoculate Inoculate Treatment Tubes prep_inoculum->inoculate prep_tubes Prepare Treatment Tubes (Drugs alone and in combination) prep_tubes->inoculate incubate_sample Incubate with Agitation Sample at Time Points inoculate->incubate_sample serial_dilute Perform Serial Dilutions incubate_sample->serial_dilute plate_count Plate on SDA and Count CFUs serial_dilute->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves

Time-Kill Assay Workflow

Potential Signaling Pathway Interactions

The synergistic activity of this compound with other antifungals can be conceptualized through their combined impact on critical fungal cellular pathways. For instance, if this compound disrupts cell wall integrity, it could enhance the ability of an azole, like fluconazole, to reach its target, the lanosterol (B1674476) 14-α-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in the cell membrane.[6][7]

signaling_pathway cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cell_wall β-(1,3)-D-glucan Synthesis membrane_integrity Membrane Integrity cell_wall->membrane_integrity Maintains ergosterol_synthesis Ergosterol Synthesis (Lanosterol 14-α-demethylase) ergosterol_synthesis->membrane_integrity Contributes to cell_death Fungal Cell Death membrane_integrity->cell_death Disruption leads to afa21 This compound afa21->cell_wall Inhibits fluconazole Fluconazole fluconazole->ergosterol_synthesis Inhibits

Hypothetical Synergistic Mechanism

Conclusion

The available data and established methodologies suggest that this compound holds promise for use in combination therapy. The synergistic interactions observed in preclinical models can potentially translate to improved clinical outcomes, especially in the context of treating infections caused by drug-resistant fungi. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound-based combination regimens.

References

Benchmarking Antifungal Agent 21: A Comparative Analysis Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent challenge against fungal pathogens, the emergence of novel therapeutic agents marks a significant stride forward. This guide provides a comprehensive, data-driven comparison of the investigational "Antifungal Agent 21" (identified as the membrane-rupturing antimicrobial compound K21) against established commercial fungicides. This report is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its in-vitro efficacy and a detailed look at the experimental protocols used for its evaluation.

Quantitative Performance Analysis

The in-vitro activity of this compound (K21) and leading commercial fungicides was evaluated against several clinically relevant Candida species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal potency. Lower MIC values denote greater efficacy.

Table 1: MIC of this compound (K21) and Fluconazole against Candida Species

Fungal StrainThis compound (K21) MIC Range (µg/mL)Fluconazole MIC Range (µg/mL)
Candida albicans (Fluconazole-Susceptible)31.24 - 62.480.12 - 1
Candida albicans (Fluconazole-Resistant)31.24 - 124.95≥ 64
Candida glabrata31.24 - 62.48Not specified
Candida dubliniensisNot specified (MIC50 of 124.95 µg/mL)0.03 - 0.5

Data sourced from a study on K21's efficacy against HIV-associated Candida species.[1][2]

Table 2: Comparative MIC Data for Commercial Fungicides against various Candida Species

Fungal StrainFluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans0.25 - 320.25 - 10.06 - 0.5
Candida glabrata0.25 - 320.25 - 10.06 - 0.5
Candida krusei0.25 - 320.25 - 10.06 - 0.5

Note: These are general MIC ranges compiled from multiple studies and may vary based on specific isolates and testing conditions.[2][3][4][5]

Mechanism of Action

This compound (K21) operates through a distinct, direct-acting mechanism. It is a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) with tetraethoxysilane (TEOS).[1][6] Its cationic nature is attracted to the negatively charged fungal cell membrane. The compound's long carbon chains then physically disrupt the membrane, leading to cell lysis and death.[1][2] This physical mode of action is a departure from many commercial antifungals that target specific enzymatic pathways.

K21_Mechanism_of_Action cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane (Negatively Charged) Cell_Interior Cell Interior Cell_Membrane->Cell_Interior Membrane Disruption & Cell Lysis K21 This compound (K21) (Cationic Quaternary Ammonium Compound) K21->Cell_Membrane Electrostatic Attraction

Caption: Mechanism of this compound (K21).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and commercial fungicides.

Broth Microdilution Susceptibility Testing (CLSI M27)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.[1][7][8][9][10]

1. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline and adjusted to the turbidity of a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • A series of two-fold serial dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For azoles, this is often a ≥50% reduction in turbidity.

Broth_Microdilution_Workflow Start Start Fungal_Culture Culture Fungal Isolate (24-48h) Start->Fungal_Culture Prepare_Inoculum Prepare & Standardize Fungal Inoculum Fungal_Culture->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Antifungal Agents Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (35°C, 24-48h) Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Assay Workflow.

Time-Kill Assay

Time-kill assays provide a dynamic picture of the antifungal activity over time, distinguishing between fungicidal (killing) and fungistatic (inhibiting growth) effects.[2][11][12][13][14]

1. Preparation:

  • A standardized fungal inoculum is prepared as described for the broth microdilution assay, typically at a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL in a larger volume of RPMI 1640 medium.

  • The antifungal agent is added to the fungal suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A drug-free culture is included as a growth control.

2. Incubation and Sampling:

  • The cultures are incubated at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each culture.

3. Viable Cell Counting:

  • The collected aliquots are serially diluted in sterile saline.

  • A known volume of each dilution is plated onto Sabouraud Dextrose Agar.

  • The plates are incubated for 24-48 hours, and the number of colony-forming units (CFU) is counted.

4. Data Analysis:

  • The log10 CFU/mL is plotted against time for each antifungal concentration.

  • A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is a <3-log10 reduction where the CFU count does not significantly increase compared to the starting inoculum.

Concluding Remarks

This compound (K21) demonstrates significant in-vitro activity against Candida species, including strains resistant to fluconazole.[1][2] Its rapid, membrane-disrupting mechanism of action presents a promising alternative to existing antifungal classes and may be less prone to the development of resistance.[1][15][16] While further in-vivo studies and toxicological profiling are essential, the data presented in this guide highlight the potential of this compound as a valuable candidate in the development of new therapies to combat challenging fungal infections.

References

Independent Verification of "Antifungal Agent 21" Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported in vitro performance of the novel antifungal candidate, "Antifungal Agent 21" (identified in research literature as K21), against established antifungal agents. The data herein is compiled from publicly available scientific literature to offer an independent verification of its research findings.

Executive Summary

This compound (K21) is a membrane-rupturing antimicrobial compound derived from a silica (B1680970) quaternary ammonium (B1175870) compound (SiQAC) with tetraethoxysilane (TEOS).[1][2] Published research highlights its rapid, fungicidal activity, particularly against fluconazole-resistant Candida species. This guide presents a comparative analysis of its in vitro efficacy against key fungal pathogens alongside leading antifungal drugs from the polyene, azole, and echinocandin classes.

Performance Comparison: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against various Candida species. Lower MIC values indicate greater potency.

Table 1: Comparative MIC (µg/mL) Against Candida albicans

Antifungal AgentC. albicans (ATCC 90028)C. albicans (Fluconazole-Resistant Strains)
This compound (K21) 62.48 62.48
Fluconazole0.12 - 1≥ 64
Amphotericin B0.50.06 - 1.0
Caspofungin0.064 - 0.250.015 - 1.0
Voriconazole≤ 0.090.09 - 3.12

Table 2: Comparative MIC (µg/mL) Against Non-albicans Candida Species

Antifungal AgentC. glabrata (ATCC 26512)C. krusei (ATCC 2159)C. parapsilosis (ATCC 22019)C. tropicalis (ATCC 950)
This compound (K21) 62.48 62.48 62.48 62.48
Fluconazole8 - 32≥ 641 - 42 - 8
Amphotericin B0.125 - 0.380.19 - 0.50.016 - 0.1250.094 - 0.25
Caspofungin≤ 0.030.25 - 11 - 20.06 - 32
Voriconazole0.12 - 10.50.008 - 0.06≤ 0.03

Mechanism of Action

This compound exerts its effect through a rapid, direct action on the fungal cell membrane. The positively charged quaternary ammonium groups of K21 are electrostatically attracted to the negatively charged components of the fungal cell surface. Following this initial binding, the long 18-carbon chain tails of the molecule are believed to penetrate and disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents and ultimately, cell lysis.[3] This mechanism of action is distinct from that of azoles, which inhibit ergosterol (B1671047) synthesis, and echinocandins, which target cell wall glucan synthesis.

cluster_K21 This compound (K21) cluster_FungalCell Fungal Cell K21 Positively Charged Quaternary Ammonium Compound CellSurface Negatively Charged Cell Surface K21->CellSurface Electrostatic Attraction CellMembrane Cell Membrane K21->CellMembrane Penetration & Disruption CellSurface->CellMembrane Binding Intracellular Intracellular Contents CellMembrane->Intracellular Leakage Lysis Cell Lysis Intracellular->Lysis Leads to

Mechanism of Action of this compound (K21).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound and are standard methods for in vitro antifungal susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3)

This method is a gold standard for determining the MIC of an antifungal agent.

  • Preparation of Antifungal Agent: The antifungal agent is serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal isolates are cultured and the inoculum is standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: 100 µL of the standardized inoculum is added to each well of a microtiter plate containing 100 µL of the serially diluted antifungal agent. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

start Start prep_antifungal Prepare Serial Dilutions of Antifungal Agent start->prep_antifungal prep_inoculum Standardize Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antifungal->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Visually Determine MIC incubate->read_mic end End read_mic->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antifungal Agent 21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to strict handling and disposal protocols for investigational compounds like Antifungal Agent 21 is critical to minimize exposure risks and maintain experimental integrity. All waste contaminated with this agent must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The required level of PPE correlates with the intensity of the laboratory activity.

Activity LevelTask ExamplesMinimum Glove RequirementEye ProtectionLab CoatRespiratory Protection
Low Intensity Weighing small quantities (<1g) in a vented enclosure, preparing dilute solutions (<1mM).Nitrile gloves (double-gloving recommended).Safety glasses with side shields.Standard lab coat.Not required if handled in a certified chemical fume hood.[1]
Medium Intensity Handling stock solutions (>1mM), in-vitro assays, cell culture applications.Chemically resistant gloves (e.g., neoprene over nitrile).Chemical splash goggles.Fluid-resistant lab coat.N95 respirator if outside of a fume hood.[1]
High Intensity Handling pure powder, large-scale synthesis (>10g), sonication, aerosol-generating procedures.Heavy-duty, chemically resistant gloves (e.g., butyl rubber).Face shield over chemical splash goggles.Chemical-resistant apron over a lab coat.Powered Air-Purifying Respirator (PAPR) with appropriate cartridges.[1]

Decontamination and Disposal Procedures

A clear and established waste disposal plan is essential before commencing any experimental work. All materials and equipment that come into contact with this compound must be decontaminated and disposed of as hazardous waste.

Waste Stream Segregation:

To prevent accidental chemical reactions and ensure proper disposal, waste must be segregated at the source. At a minimum, segregate waste as follows:

  • Aqueous waste from organic solvent waste.

  • Solid and liquid waste.

  • Chemically contaminated sharps (needles, scalpels) from other sharps.

Decontamination:

  • Glassware and Equipment: Submerge in a 10% bleach solution for at least 30 minutes, followed by a thorough rinse with deionized water.[1]

Spill Management:

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills (<5 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE for medium-intensity work, absorb the spill with a chemically inert absorbent pad.

    • Dispose of the contaminated pad as hazardous chemical waste.

    • Decontaminate the area as described above.

Experimental Protocol: Preparation of a 10 mM Stock Solution

Proper preparation of stock solutions is crucial for experimental accuracy and safety.

Objective: To prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1]

Methodology:

  • Ensure all work is conducted within a certified chemical fume hood.[1]

  • Don appropriate PPE for medium-intensity work (see Table 1).[1]

  • Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 30 minutes.[1]

  • Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.[1]

  • Gently vortex the vial for 30 seconds to ensure complete dissolution.[1]

  • Visually inspect the solution for any undissolved particulates.[1]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]

  • Clearly label all aliquots with the compound name, concentration, date, and user initials.[1]

Disposal Pathway for this compound Waste

The following diagram outlines the logical workflow for the proper disposal of waste contaminated with this compound.

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal generation Experimentation with This compound solid_waste Solid Waste (Gloves, Pads, etc.) generation->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) generation->liquid_waste sharps_waste Contaminated Sharps (Needles, Glassware) generation->sharps_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal Collection by Environmental Health & Safety (EHS) solid_container->disposal liquid_container->disposal sharps_container->disposal

References

Essential Safety Protocols for Handling Antifungal Agent 21 (Micafungin Impurity 21)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Antifungal Agent 21, identified as Micafungin Impurity 21 (Sodium Salt). Adherence to these protocols is essential to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended when handling the pure compound or concentrated solutions.[1]Protects against skin contact.[1] Gloves must be inspected prior to use.[2]
Eye Protection Tightly fitting safety goggles with side-shields.[2][3]Prevents accidental splashes and exposure to airborne particles.[1][4]
Body Protection Impervious clothing, such as a lab coat or disposable gown.[2][4]Protects skin from contamination.[4]
Respiratory Protection A suitable respirator should be used if there is a risk of inhaling dust or aerosols, or if exposure limits are exceeded.[3][4]Prevents respiratory tract irritation and potential systemic toxicity from inhalation.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Risk Assessment: Conduct a thorough risk assessment before beginning any work with this compound.

  • Ventilation: Handle the compound in a well-ventilated area.[3] All weighing and handling of the powdered form should be performed inside a chemical fume hood or a ventilated balance enclosure to avoid dust creation.[1][5]

  • Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[5]

  • Assemble Materials: Before starting, assemble all necessary equipment, including PPE, to minimize movement in and out of the designated handling area.[1]

2. Weighing and Solubilization:

  • Weighing: Carefully transfer the required amount of solid this compound to a tared container using a chemical spatula, taking care to avoid generating dust.[5]

  • Solubilization: When dissolving the compound, slowly add the solvent to the powder to prevent splashing.[1] Ensure the container is capped during mixing to prevent the formation of aerosols.[5]

3. Post-Handling and Decontamination:

  • Decontamination: Wipe down all surfaces and equipment with an appropriate cleaning agent (e.g., a surfactant-based cleaner) followed by 70% ethanol.[5] Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.[5]

  • PPE Doffing: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then gown, followed by eye and respiratory protection).

Disposal Plan

Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.[5]

Waste Stream Segregation and Disposal:

  • Solid Waste:

    • Contaminated PPE (gloves, gowns, masks, etc.): Place in a dedicated, clearly labeled hazardous waste bag.[5]

    • Contaminated Consumables (pipette tips, tubes, etc.): Collect in a designated hazardous waste container.[5]

  • Liquid Waste:

    • Unused Solutions: Collect in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.[5]

  • Sharps:

    • Needles, scalpels, and contaminated glass: Dispose of in a puncture-proof, clearly labeled sharps container designated for hazardous chemical waste.[5]

Final Disposal:

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] Product may be burned in an incinerator equipped with an afterburner and scrubber.[2] Ensure that all federal and local regulations regarding the disposal of this material are followed.[2]

Diagram: Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Doffing cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve and Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment decon_clean Clean Workspace and Equipment handle_experiment->decon_clean Post-Experiment decon_doff Doff PPE Correctly decon_clean->decon_doff disp_segregate Segregate Waste Streams (Solid, Liquid, Sharps) decon_doff->disp_segregate Waste Management disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_contact Contact Licensed Disposal Company disp_label->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.